Cy5-PEG3-TCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C49H69ClN4O6 |
|---|---|
Poids moléculaire |
845.5 g/mol |
Nom IUPAC |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h9,11,13-14,16-19,21,23-28,39H,6-8,10,12,15,20,22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b21-11+; |
Clé InChI |
MLYDOKJGDBYTOW-YUZSSDIYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Cy5-PEG3-TCO in Bioorthogonal Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for Cy5-PEG3-TCO, a key reagent in the field of bioorthogonal click chemistry. We will delve into the core principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction, present quantitative kinetic data, and provide detailed experimental protocols for its use in biological systems.
Introduction to this compound and Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO).[1][2] This reaction is prized for its exceptionally fast kinetics, high specificity, and the absence of a need for cytotoxic catalysts like copper.[1][3]
The this compound molecule is a fluorescent probe meticulously designed for bioorthogonal labeling. It comprises three key components:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively. This spectral range is advantageous for biological imaging as it minimizes background autofluorescence from cells and tissues.
-
PEG3 (3-unit Polyethylene Glycol): A short, hydrophilic linker that enhances the molecule's solubility in aqueous solutions, a critical feature for biological applications. The PEG spacer also extends the Cy5 fluorophore away from the target molecule, which can reduce steric hindrance and potential fluorescence quenching.
-
TCO (trans-cyclooctene): The reactive "handle" for the click chemistry reaction. The inherent ring strain of the trans-cyclooctene makes it a highly reactive dienophile in the IEDDA reaction.
The Mechanism of Action: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The core of this compound's functionality lies in the IEDDA reaction, a powerful and highly specific ligation chemistry. This reaction occurs between the electron-poor diene (the tetrazine) and the electron-rich, strained dienophile (the TCO moiety on the this compound molecule). The mechanism proceeds in two main steps:
-
[4+2] Cycloaddition: The tetrazine rapidly reacts with the double bond of the TCO. This forms an unstable, polycyclic dihydropyridazine intermediate.
-
Retro-Diels-Alder Reaction: The intermediate spontaneously undergoes a retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas (N₂). This step is thermodynamically favorable and drives the reaction to completion, forming a stable pyridazine product.
The release of nitrogen gas is the only side product, making this reaction exceptionally clean for biological applications.
Mechanism of the TCO-Tetrazine IEDDA Reaction.
Quantitative Data: Reaction Kinetics
The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, which are among the fastest of all bioorthogonal reactions. This allows for efficient labeling at very low concentrations, minimizing potential off-target effects and cytotoxicity. The reaction's efficacy is quantified by its second-order rate constant (k₂).
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | One of the pioneering examples of this rapid reaction. |
| General TCO | General Tetrazine | 800 - 30,000 | Rate is dependent on the specific substitutions on both the TCO and tetrazine rings. |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | (366 ± 15) x 10³ | Dioxolane-fused TCO exhibits enhanced stability and hydrophilicity. |
| d-TCO (anti-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | (318 ± 3) x 10³ | |
| a-TCO (diol-derivatized) | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) x 10³ |
Experimental Protocols
Here we provide detailed methodologies for common applications of this compound, including protein labeling and live-cell imaging.
General Protein Labeling with a Tetrazine-NHS Ester and this compound
This protocol describes a two-step process for labeling a protein of interest. First, the protein is functionalized with a tetrazine moiety using an NHS ester, and then the tetrazine-labeled protein is reacted with this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)
-
Anhydrous DMSO
-
This compound
-
Desalting columns (e.g., spin desalting columns)
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
Step 1: Protein Functionalization with Tetrazine
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in reaction buffer.
-
Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column according to the manufacturer's instructions. The recovery of the protein should be quantified.
Step 2: Click Reaction with this compound
-
Reactant Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Click Ligation: Add 1.5-2 molar equivalents of the this compound stock solution to the purified tetrazine-labeled protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Final Purification: If necessary, remove any unreacted this compound by size-exclusion chromatography or dialysis. The labeled protein is now ready for downstream applications.
Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines the labeling of live cells that have been metabolically or surface-engineered to express a tetrazine-modified molecule.
Materials:
-
Cells expressing a tetrazine-modified molecule on their surface
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope with appropriate filters for Cy5
Methodology:
-
Cell Preparation: Plate cells in a suitable imaging dish and culture under standard conditions. The cells should be metabolically engineered to express tetrazine moieties on their surface glycans or proteins.
-
This compound Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Staining: Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound this compound.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm). Time-lapse imaging can be performed to monitor the labeling process in real-time.
Experimental Workflow for Live-Cell Imaging.
Conclusion
The this compound probe, in conjunction with tetrazine-functionalized molecules, represents a powerful tool in the chemical biologist's arsenal. Its mechanism of action, centered on the rapid and specific inverse-electron-demand Diels-Alder reaction, enables efficient and clean labeling in complex biological environments. The biocompatibility of this catalyst-free reaction makes it particularly well-suited for live-cell and in vivo applications, from super-resolution microscopy to pre-targeted drug delivery and diagnostics. By understanding the core principles and experimental nuances outlined in this guide, researchers can effectively leverage this technology to advance their scientific inquiries.
References
Spectroscopic and Bioorthogonal Properties of Cy5-PEG3-TCO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the cyanine dye Cy5 conjugated to a trans-cyclooctene (TCO) moiety via a polyethylene glycol (PEG) linker (Cy5-PEG3-TCO). This molecule is a key reagent in bioorthogonal chemistry, enabling the fluorescent labeling of biomolecules in complex biological systems. This guide details its spectroscopic characteristics, experimental protocols for its use and characterization, and visual representations of relevant chemical processes.
Core Spectroscopic Properties
Cy5 is a bright, far-red fluorescent dye widely used in various biological applications. The covalent attachment of a PEG3 linker and a TCO group has a minimal effect on its core spectroscopic properties. The PEG linker enhances aqueous solubility and reduces steric hindrance, while the TCO group allows for specific and rapid reaction with tetrazine-tagged molecules.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic parameters for Cy5 and its derivatives. These values are essential for designing and interpreting fluorescence-based experiments.
| Property | Cy5 | Sulfo-Cy5 | Cy5-TCO | Sulfo-Cy5-TCO | Source |
| Excitation Maximum (λex) | ~646 nm[1][2] | ~647 nm[3] | ~649 nm | ~647 nm[3] | BroadPharm, Tocris Bioscience, Lumiprobe, BroadPharm |
| Emission Maximum (λem) | ~662 nm | ~655 nm | ~666 nm | ~655 nm | BroadPharm, Tocris Bioscience, Lumiprobe, BroadPharm |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | 251,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹ | Royal Society of Chemistry, Tocris Bioscience, Vector Labs, BroadPharm |
| Quantum Yield (Φ) | ~0.2 - 0.28 | 0.28 | ~0.2 | Not Specified | Tocris Bioscience, Lumiprobe |
| Fluorescence Lifetime (τ) | ~1 ns (in water) | Not Specified | ~1 ns (in water) | Not Specified | SETA BioMedicals |
| Molecular Weight (MW) | Varies by salt form | Varies by salt form | 959.2 g/mol | 959.2 g/mol | Vector Labs, BroadPharm |
Bioorthogonal Reaction: TCO-Tetrazine Ligation
This compound is designed for bioorthogonal labeling via the inverse-electron-demand Diels-Alder (IEDDA) reaction between the trans-cyclooctene (TCO) and a tetrazine (Tz) derivative. This reaction is exceptionally fast and specific, allowing for the covalent labeling of tetrazine-modified biomolecules in living cells and organisms with minimal background.
Experimental Protocols
Measurement of Absorption Spectrum
Objective: To determine the absorption maximum (λmax) and concentration of a this compound solution.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).
-
Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that gives an absorbance reading between 0.1 and 1.0 at the expected λmax.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum of the this compound solution across a wavelength range of at least 500-750 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
The concentration can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Emission Spectrum
Objective: To determine the fluorescence emission maximum of this compound.
Materials:
-
This compound solution (prepared as in the absorption protocol)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Use a diluted solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Set the excitation wavelength of the fluorometer to the determined absorption maximum (e.g., ~649 nm).
-
Scan the emission spectrum over a wavelength range of approximately 660-800 nm.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.
Determination of Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of this compound relative to a standard.
Materials:
-
This compound solution
-
A reference fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine B).
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of both the this compound and the reference standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
The quantum yield (Φ) can be calculated using the following equation: Φsample = Φreference * (msample / mreference) * (n2sample / n2reference) where 'm' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Objective: To determine the fluorescence lifetime of this compound.
Materials:
-
This compound solution
-
Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer.
Procedure (using TCSPC):
-
Excite the sample with a pulsed light source (e.g., a laser) at the absorption maximum.
-
Detect the emitted single photons using a high-speed detector.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.
-
A histogram of these time delays is generated, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.
Bioorthogonal Labeling of a Tetrazine-Modified Protein
Objective: To fluorescently label a protein containing a tetrazine moiety with this compound.
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Size-exclusion chromatography column (e.g., spin desalting column) for purification
Procedure:
-
Prepare the tetrazine-modified protein at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
(Optional) Quench any unreacted tetrazine by adding a small molecule with a TCO group.
-
Remove the excess, unreacted this compound using a spin desalting column or dialysis.
-
The labeled protein is now ready for downstream applications. The degree of labeling can be determined spectrophotometrically.
References
An In-depth Technical Guide to Cy5-PEG3-TCO: A Far-Red Fluorophore for Bioorthogonal Labeling
This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and underlying chemical principles for the use of Cy5-PEG3-TCO, a far-red fluorescent probe designed for bioorthogonal labeling applications. This document is intended for researchers, scientists, and drug development professionals utilizing advanced fluorescence-based detection and imaging techniques.
Core Photophysical Characteristics of the Cy5 Fluorophore
This compound incorporates the well-characterized cyanine 5 (Cy5) fluorophore. Cy5 is a bright and photostable dye that absorbs and emits in the far-red region of the spectrum, a window that is advantageous for biological imaging due to reduced autofluorescence from endogenous cellular components.[1] The key photophysical parameters of Cy5 and its derivatives are summarized in the table below. It is important to note that while the core spectral characteristics are determined by the Cy5 structure, minor variations in excitation and emission maxima can occur depending on the local chemical environment, solvent polarity (solvatochromism), and the nature of the conjugated biomolecule.[1][]
| Photophysical Parameter | Value | Unit | Notes |
| Absorption Maximum (λ_abs_) | ~646 - 651 | nm | Can be excited by 633 nm or 647 nm laser lines.[1][3] |
| Emission Maximum (λ_em_) | ~662 - 670 | nm | Detected using a standard Cy5 filter set (e.g., 660/20 bp). |
| Molar Extinction Coefficient (ε) | ~271,000 | M⁻¹cm⁻¹ | For sulfo-Cyanine5 NHS ester in aqueous buffer. |
| Fluorescence Quantum Yield (Φ_F_) | ~0.28 | - | For unconjugated sulfo-Cyanine5 NHS ester. |
| Fluorescence Lifetime (τ_F_) | ~1.0 | ns | For the free dye in aqueous solution. |
The Power of Bioorthogonal Chemistry: TCO-Tetrazine Ligation
The trans-cyclooctene (TCO) moiety of this compound enables its participation in a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction occurs with a tetrazine (Tz) partner, forming a stable covalent bond. The key features of this ligation chemistry are:
-
Exceptional Speed: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling even at low concentrations of reactants.
-
High Specificity: The TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups present in biological systems, such as amines or thiols.
-
Biocompatibility: The reaction proceeds rapidly at physiological temperature and pH without the need for cytotoxic catalysts like copper.
The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained TCO dienophile, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.
References
A Technical Guide to the Photophysical Properties of Cy5 Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Cyanine 5 (Cy5), a widely utilized fluorescent dye in biological research and drug development. This document details its quantum yield and molar extinction coefficient, provides methodologies for their determination, and illustrates common experimental workflows.
Core Photophysical Properties of Cy5 and Derivatives
Cy5 is a synthetic polymethine dye known for its high fluorescence intensity in the far-red region of the spectrum, which is advantageous for biological applications due to minimal autofluorescence from endogenous molecules.[1] Its photophysical properties, however, are not static and can be influenced by environmental factors such as solvent polarity, viscosity, and covalent attachment to biomolecules.[2][3][4]
Data Summary
The quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters that define the brightness of a fluorophore.[5] The following tables summarize these values for Cy5 and its common derivatives under various conditions.
Table 1: Photophysical Properties of Cy5 and its NHS Ester Derivative
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Cy5 | 649 | 667 | 250,000 | 0.27 | PBS |
| Cy5 NHS Ester | 649 | 666 | 250,000 | 0.2 | General |
| Cy5 NHS Ester | 646 | 662 | 250,000 | 0.2 | DMSO, DMF |
| Cy5 | ~650 | ~670 | High | High | General |
| Cy5 | 641 | - | - | - | - |
| Cy5 (bound to DNA) | - | - | - | 0.20 | - |
| Cy5 (bound to IgG) | - | - | - | up to 0.43 | - |
Table 2: Photophysical Properties of Sulfo-Cy5 and Cy5.5 Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Sulfo-Cy5 NHS Ester | 646 | 662 | 271,000 | 0.28 | Aqueous |
| Sulfo-Cy5 Carboxylic Acid | 646 | 661 | - | - | PBS (pH 7.4) |
| Cy5.5 NHS Ester | 673 | 707 | 209,000 | 0.2 | DMSO, DMF, DCM |
| Cy5.5 | 688 | 707 | 209,000 | 0.3 | - |
Note: The exact photophysical properties can vary depending on the specific molecular environment, including the solvent, pH, and conjugation to a biomolecule.
Experimental Protocols
Accurate determination of quantum yield and extinction coefficient is crucial for quantitative fluorescence studies.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to concentration.
Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of the Cy5 dye and dissolve it in a high-purity solvent (e.g., DMSO, DMF, or an appropriate buffer) to create a concentrated stock solution.
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution with known concentrations. It is recommended to work in an absorbance range of 0.02 to 0.1 to ensure linearity and avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax) for Cy5, which is typically around 646-649 nm. Use the same solvent as a blank reference.
-
Plot and Calculate: Plot the absorbance at λmax versus the molar concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the resulting linear fit is the molar extinction coefficient.
Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield is most commonly determined by the comparative method, using a well-characterized fluorescent standard with a known quantum yield.
Methodology:
-
Select a Standard: Choose a reference dye whose absorption and emission spectra overlap with Cy5. Cresyl violet in methanol is a suitable standard for this region.
-
Prepare Solutions: Prepare dilute solutions of both the Cy5 sample and the reference standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.
-
Record Absorption and Emission Spectra:
-
Measure the absorbance spectra of both the sample and the standard.
-
Using a spectrofluorometer, record the fluorescence emission spectra of both solutions, ensuring the excitation wavelength is the same for both. The instrument settings (e.g., excitation/emission slit widths) must remain constant throughout the measurements.
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and reference, respectively.
-
Visualizations
Experimental Workflow: Protein Labeling with Cy5 NHS Ester
The following diagram illustrates the general workflow for labeling primary amines in proteins with a Cy5 N-hydroxysuccinimide (NHS) ester.
Caption: Workflow for labeling proteins with Cy5 NHS ester.
Application: Indirect Immunofluorescence
This diagram outlines the principle of indirect immunofluorescence, a common application for Cy5-conjugated secondary antibodies in visualizing specific cellular targets.
Caption: Principle of indirect immunofluorescence using a Cy5-labeled secondary antibody.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. scispace.com [scispace.com]
- 4. The environmental effect on the fluorescence intensity in solution. An analytical model - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
A Technical Guide to the Chemical Synthesis and Purification of Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Cy5-PEG3-TCO, a fluorescent-labeled, bioorthogonal probe critical for advanced applications in bioconjugation, cellular imaging, and drug delivery. This document outlines a feasible synthetic pathway, detailed experimental protocols, and robust purification strategies.
Overview of the Synthetic Strategy
The synthesis of this compound is approached through a two-part strategy: the preparation of a reactive N-hydroxysuccinimide (NHS) ester of the Cyanine 5 (Cy5) dye and its subsequent conjugation to an amine-functionalized PEGylated trans-cyclooctene (TCO). This method leverages the well-established and efficient reaction between an NHS ester and a primary amine to form a stable amide bond, providing a reliable route to the final product.
The TCO moiety facilitates bioorthogonal "click" chemistry reactions with tetrazine-labeled molecules, a cornerstone of modern bioconjugation due to its rapid kinetics and high specificity in biological systems. The polyethylene glycol (PEG) linker enhances water solubility and provides a flexible spacer, minimizing steric hindrance between the Cy5 fluorophore and the conjugated biomolecule.
Experimental Protocols
Synthesis of Cy5-NHS Ester
The initial step involves the activation of a carboxylated Cy5 dye to its corresponding NHS ester. This renders the dye highly reactive towards primary amines.
Materials:
-
Carboxylic acid-functionalized Cy5 dye
-
N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the carboxylic acid-functionalized Cy5 dye in anhydrous DMF.
-
Add a solution of TSTU (1.2 equivalents) in anhydrous DMF to the Cy5 solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/methanol gradient to yield the Cy5-NHS ester.
-
Confirm the product identity and purity using mass spectrometry and NMR spectroscopy.
Synthesis of this compound via Amide Coupling
The final product is synthesized by reacting the Cy5-NHS ester with the commercially available TCO-PEG3-amine.
Materials:
-
Cy5-NHS ester
-
TCO-PEG3-amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve TCO-PEG3-amine in DMF or DMSO.
-
In a separate vial, dissolve the Cy5-NHS ester in anhydrous DMF or DMSO to prepare a stock solution. This should be done immediately before use as the NHS ester is moisture-sensitive.
-
Add the Cy5-NHS ester solution to the TCO-PEG3-amine solution in a dropwise manner while stirring. A slight molar excess of the TCO-PEG3-amine can be used to ensure complete consumption of the more valuable Cy5-NHS ester.
-
Add a small amount of a non-nucleophilic base such as TEA or DIPEA to maintain a basic pH (around 8.3-8.5), which is optimal for the NHS-amine reaction.
-
Allow the reaction to proceed for at least 4 hours at room temperature, or overnight on ice, protected from light.
-
Monitor the reaction progress by TLC or LC-MS to confirm the formation of the product.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity of fluorescent dye conjugates.
Method: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Column: A C18 stationary phase is commonly used for the separation of dye conjugates.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the product. The exact gradient will need to be optimized based on the specific column and system but can start from approximately 20% to 65% B over 25 minutes.
-
Detection: The elution profile is monitored using a UV-Vis detector at the absorbance maximum of Cy5 (around 650 nm) and a fluorescence detector.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification: The collected fractions are lyophilized to obtain the pure this compound as a solid.
Data Presentation
Table 1: Summary of Reactants and Reaction Conditions
| Parameter | Value/Condition |
| Reactant 1 | Cy5-NHS Ester |
| Reactant 2 | TCO-PEG3-amine |
| Molar Ratio (R1:R2) | 1 : 1.1 |
| Solvent | Anhydrous DMF or DMSO |
| Reaction pH | 8.3 - 8.5 |
| Base | Triethylamine (TEA) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
Table 2: Purification and Characterization Data
| Parameter | Method | Typical Result |
| Purification | Preparative RP-HPLC | >95% Purity |
| Characterization | Mass Spectrometry (ESI-MS) | Expected Molecular Weight |
| UV-Vis Spectroscopy | λmax ≈ 650 nm | |
| Fluorescence Spectroscopy | Emission Max ≈ 670 nm | |
| Yield | - | 60-80% (typical for NHS-amine couplings) |
Visualization of Workflows
Chemical Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Bioorthogonal Labeling Pathway
Caption: Bioorthogonal conjugation using this compound.
Purity and Quality Control of Cy5-PEG3-TCO Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential purity and quality control (QC) measures for Cy5-PEG3-TCO, a fluorescent labeling reagent widely utilized in bioconjugation and bioorthogonal chemistry. The reliable performance of this reagent in applications such as live-cell imaging, flow cytometry, and targeted drug delivery is critically dependent on its purity and structural integrity. This document outlines detailed experimental protocols for the key analytical techniques used to assess the quality of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Additionally, it addresses the inherent instability of the trans-cyclooctene (TCO) moiety and provides methods for its assessment.
Introduction to this compound and the Importance of Quality Control
This compound is a bioorthogonal labeling reagent that combines the far-red fluorescent properties of the cyanine 5 (Cy5) dye with the highly reactive trans-cyclooctene (TCO) group, connected via a hydrophilic polyethylene glycol (PEG) spacer. The TCO group reacts specifically and rapidly with tetrazine-functionalized molecules in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry". This reaction's high efficiency and biocompatibility have made it a valuable tool for labeling biomolecules in complex biological environments.
The purity of this compound is paramount for obtaining reproducible and reliable experimental results. Impurities can arise from the synthetic process or degradation during storage. Common impurities may include unconjugated Cy5 dye, free PEG3-TCO linker, or, most notably, the inactive cis-cyclooctene (CCO) isomer of the TCO moiety. The presence of these impurities can lead to high background signals, low labeling efficiencies, and inaccurate quantification in sensitive assays. Therefore, rigorous quality control is essential to ensure the identity, purity, and stability of the reagent.
Analytical Methods for Quality Control
A multi-pronged analytical approach is necessary for the comprehensive quality control of this compound. The primary techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for verification of the molecular weight.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of this compound and separating it from potential impurities. The method separates molecules based on their hydrophobicity.
A gradient elution method is typically used to achieve optimal separation of the highly hydrophobic this compound from less hydrophobic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.
-
Column: A C18 reversed-phase column is recommended. Common choices include columns with 5 µm particle size and dimensions of 4.6 x 150 mm or 4.6 x 250 mm.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Detection: The primary detection wavelength should be set to the absorbance maximum of Cy5, which is approximately 650 nm. A secondary wavelength, such as 280 nm, can also be monitored.
-
Sample Preparation: Dissolve the this compound reagent in a suitable solvent, such as DMSO or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 40 °C is a common operating temperature to ensure reproducible retention times.
Table 1: Suggested RP-HPLC Gradient for this compound Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 5 | 95 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 41 | 95 | 5 | 1.0 |
| 50 | 95 | 5 | 1.0 |
Note: This gradient is a starting point and may require optimization based on the specific column and HPLC system used.
The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total peak area at the detection wavelength of 650 nm. A high-purity reagent should exhibit a purity level of >95%.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. It provides information on the different proton environments within the molecule, allowing for the verification of the Cy5, PEG, and TCO moieties.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 1-5 mg of the this compound reagent in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
Table 2: Expected ¹H NMR Chemical Shift Regions for this compound
| Moiety | Proton Environment | Expected Chemical Shift (ppm) |
| Cy5 | Aromatic protons | 6.0 - 8.5 |
| Vinyl protons | 6.0 - 8.0 | |
| Methyl protons | 1.5 - 2.0 | |
| PEG3 | Methylene protons (-CH₂-O-) | 3.5 - 3.7 |
| TCO | Olefinic protons of trans-double bond | 5.3 - 5.6 |
| Allylic and aliphatic protons | 1.2 - 2.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific conformation of the molecule.
The presence of signals in the expected regions for each of the three components (Cy5, PEG, and TCO) confirms the identity of the compound. The integration of the peaks should be consistent with the number of protons in each part of the molecule. The absence of significant unexpected signals indicates high purity.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound reagent, providing further evidence of its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement.
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the reagent in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Table 3: Molecular Weight Information for this compound
| Parameter | Value |
| Molecular Formula | C₄₉H₆₉ClN₄O₆ |
| Molecular Weight | 845.55 g/mol |
| Expected [M]⁺ | ~810.52 (cation) |
Note: The observed mass will correspond to the cationic this compound molecule, with the chloride counter-ion not being part of the detected mass.
The presence of a major peak corresponding to the expected mass of the this compound cation confirms the identity of the product.
Stability Assessment of the TCO Moiety
A critical aspect of the quality control of this compound is assessing the stability of the reactive TCO group. The strained trans-double bond of the TCO can isomerize to the more stable but unreactive cis-cyclooctene (CCO) isomer, particularly during storage or under certain reaction conditions.
Protocol for Assessing TCO Isomerization by HPLC
The isomerization of TCO to CCO can be monitored by RP-HPLC, as the two isomers may have slightly different retention times.
-
Establish a Baseline: Analyze a fresh or well-stored sample of this compound using the RP-HPLC method described in section 2.1 to establish the retention time of the pure trans-isomer.
-
Stress Conditions (Optional): To accelerate isomerization for analytical purposes, a sample can be heated (e.g., 90 °C for 1-2 hours) or exposed to high concentrations of thiols.
-
Analyze the Stressed Sample: Inject the stressed sample into the HPLC system.
-
Data Analysis: Compare the chromatogram of the stressed sample to the baseline. The appearance of a new, closely eluting peak may indicate the presence of the cis-isomer. The percentage of isomerization can be estimated by the relative peak areas.
Storage and Handling Recommendations
To maintain the purity and reactivity of this compound reagents, proper storage and handling are crucial.
-
Storage: Store the reagent at -20°C or lower, protected from light and moisture.
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF. For aqueous reactions, use freshly prepared solutions. Avoid repeated freeze-thaw cycles of solutions.
Conclusion
The quality of this compound reagents is a critical factor for the success of bioorthogonal labeling experiments. A combination of RP-HPLC, NMR, and MS provides a comprehensive assessment of the purity, identity, and molecular weight of the reagent. Furthermore, monitoring the stability of the TCO moiety is essential to ensure its reactivity. By implementing the quality control measures outlined in this guide, researchers can have greater confidence in their experimental outcomes and contribute to the generation of reliable and reproducible scientific data.
Biocompatibility of Cy5-PEG3-TCO for In Vivo Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of imaging agents to targeting moieties via bioorthogonal chemistry has revolutionized preclinical and clinical research. The Cy5-PEG3-TCO molecule is a prime example of such a construct, designed for in vivo applications where a fluorescent signal is required at a specific site of interest. This technical guide provides a comprehensive overview of the biocompatibility of this compound, drawing upon data from its individual components: the Cyanine 5 (Cy5) fluorophore, the Polyethylene Glycol (PEG) linker, and the trans-cyclooctene (TCO) reactive handle. Understanding the individual and synergistic biocompatibility profiles of these components is critical for the design and interpretation of in vivo studies.
This document will delve into the known toxicological data, metabolic pathways, and immunological considerations for each component. Furthermore, it will provide detailed experimental protocols for key biocompatibility assays and visualize relevant biological pathways and experimental workflows to aid researchers in their study design and execution.
Chemical Structure and Properties
This compound is a compound that brings together three distinct functional units:
-
Cy5 (Cyanine 5): A near-infrared (NIR) fluorescent dye. Its spectral properties are well-suited for in vivo imaging due to deeper tissue penetration and lower autofluorescence compared to visible light fluorophores.
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polymer chain. PEGylation is a widely used strategy in drug delivery and bioconjugation to enhance solubility, stability, and circulation half-life, while potentially reducing immunogenicity.
-
TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This bioorthogonal "click chemistry" allows for highly specific and rapid conjugation to tetrazine-modified molecules in a biological environment.
Biocompatibility Assessment of Individual Components
The overall biocompatibility of this compound is largely determined by the individual characteristics of its components.
Cyanine 5 (Cy5)
Cyanine dyes, including Cy5, are extensively used as fluorescent labels in biological research.
Toxicity: Generally, cyanine dyes are considered to have low cytotoxicity at concentrations typically used for in vivo imaging. However, at higher concentrations, they can exhibit toxicity. It is important to note that the conjugation of Cy5 to other molecules, such as targeting proteins or nanoparticles, can alter its biodistribution and potential toxicity. Fluorescent dye labeling has been shown to change the biodistribution of nanoparticles, leading to increased accumulation in non-target organs like the liver and kidney.[1]
Metabolism and Clearance: The metabolism of cyanine dyes can vary depending on their specific structure and formulation. Hydrophilic derivatives tend to be cleared more rapidly through the kidneys.[2] The clearance of Cy5-labeled molecules is influenced by the properties of the molecule to which it is conjugated. For instance, Cy5 conjugated to nanoparticles will follow the clearance pathway of the nanoparticle.
Polyethylene Glycol (PEG)
PEG is a polymer approved by the FDA for various biomedical applications and is generally considered biocompatible and non-toxic.[3]
Immunogenicity: While historically considered non-immunogenic, there is growing evidence that PEG can elicit an immune response. Pre-existing anti-PEG antibodies have been detected in a significant portion of the healthy population, which can lead to accelerated blood clearance (ABC) of PEGylated compounds and, in some cases, hypersensitivity reactions.[4][5] The immunogenicity of PEG is influenced by factors such as its molecular weight, structure (linear vs. branched), and the nature of the conjugated molecule.
Toxicity: PEG itself exhibits very low toxicity. However, the accumulation of high molecular weight PEGs in tissues, particularly the liver and spleen, has raised some long-term safety concerns as PEG is not readily biodegradable.
trans-cyclooctene (TCO)
TCO is a key component for bioorthogonal ligation. Its biocompatibility is crucial for in vivo "click chemistry" applications.
Toxicity and Stability: TCO itself is a reactive molecule. Studies on TCO-modified antibodies and other molecules have not reported significant toxicity associated with the TCO moiety at the concentrations used for in vivo pre-targeting experiments. However, the in vivo stability of TCO is a consideration, as it can be deactivated over time. The choice of linker between the TCO and the parent molecule can influence its stability.
Metabolism and Clearance: The metabolic fate of the TCO linker is not extensively documented in the public domain. It is expected that the clearance of a TCO-containing molecule will be dictated by the overall properties of the conjugate. Biodistribution studies of radiolabeled TCO derivatives have shown clearance through both renal and hepatobiliary routes.
Quantitative Biocompatibility Data
Table 1: In Vitro Cytotoxicity Data
| Compound/Component | Cell Line | Assay | Endpoint | Result | Reference |
| TCO-Doxorubicin (prodrug) | A549 | CCK-8 | IC50 | 4.76 µmol/L | |
| Doxorubicin (active drug) | A549 | CCK-8 | IC50 | 278 nmol/L | |
| TCO-Doxorubicin (prodrug) | HeLa | CCK-8 | IC50 | 2.93 µmol/L | |
| Doxorubicin (active drug) | HeLa | CCK-8 | IC50 | 229 nmol/L |
Table 2: In Vivo Biodistribution Data
| Compound | Animal Model | Time Point | Organ with Highest Uptake (%ID/g) | Reference |
| [18F]TCO | Mouse | 5 min | Brain (3.8) | |
| [18F]TCO | Mouse | 240 min | Bone (visible uptake) | |
| 177Lu-DOTA-PEG7-Tz (after 5B1-TCO) | Mouse | 120 h | Tumor (16.8 ± 3.87) | |
| Cy5-labeled nanoparticles | Mouse | 48 h | Liver | |
| T22-GFP-H6-S-Cy5 nanoparticles | Mouse | 5 h | Liver and Kidney |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biocompatibility. The following are representative protocols for key in vivo and in vitro assays.
In Vivo Fluorescence Imaging Protocol
This protocol outlines a general procedure for in vivo imaging of a Cy5-labeled compound in a mouse model.
Materials:
-
This compound
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Anesthetic (e.g., isoflurane)
-
Sterile vehicle (e.g., PBS, saline)
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance). Place the animal in the imaging chamber.
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to determine autofluorescence levels.
-
Compound Administration: Inject the this compound solution via an appropriate route (e.g., intravenous). The dose and volume should be optimized based on preliminary studies.
-
Dynamic Imaging: Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 h, 4 h, 24 h) to monitor the biodistribution and clearance of the compound.
-
Ex Vivo Imaging: At the final time point, euthanize the animal and excise major organs (liver, spleen, kidneys, lungs, heart, tumor). Arrange the organs on a non-fluorescent surface and acquire a final fluorescence image to quantify organ-specific accumulation.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumor and organs to quantify the average radiant efficiency.
In Vitro Cytotoxicity Assay (MTT Assay) Protocol
This protocol measures the metabolic activity of cells as an indicator of viability after exposure to the test compound.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Hemolysis Assay Protocol
This assay assesses the potential of the compound to damage red blood cells.
Materials:
-
This compound
-
Freshly collected whole blood (e.g., human, murine) with anticoagulant (e.g., heparin)
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100 (for positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBC pellet with PBS several times. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).
-
Compound Incubation: In microcentrifuge tubes, mix the RBC suspension with serial dilutions of this compound. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS).
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.
Signaling Pathways and Experimental Workflows
Understanding the potential interactions of this compound with cellular signaling pathways is crucial for interpreting experimental outcomes.
Potential Signaling Pathways Affected by PEGylated Constructs
PEGylated nanoparticles can interact with components of the immune system, potentially triggering signaling cascades. One of the primary concerns is the activation of the complement system.
Experimental Workflow for In Vivo Pre-targeting Study
The primary application of this compound is in pre-targeting studies where a TCO-modified targeting molecule is administered first, followed by the tetrazine-containing imaging agent.
Logical Flow for Biocompatibility Assessment
A structured approach is necessary to evaluate the biocompatibility of a novel compound for in vivo use.
Conclusion and Future Directions
The biocompatibility of this compound for in vivo studies is a multifaceted topic that relies on a thorough understanding of its constituent parts. While Cy5 and PEG have been extensively studied, and TCO is gaining significant traction in bioorthogonal applications, comprehensive data on the fully assembled conjugate is limited. Based on the available information, the primary biocompatibility considerations for researchers using this compound are:
-
Potential Immunogenicity of PEG: The possibility of pre-existing anti-PEG antibodies leading to altered pharmacokinetics and potential hypersensitivity should be considered, especially in studies involving repeated administrations.
-
Biodistribution Profile: The biodistribution will be influenced by the PEG linker and the molecule to which the this compound is ultimately conjugated. Non-specific accumulation in organs of the reticuloendothelial system, such as the liver and spleen, is a possibility.
-
In Vivo Stability: The stability of the TCO moiety in the biological environment is a critical factor for the success of pre-targeting applications.
Future research should focus on generating a comprehensive preclinical safety profile of the complete this compound molecule. This would include detailed studies on its acute and chronic toxicity, metabolic fate, and immunotoxicology. Such data will be invaluable for the scientific community and will facilitate the confident application of this promising molecule in a wide range of in vivo research and drug development endeavors.
References
- 1. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Fading Light: An In-depth Technical Guide to the Photostability and Photobleaching of Cy5
For Researchers, Scientists, and Drug Development Professionals
The cyanine dye, Cy5, has long been a workhorse in the field of fluorescence imaging and bioconjugation, prized for its bright emission in the far-red spectrum which minimizes autofluorescence from biological samples. However, its utility is often hampered by its susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light. This technical guide provides a comprehensive overview of the core principles governing the photostability of Cy5, the mechanisms behind its photobleaching, and strategies to mitigate this phenomenon, thereby enabling more robust and quantitative fluorescence-based experiments.
Core Photophysical Characteristics of Cy5
The performance of a fluorophore is dictated by its intrinsic photophysical properties. For Cy5, these parameters are crucial for understanding its brightness and susceptibility to photobleaching.
| Photophysical Parameter | Value | Unit |
| Absorption Maximum (λ_abs_) | ~649 | nm |
| Emission Maximum (λ_em_) | ~662-670 | nm |
| Molar Extinction Coefficient (ε) | ~250,000 | cm⁻¹M⁻¹[1][2] |
| Fluorescence Quantum Yield (Φ_F_) | ~0.20 - 0.28 | -[1] |
| Fluorescence Lifetime (τ_F_) | ~1.0 | ns[3] |
| Photobleaching Quantum Yield (Φ_B_) | ~2 x 10⁻⁵ - 5 x 10⁻⁶ | -[4] |
Note: These values are for the unconjugated Cy5 fluorophore and can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.
The Mechanisms of Cy5 Photobleaching
Photobleaching is a complex process involving the irreversible chemical alteration of the fluorophore. For Cy5, the primary pathways involve the excited triplet state and the generation of reactive oxygen species (ROS).
The Jablonski Diagram and Intersystem Crossing
Upon excitation, a Cy5 molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state via fluorescence, a small fraction can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁). This triplet state is a key intermediate in the photobleaching cascade.
The Role of Reactive Oxygen Species (ROS)
In the presence of molecular oxygen, the excited triplet state of Cy5 can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen, along with other ROS, can then attack the polymethine chain of the Cy5 molecule, leading to its cleavage and the irreversible loss of fluorescence.
Factors Influencing Cy5 Photostability
Several experimental parameters can significantly impact the rate of Cy5 photobleaching:
-
Excitation Light Intensity: Higher light intensity increases the rate of fluorophore excitation and, consequently, the population of the triplet state, leading to accelerated photobleaching.
-
Presence of Molecular Oxygen: As a key player in the generation of ROS, the presence of dissolved oxygen is a major contributor to photobleaching.
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the fluorophore's immediate vicinity can influence its photostability. For instance, a slightly basic pH (around 7.5) is often recommended for cyanine dyes.
-
Intrinsic Properties of the Dye: Cyanine dyes like Cy5 are susceptible to photoisomerization, a light-induced change in their molecular structure that can lead to non-fluorescent states and increased susceptibility to bleaching.
Strategies to Enhance Cy5 Photostability
A variety of methods can be employed to combat photobleaching and extend the useful fluorescent lifetime of Cy5.
Use of Antifade Reagents and Imaging Buffers
Commercially available or homemade antifade reagents are commonly added to mounting media or imaging buffers. These reagents often contain oxygen scavengers and/or triplet state quenchers.
-
Oxygen Scavenging Systems: These systems, such as the glucose oxidase and catalase (GOC) system, enzymatically remove dissolved oxygen from the imaging buffer, thereby reducing the formation of ROS.
-
Triplet State Quenchers (TSQs): Molecules like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox can directly interact with the excited triplet state of Cy5, returning it to the ground state before it can generate ROS. The addition of these agents to the imaging buffer can significantly enhance photostability.
Covalent Linkage of Photostabilizers
A more advanced strategy involves the direct covalent conjugation of a triplet-state quencher to the Cy5 fluorophore. This "self-healing" approach dramatically increases the local concentration of the quencher around the dye, leading to highly efficient quenching of the triplet state and a substantial increase in photostability.
Comparison of Photostability with and without Stabilizers
The following table summarizes the relative photostability of Cy5 under different conditions and in comparison to a popular alternative, Alexa Fluor 647.
| Fluorophore | Condition | Relative Photostability | Key Findings |
| Cy5 | Standard Buffer | Baseline | Prone to rapid photobleaching, especially under high illumination. |
| Cy5 | + COT, NBA, or Trolox (in solution) | 5-12 fold increase | The addition of TSQs to the imaging buffer significantly improves photostability. |
| Cy5-COT (covalently linked) | Standard Buffer | Up to 70-fold increase | Covalent attachment of COT provides superior photoprotection compared to solution additives. |
| Alexa Fluor 647 | Standard Buffer | Higher than Cy5 | Consistently demonstrates greater photostability than Cy5, retaining a higher percentage of initial fluorescence after prolonged exposure. |
| ATTO 647N | Standard Buffer | Higher than Cy5 | Exhibits high photostability and is particularly resistant to ozone-induced degradation. |
Experimental Protocols
Accurate and reproducible measurement of photostability is crucial for selecting the appropriate fluorophore and optimizing imaging conditions.
Protocol for Quantifying Photobleaching Rate
This protocol outlines a general method for measuring the photobleaching rate of Cy5 using fluorescence microscopy.
1. Sample Preparation:
-
Prepare a sample with immobilized Cy5-labeled biomolecules (e.g., proteins, DNA) on a glass coverslip. This ensures that the fluorescence decay is due to photobleaching and not diffusion.
-
For cellular imaging, culture cells expressing a Cy5-fusion protein or stained with a Cy5 conjugate on coverslips.
2. Microscope Setup:
-
Use a fluorescence microscope equipped with a stable laser source for excitation (e.g., 633 nm or 647 nm).
-
Select the appropriate excitation and emission filters for Cy5.
-
Choose an objective with a suitable numerical aperture for your application.
3. Image Acquisition:
-
Set the laser power to a level relevant for your intended experiments. It is critical to keep this constant for comparative studies.
-
Acquire a time-lapse series of images of the same field of view with a constant exposure time and frame rate. The total acquisition time should be sufficient to observe significant photobleaching.
4. Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) around the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the background-corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value.
Conclusion and Recommendations
While Cy5 remains a valuable tool in fluorescence-based research, its inherent susceptibility to photobleaching necessitates careful consideration and optimization of experimental conditions. For demanding applications requiring high photostability, such as single-molecule imaging or long-term live-cell tracking, several strategies can be employed to enhance its performance. The use of optimized imaging buffers containing oxygen scavengers and triplet-state quenchers is a straightforward and effective approach. For the most challenging experiments, the use of Cy5 derivatives with covalently linked photostabilizers or switching to more photostable alternatives like Alexa Fluor 647 or ATTO 647N is highly recommended. By understanding the principles of Cy5 photobleaching and implementing appropriate mitigation strategies, researchers can significantly improve the quality, reliability, and quantitative nature of their fluorescence data.
References
The Pivotal Role of the PEG3 Linker in Cy5-PEG3-TCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly advancing field of bioconjugation, the strategic selection of linker molecules is paramount to the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs) and targeted imaging agents. Cy5-PEG3-TCO, a fluorescent labeling reagent, stands as a prime example of rational design, integrating a Cy5 fluorophore, a trans-cyclooctene (TCO) moiety for bioorthogonal "click" chemistry, and a central three-unit polyethylene glycol (PEG3) linker. This in-depth technical guide elucidates the critical role of the PEG3 linker in modulating the physicochemical and biological properties of this compound. We will delve into the quantitative impact of the PEG3 spacer, provide detailed experimental protocols for its application, and visualize key experimental workflows, offering a comprehensive resource for researchers in the life sciences.
Introduction: The Molecular Architecture of this compound
This compound is a heterobifunctional reagent designed for the specific and efficient labeling of biomolecules. Its structure comprises three key components:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excitation and emission maxima around 650 nm and 670 nm, respectively. Its spectral properties are advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this range.
-
TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click" chemistry reaction enables rapid and specific covalent bond formation with a tetrazine-functionalized molecule, even in complex biological milieu, without the need for cytotoxic catalysts.
-
PEG3 Linker: A discrete, three-unit polyethylene glycol spacer that covalently connects the Cy5 fluorophore and the TCO moiety. This seemingly simple component plays a multifaceted and crucial role in the overall performance of the reagent.
This guide will focus on the pivotal functions of the PEG3 linker, which extend far beyond merely connecting the functional ends of the molecule.
The Multifunctional Role of the PEG3 Linker
The incorporation of a PEG3 linker into the this compound construct imparts several beneficial properties that significantly enhance its utility in bioconjugation applications.
Enhanced Hydrophilicity and Solubility
Many organic fluorophores and reactive moieties are inherently hydrophobic, leading to poor solubility in aqueous buffers and a propensity for aggregation. The PEG3 linker, with its repeating ethylene glycol units, is highly hydrophilic. This property is critical for:
-
Improved Aqueous Solubility: The PEG3 spacer significantly enhances the water solubility of the entire this compound molecule, preventing aggregation and ensuring its availability for reaction in physiological buffers.
-
Reduced Non-Specific Binding: By increasing the hydrophilicity of the bioconjugate, the PEG3 linker helps to minimize non-specific binding to proteins and cell surfaces, thereby reducing background signal in imaging applications and improving the signal-to-noise ratio.
Flexible Spacer for Steric Hindrance Mitigation
The PEG3 linker provides a flexible, defined-length spacer between the Cy5 dye and the TCO reactive group. This spatial separation is crucial for:
-
Preserving Biological Activity: When conjugating to large biomolecules such as antibodies, the PEG3 spacer extends the TCO group away from the protein surface, minimizing steric hindrance and ensuring efficient reaction with its tetrazine partner. This prevents the bulky Cy5 dye from interfering with the binding of the antibody to its target antigen.
-
Optimizing Reaction Kinetics: The flexibility of the PEG linker allows the TCO moiety to adopt an optimal orientation for the iEDDA reaction, contributing to the high reaction rates characteristic of TCO-tetrazine ligations.
Favorable Pharmacokinetic Properties
In the context of in vivo applications, such as pre-targeted imaging, the properties of the linker can significantly influence the pharmacokinetic profile of the agent. While the PEG3 linker is relatively short, it contributes to:
-
Increased Stability: PEGylation is known to protect molecules from enzymatic degradation, which can enhance the stability of the conjugate in biological fluids.
-
Reduced Immunogenicity: The "stealth" properties of PEG can help to reduce the immunogenicity of the conjugate, which is a critical consideration for therapeutic and in vivo diagnostic agents.
-
Modulated Clearance: The length of the PEG linker can influence the renal clearance of a molecule. Shorter PEG chains like PEG3 have a less pronounced effect on increasing circulation half-life compared to longer PEG chains, which can be advantageous for applications requiring rapid clearance of unbound imaging agents to improve image contrast.
Quantitative Data on PEG Linker Properties
The selection of the linker is a critical parameter in the design of bioconjugates. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key bioconjugate properties. While this data is not exclusively for this compound, it provides a strong indication of the expected performance characteristics imparted by the PEG3 linker.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~6.0 | 0.71 |
| PEG8 | ~4.2 | 0.49 |
| PEG12 | ~3.1 | 0.36 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This table demonstrates that increasing PEG linker length generally decreases the clearance rate of ADCs.
Table 2: Impact of PEG Linker Length on Receptor Binding Affinity
| Linker | IC50 (nM) | Target Receptor |
| PEG2 | 3.2 ± 0.2 | GRPR |
| PEG3 | 3.9 ± 0.3 | GRPR |
| PEG4 | 5.4 ± 0.4 | GRPR |
| PEG6 | 5.8 ± 0.3 | GRPR |
Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). This data suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may result in higher binding affinity (lower IC50).
Table 3: Physicochemical Properties of a Representative TCO-PEG3-Amine Linker
| Property | Value |
| Molecular Weight | 372.5 g/mol |
| Appearance | Colorless to slightly yellow oil |
| Purity | >95% (HPLC) |
| Solubility | DMSO, DMF, DCM, THF, Chloroform |
This data for a TCO-PEG3-Amine provides an indication of the general properties of the PEG3-TCO portion of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
Protocol 1: General Protein Labeling with a Tetrazine-NHS Ester
This protocol describes the initial step of functionalizing a protein with a tetrazine moiety, which will then react with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEGn-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes to consume any unreacted NHS ester.
-
Purification: Remove unreacted labeling reagent and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Labeling of Tetrazine-Modified Protein with this compound
Materials:
-
Tetrazine-functionalized protein (from Protocol 4.1)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the tetrazine-functionalized protein with the this compound stock solution. A slight molar excess (1.1 to 1.5 equivalents) of this compound is recommended to ensure complete labeling of the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification: Purify the Cy5-labeled protein from unreacted this compound using a desalting column or size-exclusion chromatography.
Protocol 3: Live-Cell Imaging using a Pre-targeting Strategy
This protocol describes a two-step approach for imaging a specific cell surface target.
Materials:
-
Cells expressing the target of interest
-
TCO-conjugated antibody (prepared similarly to Protocol 4.1 using a TCO-NHS ester)
-
This compound
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-conjugated antibody in live-cell imaging medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.
-
Labeling: Prepare a 1-5 µM solution of this compound in imaging medium. Add this solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for Cy5. Time-lapse imaging can be used to monitor the rapid labeling process.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pre-targeting strategy for live-cell imaging.
Caption: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.
Caption: Workflow for two-step protein labeling.
Conclusion
The PEG3 linker in this compound is a critical component that significantly influences the reagent's performance in bioconjugation. Its ability to enhance solubility, provide a flexible spacer to mitigate steric hindrance, and contribute to favorable pharmacokinetic properties makes it an ideal choice for a wide range of applications, from in vitro cell labeling to in vivo pre-targeted imaging. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers seeking to leverage the power of bioorthogonal chemistry for their specific research needs. The rational design of molecules like this compound, with careful consideration of each component's function, will continue to drive innovation in the development of next-generation diagnostics and therapeutics.
An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation strategy, prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1][2] This guide provides a comprehensive technical overview of the core principles governing iEDDA reaction kinetics, detailed experimental protocols for their study, and a curated summary of quantitative data to inform the design and execution of iEDDA-based research and development.
Core Principles of iEDDA Reaction Kinetics
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile.[2] Unlike the conventional Diels-Alder reaction, the kinetics of the iEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] A smaller energy gap between these frontier molecular orbitals (FMOs) results in a faster reaction rate.[3] The reaction is characterized by second-order kinetics, and the rate-determining step is the initial [4+2] cycloaddition.
Several key factors influence the kinetics of the iEDDA reaction:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the tetrazine ring lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups (EDGs) on the dienophile raise its HOMO energy, which also leads to an increase in the reaction rate.
-
Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can impede the approach of the reactants, thereby decreasing the reaction rate. For example, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts.
-
Dienophile Ring Strain: A high degree of ring strain in the dienophile, as seen in trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, raises the energy of its HOMO, significantly increasing the reaction rate. TCO is a highly reactive dienophile due to its strained double bond.
-
Solvent Effects: Protic solvents, particularly water, have been shown to accelerate iEDDA reactions. This is attributed to the hydrophobic effect and the stabilization of the transition state through hydrogen bonding.
Quantitative Kinetic Data
The selection of the appropriate tetrazine and dienophile is paramount for the successful application of the iEDDA reaction. The following tables summarize key second-order rate constants (k₂) for various iEDDA reaction pairs to facilitate this selection.
Table 1: Second-Order Rate Constants for iEDDA Reactions of Various Tetrazines with trans-Cyclooctene (TCO)
| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 |
| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000 |
| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 30,000 ± 3,000 |
Data sourced from a study by Oliveira et al. and presented in a BenchChem technical guide.
Table 2: Second-Order Rate Constants for iEDDA Reactions of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine with Various Dienophiles
| Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |
| Norbornene | Methanol | 0.10 ± 0.002 |
| exo,exo-5-Norbornene-2,3-dimethanol | Methanol | 0.041 ± 0.002 |
| Dicyclopentadiene | Methanol | 0.024 ± 0.0005 |
| Styrene | Methanol | 0.003 ± 0.0003 |
| 1-Hexene | Methanol | 0.001 ± 0.0002 |
Data sourced from a kinetic study by Knall et al.
Experimental Protocols
Detailed methodologies for key experiments in the study and application of iEDDA reactions are provided below.
Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a representative synthesis of a commonly used tetrazine for bioorthogonal applications.
Materials:
-
2-cyanopyridine
-
Anhydrous hydrazine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Standard glassware for extraction and chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol. The reaction can be stirred at room temperature or gently heated (e.g., to 78°C) for 30 minutes to several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation to Tetrazine: Once the formation of the dihydrotetrazine is complete, cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid. A color change to a vibrant pink or red indicates the formation of the tetrazine.
-
Purification: Extract the crude product with dichloromethane. Purify the product by column chromatography on silica gel to yield the final 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a colored solid.
Protocol 2: Monitoring iEDDA Reaction Kinetics using UV-Vis Spectroscopy
This method is suitable for reactions with half-lives in the range of seconds to hours and relies on the characteristic absorbance of tetrazines.
Materials:
-
Tetrazine derivative
-
Dienophile
-
Appropriate solvent (e.g., methanol, PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the tetrazine and dienophile in the chosen solvent at known concentrations.
-
Reaction Setup: In a quartz cuvette, mix the tetrazine solution with a large excess (at least 10-fold) of the dienophile solution to ensure pseudo-first-order kinetics. The final concentration of the tetrazine should be such that its initial absorbance at its λ_max (typically around 520-540 nm) is within the linear range of the spectrophotometer.
-
Data Acquisition: Immediately after mixing, place the cuvette in the spectrophotometer and begin recording the absorbance at the λ_max of the tetrazine at regular time intervals. The disappearance of the tetrazine's color corresponds to a decrease in its characteristic absorption band.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (kobs).
-
Determination of the Second-Order Rate Constant: Repeat the experiment with several different concentrations of the dienophile in excess. Plot the obtained kobs values against the corresponding dienophile concentrations. The slope of this second linear plot will be the second-order rate constant (k₂).
Protocol 3: Monitoring Fast iEDDA Reaction Kinetics using Stopped-Flow Spectroscopy
For reactions that are too fast to be monitored by conventional UV-Vis spectroscopy (half-lives in the millisecond range), the stopped-flow technique is employed.
Materials:
-
Stopped-flow spectrophotometer
-
Solutions of the tetrazine and dienophile in the desired solvent
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired reaction temperature.
-
Loading Reactants: Load the tetrazine and dienophile solutions into separate syringes of the stopped-flow apparatus.
-
Initiating the Reaction: The two solutions are rapidly driven from the syringes into a mixing chamber, and then into an observation cell. The flow is then abruptly stopped. The time from mixing to the start of observation is the "dead time" of the instrument, typically on the order of milliseconds.
-
Data Collection: The change in absorbance or fluorescence of the reacting mixture in the observation cell is recorded as a function of time.
-
Kinetic Analysis: The resulting kinetic trace is then fitted to an appropriate mathematical model (e.g., a single exponential decay for a pseudo-first-order reaction) to extract the rate constant.
Protocol 4: Antibody Labeling via Tetrazine-TCO Ligation
This protocol outlines a general procedure for the labeling of an antibody with a TCO derivative, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorophore or a drug).
Materials:
-
Antibody solution (1-5 mg/mL)
-
TCO-NHS ester
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M glycine, pH 8.5)
-
Spin desalting columns
-
DMSO
Procedure:
-
Antibody-TCO Conjugation:
-
Prepare the antibody in the reaction buffer.
-
Add a molar excess of TCO-NHS ester (dissolved in DMSO) to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Purification of TCO-labeled Antibody: Remove the unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's protocol.
-
Tetrazine Ligation:
-
Add the tetrazine-functionalized molecule to the purified TCO-labeled antibody solution.
-
Incubate the reaction at room temperature or 37°C for a time sufficient for the reaction to go to completion (this will depend on the specific kinetics of the chosen tetrazine-TCO pair).
-
-
Final Purification: If necessary, remove any unreacted tetrazine-functionalized molecule using a spin desalting column. The final antibody conjugate is now ready for downstream applications.
Visualizations
The following diagrams illustrate the iEDDA reaction mechanism and a general workflow for kinetic analysis.
References
- 1. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Cy5-PEG3-TCO: A Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Cy5-PEG3-TCO, a fluorescent dye derivative widely used in bioconjugation applications. Adherence to these guidelines is critical to ensure the reagent's stability and performance in sensitive experimental workflows, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to this compound
This compound is a valuable tool in bioconjugation, combining the bright and far-red fluorescent properties of Cyanine5 (Cy5) with a three-unit polyethylene glycol (PEG) spacer and a trans-cyclooctene (TCO) reactive group. The TCO moiety enables highly efficient and specific labeling of molecules containing a tetrazine group through an inverse electron demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. The hydrophilic PEG spacer enhances solubility and minimizes steric hindrance during conjugation.
However, the high reactivity of the TCO group also contributes to its inherent instability. The strained trans-cyclooctene ring is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) counterpart, a process that can be accelerated by various environmental factors. Therefore, meticulous storage and handling are paramount to preserving the compound's reactivity.
Storage Recommendations
Proper storage of this compound is essential to prevent degradation and ensure its long-term viability. Recommendations differ for the compound in its solid, lyophilized form and after reconstitution into a solution.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years (typical) | Protect from light and moisture. Store in a desiccator. |
| 4°C | Short-term | Protect from light and moisture. | |
| Solution (in appropriate solvent) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Note: The shelf life of the solid form can vary between suppliers. Always refer to the manufacturer's certificate of analysis for specific recommendations.
The TCO moiety is the primary source of instability. Long-term storage of TCO compounds is generally not recommended due to the potential for isomerization.[1][2][3][4][5] More reactive TCO derivatives, in particular, can be prone to deactivation during extended storage.
Handling and Reconstitution
Careful handling during reconstitution and use is critical to maintain the integrity of this compound. Both the Cy5 dye and the TCO group have specific sensitivities that must be addressed.
General Handling Precautions
-
Protect from Light: Cy5 is a photosensitive dye. All handling steps, including reconstitution and experimental procedures, should be performed under subdued light conditions. Use amber vials or wrap containers in aluminum foil.
-
Avoid Moisture: The compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Reconstitution Protocol
The recommended solvent for reconstituting this compound is anhydrous dimethyl sulfoxide (DMSO).
Protocol for Reconstituting this compound:
-
Equilibrate: Remove the vial of lyophilized this compound from the freezer and allow it to warm to room temperature for at least 20 minutes before opening.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM). Use newly opened or anhydrous grade DMSO, as hygroscopic DMSO can negatively impact solubility and stability.
-
Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Ensure vials are tightly sealed and protected from light.
Table 2: Example Volumes for Reconstitution in DMSO
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 10 mM | 1 mg | 118.3 µL |
| 5 mM | 1 mg | 236.5 µL |
| 1 mM | 1 mg | 1.18 mL |
| 10 mM | 5 mg | 591.3 µL |
| 5 mM | 5 mg | 1.18 mL |
Calculations are based on a molecular weight of 845.55 g/mol .
Stability Considerations
The stability of this compound is influenced by several factors, primarily related to the TCO group.
Isomerization of trans-Cyclooctene
The strained ring of TCO can isomerize to the more stable, but unreactive, cis-cyclooctene. This process is a significant pathway for the deactivation of the molecule. The rate of isomerization can be influenced by:
-
Thiols: The presence of thiol-containing reagents, such as dithiothreitol (DTT) or β-mercaptoethanol, can promote the isomerization of TCOs.
-
Temperature: Elevated temperatures can increase the rate of isomerization.
-
Long-term Storage: Over time, even in the solid state, some degree of isomerization may occur. This is more pronounced in solution.
Studies on other TCO derivatives have provided quantitative insights into their stability. For instance, a d-TCO derivative showed no isomerization after 14 days in a phosphate-buffered aqueous solution and remained over 97% in its trans-form after 4 days in human serum at room temperature. While not this compound, this data highlights the relative stability of some TCOs in biological media.
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound from receipt to experimental use, emphasizing critical stability checkpoints.
Caption: Recommended workflow for this compound handling.
Signaling Pathway and Logical Relationships
The utility of this compound is realized in its application in bioorthogonal chemistry. The logical relationship for its use in a typical cell labeling experiment is depicted below.
Caption: Logical workflow for cell labeling using this compound.
By following these detailed storage and handling recommendations, researchers can ensure the optimal performance and stability of this compound, leading to more reliable and reproducible experimental outcomes in their drug development and scientific research endeavors.
References
Methodological & Application
Application Notes and Protocols for Cy5-PEG3-TCO in Live Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cy5-PEG3-TCO is a fluorescent probe designed for bioorthogonal labeling in living cells. It combines a bright, far-red Cyanine 5 (Cy5) dye with a trans-cyclooctene (TCO) moiety through a three-unit polyethylene glycol (PEG) spacer. The TCO group enables a highly specific and rapid reaction with a tetrazine (Tz)-modified biomolecule of interest via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently within a complex biological environment without interfering with native cellular processes. The PEG linker enhances the probe's solubility and minimizes steric hindrance. These characteristics make this compound a powerful tool for fluorescently labeling and visualizing specific proteins, glycans, or other biomolecules in real-time within living cells.
The primary application of this compound involves a two-step "pre-targeting" strategy. First, a biomolecule is tagged with a tetrazine group, either through genetic encoding of an unnatural amino acid, metabolic labeling with a tetrazine-modified precursor, or conjugation to a tetrazine-functionalized antibody. Subsequently, the cells are treated with this compound, which covalently attaches to the tetrazine-tagged molecule, enabling its visualization by fluorescence microscopy.
Data Presentation
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Extinction Coefficient (ε) | ~215,000 M⁻¹cm⁻¹ (for Cy5) | [2] |
| Quantum Yield (QY) | ~0.20 (for Cy5) | [2] |
| Recommended Storage | Store at -20°C, protect from light and moisture. | [3] |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) with tetrazines. |
Table 2: Recommended Parameters for Live Cell Labeling and Imaging
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type and target expression level. |
| Incubation Time | 15 - 60 minutes | The reaction is rapid; longer incubation times may increase background signal. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | 37°C can enhance reaction kinetics. |
| Imaging Medium | Standard live-cell imaging medium (e.g., phenol red-free DMEM, HBSS) | Ensure the medium is compatible with your cells and imaging setup. |
| Microscope Filter Set | Cy5 or far-red channel (e.g., Excitation: 620-650 nm, Emission: 660-700 nm) |
Experimental Protocols
Protocol 1: General Live Cell Imaging with this compound
This protocol outlines the general steps for labeling and imaging live cells where the target biomolecule is already functionalized with a tetrazine group.
Materials:
-
Live cells expressing or labeled with a tetrazine-modified biomolecule
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and L-glutamine)
-
Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Culture the cells to the desired confluency (typically 60-80%).
-
Ensure the cells have been appropriately treated to incorporate the tetrazine handle onto the biomolecule of interest.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-5 µM).
-
-
Labeling:
-
Remove the culture medium from the cells and gently wash twice with pre-warmed imaging medium.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound probe.
-
-
Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope equipped with a Cy5 filter set.
-
For time-lapse imaging, acquire images at desired intervals.
-
Controls:
-
Unlabeled Cells + this compound: To assess non-specific binding of the TCO probe.
-
Tetrazine-labeled Cells (no TCO probe): To determine the background fluorescence of the tetrazine-modified cells.
-
Unlabeled Cells (no tetrazine, no TCO probe): To determine the autofluorescence of the cells.
Protocol 2: Antibody-Directed Labeling using a Pre-targeting Strategy
This protocol describes a two-step method where a tetrazine-modified antibody is first used to label a cell surface antigen, followed by detection with this compound.
Materials:
-
Live cells expressing the target antigen
-
Tetrazine-conjugated antibody specific to the target antigen
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium
Procedure:
-
Pre-targeting (Antibody Incubation):
-
Incubate the cells with the tetrazine-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove the unbound antibody.
-
-
Labeling with this compound:
-
Prepare the this compound staining solution as described in Protocol 1 (final concentration of 1-5 µM).
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Follow steps 4 and 5 from Protocol 1 for washing and imaging.
-
Mandatory Visualization
Caption: Workflow for this compound based live cell imaging.
Caption: Visualizing receptor internalization and trafficking.
References
Application Notes and Protocols for Site-Specific Protein Labeling with Cy5 using TCO-Tetrazine Ligation
Introduction
This document provides a detailed guide for the site-specific labeling of proteins with the fluorescent dye Cyanine 5 (Cy5) utilizing the bioorthogonal inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (TCO)-modified protein and a Cy5-PEG3-Tetrazine conjugate. This highly efficient and specific "click chemistry" reaction proceeds rapidly under mild, aqueous conditions without the need for a toxic copper catalyst, making it an ideal method for labeling proteins in complex biological samples.[1][2] The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity of the labeled protein, which can improve solubility and minimize steric hindrance.[1]
The labeling strategy is a two-step process. First, the protein of interest is functionalized with a TCO moiety, typically by reacting primary amines (e.g., lysine residues) with a TCO-NHS ester.[1] Subsequently, the TCO-activated protein is reacted with a Cy5-conjugated tetrazine, resulting in a stable, covalently labeled protein.[1]
Experimental Workflow
The overall workflow for labeling a protein with Cy5 via TCO-tetrazine ligation is depicted below. The process begins with the activation of the protein with a TCO-NHS ester, followed by the removal of excess TCO reagent. The purified TCO-protein is then reacted with Cy5-PEG3-Tetrazine to form the final fluorescently labeled conjugate, which is then purified to remove any unreacted dye.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the TCO-tetrazine ligation for protein labeling. These values are essential for experimental design and optimization.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| TCO-NHS Ester:Protein Molar Ratio | 10-20 fold molar excess | May require optimization for each specific protein. |
| Cy5-Tetrazine:TCO-Protein Molar Ratio | 1.5-5 fold molar excess | A slight excess ensures complete reaction of the TCO-modified protein. |
| Reaction pH (TCO-NHS Ester) | 7.2-7.5 | Buffer should be free of primary amines (e.g., Tris, glycine). |
| Reaction pH (TCO-Tetrazine Ligation) | 6.0-9.0 | The reaction is efficient across a broad pH range. |
| Reaction Temperature | Room Temperature (20-25°C) | Can also be performed at 4°C or 37°C. |
| Reaction Time (TCO-NHS Ester) | 30-60 minutes at room temperature | |
| Reaction Time (TCO-Tetrazine Ligation) | 30-120 minutes at room temperature | Due to fast kinetics, the reaction is often complete within 30 minutes. |
| Degree of Labeling (DOL) - Optimal | 2-4 | A higher DOL can lead to fluorescence quenching. |
Detailed Experimental Protocols
Materials and Reagents
-
Protein of interest
-
TCO-PEG3-NHS Ester
-
Cy5-PEG3-Tetrazine
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) system for final purification (optional)
Protocol 1: Functionalization of Protein with TCO-PEG3-NHS Ester
This protocol details the initial step of modifying the protein with a TCO group.
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines like Tris or glycine, a buffer exchange must be performed using a desalting spin column or dialysis.
-
-
Prepare TCO-PEG3-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10-20 mM stock solution of TCO-PEG3-NHS Ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the TCO-PEG3-NHS Ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quench Reaction:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.
-
-
Purification of TCO-Modified Protein:
-
Remove excess, unreacted TCO-PEG3-NHS ester using a desalting spin column according to the manufacturer's instructions. The purified TCO-modified protein is now ready for ligation with Cy5-PEG3-Tetrazine.
-
Protocol 2: Labeling of TCO-Modified Protein with Cy5-PEG3-Tetrazine
This protocol describes the "click" reaction between the TCO-functionalized protein and the Cy5-tetrazine probe.
-
Prepare Reactants:
-
The TCO-modified protein should be in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Cy5-PEG3-Tetrazine in DMSO.
-
-
TCO-Tetrazine Ligation:
-
Add a 1.5 to 5-fold molar excess of the Cy5-PEG3-Tetrazine stock solution to the TCO-modified protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The disappearance of the characteristic pink/red color of the tetrazine can be an indicator of reaction progress.
-
-
Final Purification:
-
If necessary, the final Cy5-labeled protein conjugate can be purified from unreacted Cy5-PEG3-Tetrazine using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 3: Characterization of the Cy5-Labeled Protein
-
SDS-PAGE Analysis:
-
Analyze the purified, labeled protein using SDS-PAGE.
-
Visualize the gel using a fluorescence imager to confirm that the fluorescence signal co-localizes with the protein band of the expected molecular weight. A fluorescent band at a low molecular weight would indicate the presence of free dye, necessitating further purification.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be calculated using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (the absorbance maximum for Cy5).
-
The protein concentration can be calculated using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₅₀ is the absorbance at the maximum for Cy5.
-
CF is the correction factor for the dye's absorbance at 280 nm (this value is specific to the dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The dye concentration can be calculated using:
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at ~650 nm.
-
-
The DOL is then calculated as:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient TCO functionalization. - Inactive Cy5-Tetrazine. | - Ensure the protein buffer is amine-free during the NHS ester reaction. - Confirm the molar ratios of reactants. - Use fresh, properly stored reagents. |
| Protein Precipitation | - Over-labeling has increased protein hydrophobicity. - High concentration of organic solvent (DMSO). | - Reduce the molar ratio of TCO-NHS ester to protein. - Ensure the final concentration of DMSO in the reaction is low (typically <10%). |
| Free Dye Detected After Purification | - Inefficient purification. - Column overloading. | - Repeat the purification step (e.g., using a fresh spin column or running a longer SEC). - Ensure the sample volume and concentration are within the limits of the chosen purification method. |
| Low Fluorescence Signal | - Labeling reaction failed. - Over-labeling causing fluorescence quenching. | - Verify each step of the protocol. - Calculate the DOL; if it is very high (>8), reduce the dye-to-protein ratio in the labeling step. |
References
Application Notes and Protocols for Cy5-PEG3-TCO in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has revolutionized oncology. A critical component in ADC design is the linker technology used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a premier bioorthogonal "click chemistry" ligation that offers rapid kinetics, high specificity, and biocompatibility.[1][2] This technology is particularly advantageous for creating well-defined ADCs with controlled drug-to-antibody ratios (DAR).
This document provides detailed application notes and protocols for the use of Cy5-PEG3-TCO, a fluorescently labeled TCO derivative, in the synthesis and characterization of ADCs. This compound enables the fluorescent labeling of tetrazine-modified antibodies or antibody-drug constructs, facilitating research and development through straightforward visualization and quantification. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the Cy5 fluorophore allows for sensitive detection in various analytical methods.
Physicochemical and Reaction Properties
A thorough understanding of the properties of the this compound linker and the underlying bioorthogonal reaction is crucial for successful ADC synthesis.
| Property | Value | Reference |
| Fluorophore | Cyanine 5 (Cy5) | [3][4] |
| Excitation Wavelength (Max) | ~649 nm | [3] |
| Emission Wavelength (Max) | ~667 nm | |
| Molar Extinction Coefficient (ε) of Cy5 at ~649 nm | ~250,000 M⁻¹cm⁻¹ | |
| Quantum Yield of Cy5 | ~0.27 | |
| Spacer | 3-unit Polyethylene Glycol (PEG3) | |
| Reactive Group | trans-cyclooctene (TCO) | |
| Reaction Partner | Tetrazine (Tz) | |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | |
| Reaction Kinetics (k) | Up to 10⁶ M⁻¹s⁻¹ | |
| Reaction Conditions | Aqueous buffer (e.g., PBS), pH 6-9, room temperature | |
| Catalyst Requirement | None (Bioorthogonal) |
Experimental Protocols
This section provides a comprehensive, two-part protocol for the synthesis of a Cy5-labeled, tetrazine-modified antibody. The first part details the modification of an antibody with a tetrazine moiety, and the second part describes the subsequent ligation with this compound.
Part 1: Preparation of a Tetrazine-Modified Antibody (Tetrazine-mAb)
This protocol describes the modification of a monoclonal antibody with a tetrazine group using a Tetrazine-NHS ester. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody surface.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEGn-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
-
Tetrazine-NHS Ester Stock Solution:
-
Allow the Tetrazine-PEGn-NHS ester vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted Tetrazine-NHS ester by purifying the antibody conjugate using a desalting column equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions for the desalting column.
-
The purified Tetrazine-mAb can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Part 2: Ligation of this compound to Tetrazine-mAb
This protocol details the bioorthogonal click reaction between the purified Tetrazine-mAb and this compound.
Materials:
-
Purified Tetrazine-mAb in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO
-
Desalting columns or Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
This compound Stock Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
-
Ligation Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound stock solution to the Tetrazine-mAb solution. A slight excess of the this compound ensures complete reaction with the available tetrazine sites.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically rapid.
-
-
Purification of the Cy5-labeled ADC:
-
Purify the resulting Cy5-ADC from unreacted this compound using a desalting column or SEC. SEC is recommended for higher purity and to remove any potential aggregates.
-
Monitor the purification by collecting fractions and measuring absorbance at 280 nm (for protein) and 650 nm (for Cy5).
-
-
Characterization:
-
Determine the final concentration and the Degree of Labeling (DOL) of the purified Cy5-ADC using UV-Vis spectrophotometry (see protocol below).
-
Further characterization can be performed using methods such as SDS-PAGE, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.
-
Part 3: Characterization of the Cy5-Labeled ADC
Determining the Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The DOL, or the average number of Cy5 molecules per antibody, is a critical quality attribute.
Procedure:
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified Cy5-ADC solution at 280 nm (A₂₈₀) and ~649 nm (A_max). Use a quartz cuvette.
-
-
Calculate the DOL:
-
Step A: Calculate the concentration of the Cy5 dye.
-
Concentration of Dye (M) = A_max / (ε_dye × path length)
-
Where ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹ and the path length is typically 1 cm.
-
-
Step B: Calculate the concentration of the antibody.
-
A correction factor (CF) is needed because Cy5 also absorbs light at 280 nm. The CF for Cy5 is approximately 0.05.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Concentration of Antibody (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Where ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.
-
-
Step C: Calculate the DOL.
-
DOL = Concentration of Dye / Concentration of Antibody
-
An optimal DOL for fluorescently labeled antibodies is typically between 2 and 4 to avoid fluorescence quenching.
-
-
Visualization of Workflows and Pathways
Experimental Workflow for Cy5-ADC Synthesis
The following diagram illustrates the overall workflow for the synthesis and characterization of a Cy5-labeled ADC using this compound.
Caption: Workflow for Cy5-ADC synthesis and characterization.
Logical Relationship for ADC Development
This diagram outlines the decision-making process and logical flow in a typical ADC development project where this compound could be utilized for labeling and tracking.
Caption: Logical workflow for ADC development.
Example Signaling Pathway: HER2-Targeted ADC
To illustrate the mechanism of action of a potential ADC synthesized using this technology, the following diagram depicts the HER2 signaling pathway. An anti-HER2 antibody, as part of an ADC, would bind to the HER2 receptor on the cancer cell surface, leading to internalization and subsequent release of the cytotoxic payload.
Caption: HER2 signaling pathway and ADC mechanism of action.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | - Hydrolysis of NHS ester: Tetrazine-NHS ester is moisture-sensitive. - Suboptimal pH: Reaction of NHS esters with amines is pH-dependent. - Competing amines: Buffer contains primary amines (e.g., Tris, glycine). | - Allow NHS ester vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO immediately before use. - Perform labeling in a buffer with a pH between 7.4 and 8.5. - Ensure the antibody is in an amine-free buffer like PBS or HEPES. |
| No or Low Ligation with this compound | - Degradation of Tetrazine: Tetrazine moiety on the antibody is not stable over long periods in certain conditions. - Insufficient this compound: Molar excess is too low. | - Use the Tetrazine-mAb promptly after preparation. - Increase the molar excess of this compound in the ligation reaction (e.g., to 5-10 fold). |
| High Background in Fluorescence Assays | - Incomplete removal of free this compound: Purification was not efficient. | - Use Size-Exclusion Chromatography (SEC) for purification instead of a desalting column for more complete removal of unconjugated dye. - Perform additional washing steps in cell-based assays. |
| ADC Aggregation | - High DOL: Too many hydrophobic Cy5 molecules on the antibody surface. - Buffer conditions: Suboptimal pH or ionic strength. | - Aim for a lower DOL by reducing the molar excess of NHS ester in the initial reaction. - Optimize buffer conditions. Perform SEC to remove existing aggregates. |
These application notes provide a comprehensive guide for utilizing this compound in the synthesis and characterization of fluorescently labeled antibody-drug conjugates. The combination of a highly efficient bioorthogonal ligation and a bright, photostable fluorophore makes this reagent a powerful tool for ADC research and development.
References
Application Notes and Protocols for Cy5-PEG3-TCO in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG3-TCO is a powerful molecular probe designed for advanced fluorescence imaging applications, particularly in the field of super-resolution microscopy. This reagent combines the excellent photophysical properties of the Cyanine5 (Cy5) fluorophore with the highly efficient and bioorthogonal reactivity of trans-cyclooctene (TCO). The integrated polyethylene glycol (PEG3) linker enhances solubility and minimizes steric hindrance, making it an ideal tool for labeling biological molecules in living cells and for in vitro studies.
The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a "click chemistry" reaction, with a tetrazine (Tz) moiety.[1] This reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2] This allows for the precise labeling of proteins, glycans, and other biomolecules that have been metabolically, genetically, or chemically modified to contain a tetrazine group. The far-red emission of Cy5 is advantageous for biological imaging due to reduced autofluorescence from cellular components.[3]
Principle of TCO-Tetrazine Ligation
The labeling strategy using this compound is based on the highly efficient and specific reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) derivative. This bioorthogonal reaction, known as the TCO-tetrazine ligation, is a type of inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1]
The key features of this reaction are:
-
High Reaction Kinetics: The reaction is extremely fast, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions. This enables rapid labeling even at low concentrations of reactants.
-
Bioorthogonality: The TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity of labeling.
-
Irreversibility: The reaction involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable covalent bond.
This two-step labeling approach involves first introducing the tetrazine moiety into the biological system of interest, for example, by genetically encoding an unnatural amino acid containing a tetrazine group into a protein. Subsequently, the system is treated with this compound, which specifically and covalently attaches the Cy5 fluorophore to the tetrazine-tagged molecule.
Applications in Super-Resolution Microscopy
The specificity, efficiency, and robust photophysics of Cy5 make the this compound probe highly suitable for various super-resolution microscopy techniques, which overcome the diffraction limit of light to visualize cellular structures at the nanoscale.
-
Stochastic Optical Reconstruction Microscopy (dSTORM): dSTORM relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. Cy5 is an excellent fluorophore for dSTORM due to its favorable blinking characteristics in the presence of a thiol-containing imaging buffer. The precise localization of individual Cy5 molecules allows for the reconstruction of super-resolved images with a resolution of tens of nanometers.
-
Stimulated Emission Depletion (STED) Microscopy: In STED microscopy, a donut-shaped depletion laser is used to silence the fluorescence of fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. The photostability and brightness of Cy5 are beneficial for withstanding the high laser intensities used in STED.
-
Live-Cell Imaging: The bioorthogonal nature of the TCO-tetrazine ligation makes this compound ideal for labeling and tracking molecules in living cells without disrupting cellular processes.
Quantitative Data
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Parameter | Value | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | |
| Reactants | trans-cyclooctene (TCO) and Tetrazine (Tz) | |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ (dependent on tetrazine substitution and TCO isomer) | |
| Catalyst Requirement | None (catalyst-free) |
Table 2: Photophysical Properties of Cy5 for Super-Resolution Microscopy
| Parameter | Value | Reference |
| Excitation Maximum (λ_ex) | ~647 nm | |
| Emission Maximum (λ_em) | ~670 nm | |
| Quantum Yield (Φ_F) | 0.21 (unconjugated) | |
| Localization Precision (dSTORM) | 6-10 nm | |
| Photons per ON-event (dSTORM) | ~770 - 1,800 | |
| Suitability for dSTORM | Excellent |
Experimental Protocols
Protocol 1: General Two-Step Labeling of Live Cells for Super-Resolution Imaging
This protocol outlines a general workflow for labeling live cells using a tetrazine-modified targeting molecule and this compound.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy.
-
Tetrazine-functionalized targeting molecule (e.g., antibody, protein, or small molecule).
-
This compound (stock solution in anhydrous DMSO).
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Introduction of Tetrazine: Incubate the cells with the tetrazine-functionalized targeting molecule in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM for an antibody) for 30-60 minutes at 37°C. This allows the targeting molecule to bind to its cellular target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound tetrazine-functionalized molecule.
-
Labeling with this compound: Prepare a working solution of this compound in imaging medium at a final concentration of 1-5 µM. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Final Washing: Remove the labeling solution and wash the cells three times with PBS to remove unbound this compound.
-
Imaging: The cells are now ready for super-resolution microscopy.
Protocol 2: dSTORM Imaging of Labeled Cells
This protocol provides a general procedure for performing dSTORM on cells labeled with this compound.
Materials:
-
Labeled cells on a glass-bottom dish from Protocol 1.
-
dSTORM imaging buffer:
-
100 mM MEA (β-mercaptoethylamine) in PBS.
-
Oxygen scavenging system (e.g., glucose oxidase and catalase).
-
Adjust pH to ~7.5.
-
-
dSTORM-capable fluorescence microscope with appropriate laser lines (e.g., 647 nm for excitation and 405 nm for reactivation) and a sensitive camera (e.g., EMCCD or sCMOS).
Procedure:
-
Buffer Exchange: Carefully replace the PBS in the dish with the freshly prepared dSTORM imaging buffer.
-
Microscope Setup: Mount the dish on the dSTORM microscope.
-
Locate Cells: Using low-intensity illumination, locate the labeled cells of interest.
-
Induce Photoswitching: Illuminate the sample with the 647 nm laser at a high power density to induce the "off" state of the Cy5 molecules.
-
Image Acquisition:
-
Set the camera to acquire a stream of images (typically 10,000-40,000 frames) with a short exposure time (e.g., 20-50 ms).
-
Continuously illuminate with the 647 nm laser.
-
Use a low-power 405 nm laser to periodically reactivate a sparse subset of Cy5 molecules back to the "on" state in each frame.
-
-
Data Analysis:
-
Process the acquired image stack with a localization software (e.g., ThunderSTORM, rapidSTORM) to determine the precise coordinates of each detected single-molecule event.
-
Reconstruct the final super-resolved image from the list of localizations.
-
Perform quantitative analysis, such as cluster analysis or density measurements, as needed.
-
Signaling Pathway and Logical Relationship Diagrams
While this compound is a tool for visualizing existing biological structures and pathways rather than being part of a signaling pathway itself, the following diagram illustrates the logical relationship in its application for targeted labeling.
References
Application Notes and Protocols for In Vivo Imaging Using Cy5-PEG3-TCO Pre-targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeting strategies represent a significant advancement in in vivo imaging, offering the potential for improved image contrast and reduced radiation burden in nuclear imaging.[1] This approach decouples the targeting of a specific biological molecule from the delivery of the imaging agent. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of modern pre-targeting due to its exceptionally fast reaction kinetics and bioorthogonality, meaning it can occur within a living organism without interfering with native biochemical processes.[2][3]
This document provides a detailed protocol for an in vivo imaging workflow utilizing a Cy5-labeled tetrazine probe in conjunction with a TCO-functionalized targeting moiety, such as an antibody. The workflow begins with the administration of the TCO-conjugated antibody, which is allowed to accumulate at the target site and clear from circulation. Subsequently, a Cy5-PEG3-Tetrazine imaging agent is administered, which rapidly and specifically reacts with the TCO-tagged antibody at the target location, enabling high-contrast fluorescence imaging.[2] The inclusion of a short polyethylene glycol (PEG3) linker enhances the solubility and biocompatibility of the imaging probe.[4]
Principle of Pre-targeting with TCO-Tetrazine Ligation
The pre-targeting strategy is a two-step process designed to maximize the signal-to-background ratio.
-
Targeting: A monoclonal antibody (mAb) or another targeting vector conjugated with trans-cyclooctene (TCO) is administered to the subject. This mAb-TCO conjugate circulates and binds to its specific target antigen on the cell surface. A crucial "clearing" period follows, allowing unbound mAb-TCO to be eliminated from the bloodstream and non-target tissues.
-
Imaging: A small, fluorescently labeled tetrazine molecule, in this case, Cy5-PEG3-Tetrazine, is injected. This imaging probe rapidly circulates throughout the body and undergoes a highly specific "click" reaction (IEDDA) with the TCO moiety that is now concentrated at the target site. Unreacted Cy5-PEG3-Tetrazine is quickly cleared from the body, leading to a high-contrast image of the targeted tissue.
This method allows for the use of short-lived imaging agents with long-circulating targeting molecules, improving imaging contrast and reducing off-target effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a pre-targeted in vivo imaging study using Cy5-PEG3-Tetrazine.
Protocol 1: Administration of TCO-Conjugated Antibody
-
Preparation of Antibody-TCO Conjugate:
-
Reconstitute the lyophilized TCO-conjugated antibody in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL. The specific TCO-to-antibody ratio should be optimized for each antibody to ensure sufficient reactivity without compromising its binding affinity or pharmacokinetic properties. Ratios between 6:1 and 27:1 have been reported in the literature.
-
-
Animal Model:
-
Use appropriate tumor-bearing animal models (e.g., xenograft mouse models). For example, BALB/c mice bearing LS174T colon carcinoma xenografts are a common model for studying tumor-targeting antibodies.
-
-
Administration:
-
Administer the Antibody-TCO conjugate to each animal via intravenous (tail vein) injection. A typical dose is 100 µg of the conjugate per mouse.
-
-
Incubation and Clearance Period:
-
Allow the Antibody-TCO conjugate to circulate and accumulate at the target site. This period also allows for the clearance of unbound conjugate from the bloodstream, which is critical for reducing background signal. The optimal clearance time is dependent on the pharmacokinetics of the specific antibody and should be determined empirically, but typically ranges from 24 to 72 hours.
-
Protocol 2: Administration of Cy5-PEG3-Tetrazine and In Vivo Imaging
-
Preparation of Cy5-PEG3-Tetrazine:
-
Prepare a stock solution of the Cy5-PEG3-Tetrazine in a biocompatible solvent such as dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in sterile PBS to the desired final concentration for injection. Ensure the final DMSO concentration is below 5% to avoid toxicity.
-
-
Administration:
-
After the predetermined clearance period for the Antibody-TCO conjugate, administer the Cy5-PEG3-Tetrazine solution via intravenous injection. The optimal dose will need to be determined empirically for the specific application.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice at various time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours).
-
Acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5 (excitation maximum ~650 nm, emission maximum ~670 nm).
-
It is crucial to include a control group of mice that did not receive the Antibody-TCO conjugate to assess any non-specific accumulation of the Cy5-PEG3-Tetrazine probe.
-
Protocol 3: Ex Vivo Biodistribution Analysis
-
Tissue Harvesting:
-
Harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).
-
Ex Vivo Imaging:
-
Arrange the excised organs and the tumor on a non-fluorescent surface and image them using the in vivo imaging system. This will allow for a more precise quantification of the fluorescent signal in each tissue.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and in a region of non-target tissue (e.g., muscle) from both the in vivo and ex vivo images.
-
Calculate the tumor-to-background ratio (TBR) by dividing the fluorescence intensity of the tumor by the fluorescence intensity of the non-target tissue.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from a pre-targeted in vivo imaging study.
Table 1: In Vivo Tumor-to-Background Ratios (TBR) at Different Time Points
| Time Post-Tetrazine Injection | Tumor-to-Muscle Ratio (Mean ± SD) | Tumor-to-Liver Ratio (Mean ± SD) |
| 1 hour | ||
| 4 hours | ||
| 8 hours | ||
| 24 hours |
Table 2: Ex Vivo Biodistribution of Cy5-PEG3-Tetrazine (% Injected Dose per Gram of Tissue)
| Organ | Pre-targeted Group (%ID/g ± SD) | Control Group (No Antibody-TCO) (%ID/g ± SD) |
| Tumor | ||
| Blood | ||
| Liver | ||
| Spleen | ||
| Kidneys | ||
| Lungs | ||
| Heart | ||
| Muscle |
Note: The values in these tables are placeholders and should be replaced with experimentally determined data. The control group data is essential for assessing the specificity of the pre-targeting approach.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
Application Notes and Protocols for Cy5-PEG3-TCO in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG3-TCO is a fluorescent labeling reagent that combines the bright and photostable cyanine 5 (Cy5) fluorophore with a trans-cyclooctene (TCO) moiety through a polyethylene glycol (PEG) spacer. This reagent is designed for highly specific and efficient labeling of biomolecules in complex biological systems through the inverse-electron-demand Diels-Alder (iEDDA) reaction. The TCO group reacts rapidly and covalently with a tetrazine-modified target, a cornerstone of bioorthogonal "click chemistry." This reaction proceeds under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.
The PEG3 linker enhances the water solubility of the molecule and provides a flexible spacer, minimizing steric hindrance and potential interactions between the dye and the target biomolecule. The Cy5 fluorophore is a well-characterized dye with excitation and emission maxima in the far-red region of the spectrum (~650/670 nm), which helps to reduce background fluorescence from endogenous cellular components. These properties make this compound an excellent tool for various applications, including the detection and quantification of cell surface markers by flow cytometry.
Principle of TCO-Tetrazine Ligation
The labeling strategy relies on a two-step process. First, a tetrazine-modified molecule is introduced onto the target of interest. This can be achieved through various methods, such as metabolic labeling with tetrazine-containing unnatural sugars or by conjugation of a tetrazine-NHS ester to a primary amine on a protein. Once the tetrazine handle is in place, the cells are treated with this compound. The TCO moiety of the dye reacts specifically and rapidly with the tetrazine group, forming a stable covalent bond and fluorescently labeling the target.
Quantitative Data
The efficiency of labeling with this compound can be assessed by measuring the Mean Fluorescence Intensity (MFI) of the cell population using flow cytometry. The optimal concentration of the dye should be determined empirically for each cell type and experimental setup to achieve the best signal-to-noise ratio.
Table 1: Example Titration of this compound for Staining of Tetrazine-Modified Jurkat Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio (MFIStained / MFIUnstained) |
| 0.1 | 1500 | 15 |
| 0.5 | 7500 | 75 |
| 1.0 | 15000 | 150 |
| 2.5 | 28000 | 280 |
| 5.0 | 35000 | 350 |
| 10.0 | 36000 | 360 |
Note: The data presented in this table is for illustrative purposes and will vary depending on the cell type, the level of tetrazine incorporation, and the flow cytometer settings.
Table 2: Photophysical Properties of Cy5
| Parameter | Value |
| Excitation Maximum (λex) | ~650 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm-1M-1 |
| Quantum Yield (Φ) | ~0.2 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with a Tetrazine-Containing Sugar
This protocol describes the metabolic incorporation of a tetrazine moiety onto cell surface glycans using a peracetylated tetrazine-modified monosaccharide.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Peracetylated N-tetrazinoyl-D-mannosamine (Ac4ManNTz)
-
DMSO (anhydrous)
-
PBS (phosphate-buffered saline)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth for the duration of the labeling period (typically 2-3 days).
-
Preparation of Ac4ManNTz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNTz in anhydrous DMSO.
-
Metabolic Labeling: Add the Ac4ManNTz stock solution to the cell culture medium to a final concentration of 25-50 µM. Culture the cells for 2-3 days to allow for metabolic incorporation of the tetrazine-modified sugar into cell surface glycans.
-
Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with ice-cold PBS to remove any unincorporated sugar.
Protocol 2: Staining of Tetrazine-Labeled Cells with this compound for Flow Cytometry
This protocol outlines the procedure for labeling the tetrazine-modified cells with this compound and analyzing them by flow cytometry.
Materials:
-
Tetrazine-labeled cells (from Protocol 1)
-
Control (unlabeled) cells
-
This compound
-
DMSO (anhydrous)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Preparation of this compound Staining Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in FACS buffer to the desired final staining concentration (a titration from 0.5 to 10 µM is recommended to determine the optimal concentration).
-
Cell Preparation: Resuspend the tetrazine-labeled and control cells in FACS buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add the this compound staining solution to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove unreacted this compound.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate volume of FACS buffer and analyze on a flow cytometer equipped with a laser and filter set suitable for Cy5 (e.g., 640 nm excitation laser and a 670/30 nm emission filter).
Controls for Flow Cytometry:
-
Unstained, Unlabeled Cells: To determine the background autofluorescence of the cells.
-
Unstained, Tetrazine-Labeled Cells: To ensure the metabolic labeling process does not significantly increase autofluorescence.
-
Stained, Unlabeled Cells: To assess the level of non-specific binding of this compound to the cells.
Mandatory Visualizations
Caption: Experimental workflow for labeling and analyzing cells.
Caption: Bioorthogonal TCO-tetrazine ligation reaction.
Caption: Logical relationship of experimental controls.
Application Notes and Protocols for Labeling Cell Surface Glycans with Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface glycosylation is paramount to understanding a multitude of biological processes, including cell-cell recognition, signaling, immune response, and the progression of diseases such as cancer.[1] Metabolic glycoengineering (MGE) has become a powerful and widely adopted technique for the specific labeling and visualization of glycans in living cells and organisms.[2][3] This two-step approach involves the metabolic incorporation of a monosaccharide analog bearing a bioorthogonal chemical reporter into cellular glycans, followed by a highly specific chemical ligation with a probe of interest.[2]
This document provides detailed protocols for labeling cell surface glycans using a TCO (trans-cyclooctene) functionalized monosaccharide precursor and subsequent bioorthogonal labeling with a Cy5-PEG3-TCO fluorescent probe. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained trans-cyclooctene (TCO) is a bioorthogonal reaction with exceptionally fast kinetics, enabling efficient labeling at low concentrations.[4] This method facilitates the sensitive and specific detection of cell surface glycans through techniques like flow cytometry and fluorescence microscopy.
Principle of the Method
The experimental workflow begins with the introduction of a peracetylated, TCO-modified monosaccharide (e.g., Ac4ManNTCO) into the cell culture medium. The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the liberated TCO-modified monosaccharide is utilized by the cell's natural metabolic pathways to be incorporated into nascent glycan chains. These modified glycans are then presented on the cell surface.
The second step involves the specific labeling of these TCO-modified glycans with a Cy5-PEG3-Tetrazine probe. The tetrazine moiety of the probe rapidly and covalently reacts with the TCO group on the cell surface glycans via the iEDDA click chemistry reaction. The Cy5 fluorophore provides a strong signal in the far-red spectrum, which minimizes background autofluorescence from cellular components. The PEG3 linker enhances the solubility and accessibility of the probe.
Quantitative Data
The following tables summarize typical quantitative data obtained from cell surface glycan labeling experiments using the TCO-tetrazine ligation methodology. These values serve as a guide and may require optimization for specific cell types and experimental conditions.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Value | Notes |
| Metabolic Labeling | ||
| Ac4ManNTCO Concentration | 25-50 µM | Optimal concentration should be determined by titration to balance labeling efficiency and potential cytotoxicity. |
| Incubation Time | 2-3 days | Allows for sufficient incorporation of the TCO-modified sugar into cell surface glycans. |
| Bioorthogonal Labeling | ||
| Cy5-PEG3-Tetrazine Concentration | 1-10 µM | A titration is recommended to find the optimal concentration that maximizes signal-to-noise. |
| Incubation Time | 15-30 minutes | The reaction is very fast; longer incubation times are generally not necessary and may increase background. |
| Incubation Temperature | Room Temperature or 37°C | The reaction proceeds efficiently at both temperatures. |
Table 2: Example Flow Cytometry Data
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Signal-to-Background Ratio (SBR) |
| Jurkat | Untreated Control | 150 | 1.0 |
| Jurkat | Ac4ManNTCO + Cy5-PEG3-Tetrazine | 6000 | 40.0 |
| HeLa | Untreated Control | 200 | 1.0 |
| HeLa | Ac4ManNTCO + Cy5-PEG3-Tetrazine | 7000 | 35.0 |
Note: The data presented are representative and will vary depending on the cell line, instrument settings, and specific experimental conditions. The signal-to-background ratio is calculated by dividing the MFI of the labeled cells by the MFI of the unlabeled control cells.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with a TCO-Modified Monosaccharide
Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated TCO-modified monosaccharide (e.g., Ac4ManNTCO)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, T-75 flask) at a density that will allow for logarithmic growth for 2-3 days.
-
Preparation of TCO-Monosaccharide Stock Solution: Prepare a 10 mM stock solution of the peracetylated TCO-modified monosaccharide in anhydrous DMSO. Store at -20°C.
-
Metabolic Incorporation:
-
Thaw the TCO-monosaccharide stock solution.
-
Add the stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl the plate or flask to ensure even distribution.
-
As a negative control, culture an identical set of cells without the TCO-modified monosaccharide.
-
-
Incubation: Incubate the cells for 2-3 days at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells twice with warm DPBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle scraping.
-
Suspension cells: Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the harvested cells twice with 1 mL of cold staining buffer (e.g., DPBS with 1% BSA). Centrifuge at 300 x g for 5 minutes between each wash.
Protocol 2: Fluorescent Labeling with Cy5-PEG3-Tetrazine and Flow Cytometry Analysis
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Unlabeled control cells
-
Cy5-PEG3-Tetrazine
-
Anhydrous DMSO
-
Staining Buffer (e.g., DPBS with 1% BSA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the cell pellets from Protocol 1 in cold staining buffer to a concentration of 1 x 10^6 cells/mL.
-
Preparation of Cy5-PEG3-Tetrazine Staining Solution:
-
Prepare a 1 mM stock solution of Cy5-PEG3-Tetrazine in anhydrous DMSO.
-
Dilute the stock solution in staining buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Staining: Add the diluted Cy5-PEG3-Tetrazine solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with 1 mL of cold staining buffer to remove unreacted probe. Centrifuge at 300 x g for 5 minutes between each wash.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of staining buffer and transfer to flow cytometry tubes.
-
Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Record the fluorescence intensity of both the labeled and unlabeled control cells.
-
Visualizations
Caption: Experimental workflow for labeling cell surface glycans.
Caption: Chemical principle of TCO-tetrazine ligation.
References
- 1. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Click Chemistry-Based Protein Crosslinking with TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has transformed the field of bioconjugation, providing tools for rapid, specific, and biocompatible labeling of biomolecules. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is distinguished by its exceptionally fast kinetics.[1] This reaction enables the covalent linking of biomolecules with high efficiency, even at low concentrations, making it a powerful strategy for protein crosslinking in complex biological systems.[2][3]
The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it proceeds with high selectivity and does not interfere with native biological processes.[4] This characteristic, combined with its ability to proceed without a cytotoxic copper catalyst, makes it ideal for applications in living cells and in vivo studies.[2] Homobifunctional TCO linkers, such as TCO-PEG3-TCO, contain two TCO moieties, allowing for the dimerization of proteins that have been functionalized with tetrazine groups. This technique is invaluable for studying protein-protein interactions, stabilizing therapeutic proteins, and developing novel antibody-drug conjugates (ADCs).
Principle of TCO-Tetrazine Ligation
The crosslinking process is based on the [4+2] cycloaddition reaction between the strained alkene of the TCO group and the diene of the tetrazine. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine bond. The reaction is notable for its speed, with second-order rate constants ranging from 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹, depending on the specific reactants.
The inclusion of a polyethylene glycol (PEG) spacer in the TCO linker, such as in TCO-PEG3-TCO, enhances the aqueous solubility of the reagent and the resulting protein conjugate, which is beneficial for biological applications.
Core Applications
-
Probing Protein-Protein Interactions: Chemically induced dimerization can be used to study cellular signaling pathways and assemble protein complexes.
-
Stabilization of Therapeutic Proteins: Crosslinking can lock a protein into a specific, biologically active conformation, potentially increasing its therapeutic efficacy and stability.
-
Antibody-Drug Conjugates (ADCs): The technology can be used to create more homogenous and stable ADCs by linking the antibody to the cytotoxic payload.
-
Live-Cell Imaging and In Vivo Studies: The biocompatibility and catalyst-free nature of the reaction make it suitable for applications in living systems.
Quantitative Data Summary
The efficacy and kinetics of TCO-tetrazine ligations are critical for experimental design. The tables below summarize key quantitative data for reaction kinetics and recommended experimental conditions.
Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions
| Reaction Type | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| iEDDA | TCO - Tetrazine | ~10³ - 10⁶ | Exceptionally fast, catalyst-free, bioorthogonal |
| iEDDA | Norbornene - Tetrazine | ~1 | Slower than TCO-tetrazine reaction |
| SPAAC | Cyclooctyne (e.g., DBCO) - Azide | ~1 | Catalyst-free, but significantly slower than iEDDA |
| CuAAC | Terminal Alkyne - Azide | ~10² - 10³ | Requires copper catalyst, which can be cytotoxic |
| Maleimide-Thiol Coupling | Maleimide - Thiol | ~1000 | Specific for thiols, but can have side reactions |
Data compiled from multiple sources to show representative values.
Table 2: Recommended Starting Conditions for Protein Crosslinking
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1 - 10 µM | Lower concentrations can be used due to fast kinetics. |
| Linker:Protein Molar Ratio | 0.5:1:1 (Linker:Protein A:Protein B) | A good starting point to favor heterodimer formation; requires optimization. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.0-7.5 | Avoid azide and thiol-containing buffers for long-term storage. |
| Reaction Time | 30 - 60 minutes | Reaction is often complete within minutes. |
| Temperature | Room Temperature | Reaction proceeds efficiently at ambient temperatures. |
| Quenching (Optional) | 5-fold molar excess of a TCO-containing small molecule | To cap any unreacted tetrazine groups. |
Experimental Protocols
Protocol 1: Functionalization of Proteins with Tetrazine-NHS Ester
This protocol describes the labeling of two different proteins (Protein A and Protein B) with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester, which targets primary amines.
Materials:
-
Protein A and Protein B
-
Methyltetrazine-PEG4-NHS ester (dissolved in anhydrous DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns (e.g., Zeba™)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the protein (A or B) in PBS to a concentration of 1-5 mg/mL.
-
Add 5 µL of 1M NaHCO₃ per 100 µL of protein solution to achieve alkaline conditions suitable for NHS ester reaction.
-
Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG4-NHS ester in anhydrous DMSO.
-
Add a 20- to 50-fold molar excess of the tetrazine-NHS ester to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to consume any unreacted NHS ester.
-
Remove excess, unreacted tetrazine reagent using a spin desalting column equilibrated with PBS, following the manufacturer's instructions.
-
Repeat steps 1-7 for the second protein.
Protocol 2: Crosslinking of Tetrazine-Modified Proteins with TCO-PEG3-TCO
This protocol details the crosslinking of two tetrazine-functionalized proteins using a homobifunctional TCO linker.
Materials:
-
Tetrazine-modified Protein A (Tz-Protein A)
-
Tetrazine-modified Protein B (Tz-Protein B)
-
TCO-PEG3-TCO crosslinker
-
Reaction Buffer (PBS, pH 7.0-7.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-TCO in anhydrous DMSO.
-
In a microcentrifuge tube, combine equimolar amounts of Tz-Protein A and Tz-Protein B in the reaction buffer.
-
Add the TCO-PEG3-TCO stock solution to the protein mixture. A final molar ratio of 1:1:0.5 (Tz-Protein A : Tz-Protein B : TCO-PEG3-TCO) is a recommended starting point to favor heterodimer formation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
The reaction can be monitored by SDS-PAGE. A successful crosslinking reaction will result in the appearance of a new band at a higher molecular weight corresponding to the protein-linker-protein conjugate.
Protocol 3: Analysis of Crosslinked Proteins by Mass Spectrometry
This protocol outlines the general steps for identifying intramolecularly crosslinked peptides.
Materials:
-
Crosslinked protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Reduce the disulfide bonds in the crosslinked protein sample with DTT and alkylate with IAA.
-
Digest the protein with trypsin overnight.
-
Analyze the resulting peptide mixture using an LC-MS/MS system.
-
Use specialized crosslinking software (e.g., pLink, MeroX, MaxLynx) to identify the crosslinked peptides. The software will search for pairs of peptides connected by the mass of the TCO-PEG3-TCO linker.
Visualizations
References
Dual Labeling of Biomolecules using Cy5-PEG3-TCO and Orthogonal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise installation of multiple chemical reporters onto a single biomolecule is a powerful tool in chemical biology, enabling advanced applications in areas such as fluorescence resonance energy transfer (FRET), single-molecule tracking, and the development of complex antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols for the dual labeling of biomolecules utilizing a sequential, orthogonal approach. This method combines the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) with traditional amine-reactive N-hydroxysuccinimide (NHS) ester chemistry.
Specifically, we describe a workflow for first labeling a biomolecule with an amine-reactive fluorescent dye (or other molecule of interest) via an NHS ester, followed by a second labeling step using Cy5-PEG3-TCO, which reacts with a pre-introduced tetrazine moiety. The polyethylene glycol (PEG) spacer on the Cy5-TCO reagent enhances solubility and reduces steric hindrance, facilitating efficient conjugation.[1] This orthogonal strategy ensures that the two labeling reactions proceed with high specificity and without interfering with one another, allowing for the creation of well-defined, dual-functionalized biomolecules.
Data Presentation
The following tables summarize key quantitative parameters for the dual-labeling workflow. These values serve as a starting point for experimental design and can be optimized for specific biomolecules and reagents.
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of NHS Ester Dye | 10 to 40-fold | Should be optimized for the specific protein and desired degree of labeling.[2] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, 100 mM Sodium Phosphate) | Avoid Tris or glycine buffers which contain primary amines.[1] |
| pH | 7.2 - 8.5 | Slightly basic pH is optimal for the reaction with primary amines.[3][4] |
| Incubation Time | 1 hour | Can be extended if labeling efficiency is low. |
| Incubation Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM to quench unreacted NHS ester. |
Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound | 1.5 to 5-fold over tetrazine-modified protein | A slight excess drives the reaction to completion. |
| Reaction Buffer | PBS, pH 6.0-9.0 | The reaction is robust across a wide pH range. |
| Incubation Time | 30 - 120 minutes | Reaction is typically rapid and can be monitored by the disappearance of the tetrazine's color. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can accelerate the already fast reaction. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the dual labeling of a protein, first with a generic NHS ester dye and subsequently with this compound.
Protocol 1: Introduction of a Tetrazine Moiety onto the Biomolecule
This initial step involves modifying the biomolecule with a tetrazine group. This is a prerequisite for the subsequent reaction with this compound. A common method is to use a tetrazine-NHS ester to react with primary amines on the protein.
Materials:
-
Biomolecule of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEGn-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the biomolecule is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Prepare Tetrazine-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-PEGn-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the biomolecule solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester and quenching buffer using a desalting spin column or dialysis. The tetrazine-modified biomolecule is now ready for the next labeling step or can be stored at 4°C.
Protocol 2: Sequential Dual Labeling Workflow
This protocol describes the sequential labeling of a biomolecule, first with an NHS ester dye and then with this compound.
Materials:
-
Tetrazine-modified biomolecule (from Protocol 1)
-
Amine-reactive NHS ester dye (e.g., a fluorescent dye with an NHS ester functional group)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns or dialysis cassettes
Procedure:
Step 1: Labeling with NHS Ester Dye
-
Prepare NHS Ester Dye Solution: Immediately before use, prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester dye solution to the tetrazine-modified biomolecule solution in an amine-free buffer at pH 7.4-8.5.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove unreacted NHS ester dye and quenching buffer using a desalting spin column or dialysis. This intermediate, dye-labeled and tetrazine-modified biomolecule is now ready for the second labeling step.
Step 2: Labeling with this compound
-
Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the this compound solution to the purified biomolecule from Step 1.
-
Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the pink color characteristic of many tetrazine reagents.
-
Purification: If necessary, the final dual-labeled conjugate can be purified from any unreacted this compound using a desalting spin column or size-exclusion chromatography. For many applications with a slight molar excess of TCO, the reaction is clean enough that no further purification is required.
Protocol 3: Characterization of the Dual-Labeled Biomolecule
1. Spectrophotometric Analysis:
-
Purpose: To determine the degree of labeling (DOL) for both fluorophores.
-
Procedure:
-
Measure the absorbance of the purified dual-labeled protein at 280 nm (for protein concentration) and at the absorbance maxima for both the NHS ester dye and Cy5 (typically around 650 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dyes at 280 nm.
-
Calculate the concentration of each dye using their respective molar extinction coefficients.
-
The DOL for each dye is the molar ratio of the dye to the protein.
-
2. Mass Spectrometry (MS) Analysis:
-
Purpose: To confirm the covalent attachment of both labels and to determine the heterogeneity of the labeled species.
-
Procedure:
-
Analyze the unlabeled, single-labeled, and dual-labeled biomolecules using mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
The mass shift observed between the different samples will correspond to the molecular weights of the attached labels. This provides direct evidence of successful conjugation and can reveal the distribution of singly and dually labeled species.
-
Visualizations
Caption: Chemical pathway for sequential dual labeling.
Caption: Experimental workflow for dual labeling.
Caption: Key factors for successful dual labeling.
References
Application Notes and Protocols for Cy5-PEG3-TCO in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG3-TCO is a fluorescent labeling reagent that combines a cyanine 5 (Cy5) fluorophore, a short polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) reactive group. This molecule is instrumental in the field of bioconjugation, particularly for the functionalization of nanoparticles. The TCO moiety allows for a highly efficient and specific reaction with tetrazine-modified molecules through bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA). This reaction is characterized by its rapid kinetics and biocompatibility, making it ideal for labeling nanoparticles under mild conditions for various applications, including in vivo imaging and targeted drug delivery.[1]
The PEG3 spacer enhances the solubility and reduces non-specific binding of the functionalized nanoparticles. The Cy5 fluorophore is a bright, far-red fluorescent dye, which is well-suited for biological imaging due to reduced autofluorescence from cells and tissues in this spectral region.
Principle of TCO-Tetrazine Ligation
The core of this compound's utility lies in the TCO-tetrazine ligation. This bioorthogonal reaction involves the rapid cycloaddition of the strained trans-cyclooctene (TCO) with an electron-deficient tetrazine. The reaction proceeds quickly and irreversibly, forming a stable covalent bond without the need for catalysts, which can be toxic to biological systems. This specificity allows for the precise attachment of Cy5 to tetrazine-modified nanoparticles in complex biological media.[1]
Applications in Nanoparticle Functionalization
The functionalization of nanoparticles with this compound enables a range of applications in research and drug development:
-
Fluorescent Labeling for Imaging: Covalently attaching the bright and photostable Cy5 dye allows for the tracking and visualization of nanoparticles in vitro and in vivo. This is critical for studying nanoparticle biodistribution, cellular uptake, and trafficking.
-
Targeted Drug Delivery: By incorporating this compound, drug-loaded nanoparticles can be tracked to determine their localization and accumulation at target sites, such as tumors. This provides valuable information on the efficiency of the targeting strategy.
-
Diagnostic Tools: Labeled nanoparticles can be used to develop sensitive diagnostic assays, where the fluorescence signal is used to detect and quantify specific biomarkers.
Quantitative Data on Functionalized Nanoparticles
Table 1: Physicochemical Properties of Cy5-Functionalized Nanoparticles
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization with Cy5-conjugate | Reference |
| Protein Nanoparticles | Average Size (nm) | 12.1 ± 0.3 | Not measurable by DLS due to fluorescence interference | [2][3] |
| Zeta Potential (mV) | -28.3 ± 4.5 | Not measurable by ELS due to fluorescence interference | [2] | |
| PLGA Nanoparticles | Average Size (nm) | ~120 | ~120 | |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | ||
| Zeta Potential (mV) | ~ -22 | ~ -22 | ||
| PEG-PLA Nanoparticles | Average Diameter (nm) | ~100 | ~100 | |
| Polydispersity Index (PDI) | ~ 0.1 | ~ 0.1 |
Note: In some cases, the fluorescence of Cy5 can interfere with light scattering-based measurements of size and zeta potential.
Table 2: In Vivo Biodistribution of Cy5-Labeled Nanoparticles
| Nanoparticle Formulation | Organ | Relative Fluorescence Uptake | Reference |
| T22-GFP-H6-S-Cy5 | Tumor | High | |
| Liver | Moderate | ||
| Spleen | Low | ||
| Lungs | Low | ||
| Kidneys | Low |
Experimental Protocols
Protocol 1: Functionalization of Tetrazine-Modified Nanoparticles with this compound
This protocol describes the conjugation of this compound to nanoparticles that have been pre-functionalized with tetrazine moieties.
Materials:
-
Tetrazine-modified nanoparticles
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous, high-purity dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns or spin desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10 mM immediately before use.
-
-
Reaction Setup:
-
Disperse the tetrazine-modified nanoparticles in PBS at a concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the nanoparticle suspension. A 1.5 to 5-fold molar excess of this compound over the available tetrazine groups on the nanoparticles is recommended as a starting point.
-
Ensure the final concentration of the organic solvent (DMF/DMSO) is below 10% (v/v) to prevent nanoparticle aggregation.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound using size-exclusion chromatography or spin desalting columns.
-
Collect the fractions containing the Cy5-labeled nanoparticles. Successful conjugation can be visually confirmed by the presence of the characteristic blue color of Cy5 in the nanoparticle fraction.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of Cy5 at ~650 nm and the nanoparticle concentration (if applicable).
-
Characterize the size and zeta potential of the purified Cy5-functionalized nanoparticles using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively. Note that Cy5 fluorescence may interfere with these measurements.
-
Assess the fluorescence properties of the labeled nanoparticles using a fluorometer.
-
Protocol 2: Characterization of Cy5-Functionalized Nanoparticles
1. UV-Vis Spectroscopy:
-
Acquire the absorbance spectrum of the functionalized nanoparticles from 250 nm to 750 nm.
-
Confirm the presence of the Cy5 dye by its characteristic absorbance peak at ~650 nm.
-
Quantify the concentration of conjugated Cy5 using its molar extinction coefficient (ε ≈ 250,000 M⁻¹cm⁻¹).
2. Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in a suitable buffer using DLS.
-
Measure the zeta potential to assess the surface charge of the nanoparticles using ELS.
-
Compare the results with the unmodified nanoparticles to evaluate changes upon functionalization.
3. Fluorimetry:
-
Measure the fluorescence emission spectrum of the Cy5-labeled nanoparticles (excitation ~650 nm, emission ~670 nm).
-
Quantify the fluorescence intensity to confirm labeling and for use in imaging applications.
Mandatory Visualizations
Caption: Workflow for nanoparticle functionalization with this compound.
Caption: Logical relationship of this compound functionalization.
References
Application Notes and Protocols for Quantifying Labeling Efficiency of Cy5-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG3-TCO is a fluorescent labeling reagent that incorporates the cyanine 5 (Cy5) fluorophore, a short polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) moiety. This reagent is instrumental in bioorthogonal chemistry, specifically for the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-modified molecules.[1][2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient and covalent labeling of biomolecules in complex biological systems without the need for a catalyst.[1][4] The PEG3 linker enhances aqueous solubility and provides spatial separation between the fluorophore and the labeled biomolecule, which can help to minimize steric hindrance and potential quenching effects. The far-red emission of Cy5 is advantageous for biological imaging as it minimizes autofluorescence from cellular components.
These application notes provide detailed protocols for quantifying the labeling efficiency of this compound with tetrazine-modified biomolecules, a critical step for ensuring reproducible and quantifiable results in downstream applications such as flow cytometry, fluorescence microscopy, and in vivo imaging.
Principle of TCO-Tetrazine Ligation
The labeling reaction is based on the iEDDA reaction, a bioorthogonal cycloaddition between the TCO group of this compound and a tetrazine-functionalized molecule. This reaction is highly efficient and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct. The reaction proceeds rapidly under mild, physiological conditions (pH 6-9, room temperature) and is orthogonal to native cellular functional groups, ensuring high specificity of labeling.
Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder cycloaddition.
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is influenced by several factors including reactant concentrations, incubation time, and temperature. The following tables provide representative data for labeling efficiency under various conditions.
Table 1: Labeling Efficiency of a Tetrazine-Modified Antibody with this compound
| Molar Ratio (this compound : Antibody) | Incubation Time (min) | Temperature (°C) | Labeling Efficiency (%) | Degree of Labeling (DOL) |
| 2:1 | 30 | 25 | 75 | 1.5 |
| 5:1 | 30 | 25 | 92 | 1.8 |
| 10:1 | 30 | 25 | >95 | 2.0 |
| 5:1 | 60 | 25 | >98 | 2.1 |
| 5:1 | 30 | 4 | 65 | 1.3 |
Labeling efficiency and Degree of Labeling (DOL) were determined by UV-Vis spectrophotometry.
Table 2: Quantification of Cell Surface Labeling by Flow Cytometry
| Cell Type | Target Molecule | This compound Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Jurkat | Tetrazine-labeled CD3 | 1 | 15 | 1.2 x 10^5 | 99.2 |
| Jurkat | Tetrazine-labeled CD3 | 5 | 15 | 3.5 x 10^5 | 99.8 |
| Jurkat | Unlabeled Control | 5 | 15 | 8.7 x 10^2 | < 1 |
| MDA-MB-231 | Metabolically incorporated Tetrazine-sialic acid | 5 | 30 | 2.1 x 10^4 | 95.7 |
| MDA-MB-231 | Control (no metabolic labeling) | 5 | 30 | 9.5 x 10^2 | < 1 |
Experimental Protocols
The following protocols provide a general framework for labeling and quantifying the efficiency of this compound. Optimization may be required for specific applications.
Protocol 1: Labeling of a Tetrazine-Modified Protein and Quantification by UV-Vis Spectrophotometry
This protocol describes the labeling of a protein previously modified with a tetrazine moiety.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve the tetrazine-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 3-5 molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Quantification (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Cy5 at 280 nm.
-
Corrected A280 = A280 - (A650 x CF) where CF is the correction factor for Cy5 at 280 nm (typically ~0.03-0.05).
-
-
Calculate the concentration of Cy5 using its molar extinction coefficient (ε ≈ 250,000 M⁻¹cm⁻¹ at 650 nm).
-
The DOL is calculated as: DOL = (moles of Cy5) / (moles of protein).
-
Caption: Workflow for protein labeling and quantification.
Protocol 2: Labeling of Cell Surface Proteins and Quantification by Flow Cytometry
This protocol is for labeling cells that have been pre-targeted with a tetrazine-modified antibody or have metabolically incorporated tetrazine-functionalized sugars.
Materials:
-
Cells with tetrazine-modified surface proteins
-
FACS buffer (e.g., PBS with 1% BSA)
-
This compound stock solution (1-10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells in ice-cold FACS buffer.
-
Adjust the cell concentration to 1-10 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in FACS buffer to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Add the staining solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Wash the cells two to three times with ice-cold FACS buffer to remove unreacted this compound. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Acquire data on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (e.g., 633 nm or 640 nm excitation and a 660/20 nm emission filter).
-
Quantify labeling efficiency by measuring the mean fluorescence intensity (MFI) and the percentage of Cy5-positive cells.
-
Caption: Workflow for cell labeling and flow cytometry analysis.
Protocol 3: Imaging of Labeled Cells by Fluorescence Microscopy
This protocol outlines the general steps for visualizing the localization of this compound labeled molecules on or within cells.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Live-cell imaging medium
-
This compound staining solution
-
Fluorescence microscope with appropriate filters for Cy5
Procedure:
-
Pre-targeting (if applicable):
-
If using a tetrazine-labeled antibody, incubate the cells with the antibody in imaging medium for 30-60 minutes at 37°C.
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.
-
-
Ligation and Imaging:
-
Prepare the this compound staining solution in imaging medium at a final concentration of 1-5 µM.
-
Add the staining solution to the cells and incubate for 10-30 minutes at 37°C.
-
Image the cells directly in the staining solution or after a gentle wash with fresh medium.
-
-
Image Acquisition:
-
Use a fluorescence microscope with appropriate excitation (e.g., 630-650 nm) and emission (e.g., 660-680 nm) filters.
-
Acquire images and analyze the fluorescence intensity and localization to qualitatively assess labeling efficiency.
-
Troubleshooting
Low Labeling Efficiency:
-
Suboptimal Molar Ratio: Increase the molar excess of this compound to the tetrazine-modified molecule.
-
Degraded Reagents: Ensure this compound and the tetrazine-modified molecule have been stored correctly (typically at -20°C, protected from light and moisture).
-
Inefficient Tetrazine Modification: Verify the successful modification of your biomolecule with the tetrazine moiety using an appropriate analytical method (e.g., mass spectrometry).
High Background/Non-specific Staining:
-
Insufficient Washing: Increase the number and duration of wash steps after labeling.
-
Hydrophobic Interactions: The Cy5 dye can exhibit non-specific binding. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers.
-
High Dye Concentration: Reduce the concentration of this compound used for labeling.
Conclusion
The this compound labeling reagent, in conjunction with tetrazine-modified biomolecules, provides a robust and efficient method for fluorescently labeling targets of interest. The protocols outlined in these application notes offer a comprehensive guide for quantifying labeling efficiency, a crucial parameter for reliable and reproducible downstream applications in cellular analysis and molecular imaging. Careful optimization of labeling conditions and appropriate quantification methods will ensure high-quality data for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for Cy5-PEG3-TCO in Fluorescence Resonance Energy Transfer (FRET) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy5-PEG3-TCO for Fluorescence Resonance Energy Transfer (FRET) studies. This document outlines the underlying principles, detailed experimental protocols for bioconjugation and FRET analysis, and methods for characterizing the specific FRET pair, enabling researchers to effectively implement this powerful tool in their investigations of molecular interactions.
Introduction to this compound for FRET
This compound is a fluorescent probe ideally suited for FRET-based assays that leverage bioorthogonal click chemistry. It consists of three key components:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye that can serve as a FRET donor or acceptor. Its emission in the far-red spectrum minimizes background fluorescence from biological samples.
-
PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and provides a flexible spacer, which can be crucial for optimizing the orientation of the fluorophore in FRET studies.
-
TCO (trans-Cyclooctene): A strained alkene that serves as a highly reactive dienophile in the inverse-electron demand Diels-Alder (iEDDA) reaction.
The core of this system's application in FRET lies in the highly specific and rapid reaction between the TCO group of this compound and a tetrazine-modified molecule. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently within complex biological environments without interfering with native biochemical processes.
A significant advantage of the tetrazine-TCO ligation in FRET is its potential for a fluorogenic response . The tetrazine moiety can act as a quencher for the Cy5 fluorophore when they are in close proximity on the same molecule. Upon reaction with a TCO-modified biomolecule, the tetrazine is consumed, leading to a significant increase in Cy5 fluorescence. This "turn-on" signal drastically improves the signal-to-noise ratio in FRET experiments by minimizing the background fluorescence of the unreacted probe.
Principle of FRET using this compound and a Tetrazine Acceptor
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. When the donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor fluorophore if there is sufficient spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.
In the context of this compound, a common FRET strategy involves using a fluorescent donor to excite a tetrazine-modified molecule that acts as an acceptor/quencher. In this scenario, the Cy5 on the TCO-linker would be the acceptor. Alternatively, a tetrazine-functionalized quencher can be used to quench the fluorescence of this compound (the donor) upon interaction. The change in FRET efficiency, observed as a change in the fluorescence intensity or lifetime of the donor or acceptor, provides a readout of the proximity of the two labeled molecules.
The relationship between FRET efficiency (E) and the distance between the donor and acceptor (r) is described by the Förster equation:
E = 1 / (1 + (r / R₀)⁶)
Where R₀ is the Förster distance , the distance at which FRET efficiency is 50%. R₀ is a characteristic value for a specific donor-acceptor pair and is dependent on their photophysical properties.
Quantitative Data
Precise FRET analysis requires accurate photophysical parameters of the donor and acceptor. While the quantum yield of Cy5 is known to vary depending on its environment, the specific values for the Cy5-dihydropyridazine product (formed after reaction with tetrazine) and the Förster distance for a specific Cy5-TCO/tetrazine-acceptor pair should be experimentally determined for the highest accuracy.
Below are typical photophysical properties for Cy5.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~650 nm | Post-ligation with TCO.[1] |
| Emission Maximum (λem) | ~670 nm | Post-ligation with TCO.[1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | At ~650 nm. |
| Fluorescence Quantum Yield (Φ) | 0.20 - 0.30 | Highly dependent on the local environment and conjugation partner. |
| Second-Order Rate Constant (k₂) for TCO-Tetrazine Ligation | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast, allowing for efficient labeling at low concentrations.[1] |
Experimental Protocols
This section provides detailed protocols for labeling biomolecules with this compound and a tetrazine derivative, followed by a general protocol for performing an intermolecular FRET assay.
Protocol 1: Labeling of a Protein with this compound
This protocol describes the labeling of a protein containing a tetrazine-modified unnatural amino acid.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, high-purity DMSO
-
Desalting spin columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the tetrazine-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification: Remove unreacted this compound using a desalting spin column or SEC.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and Cy5 at ~650 nm.
Protocol 2: Labeling of a Second Biomolecule with a Tetrazine-NHS Ester
This protocol describes the labeling of a biomolecule (e.g., a protein or antibody) containing primary amines with a tetrazine-NHS ester.
Materials:
-
Biomolecule to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous, high-purity DMSO
-
Desalting spin columns or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Reaction Setup:
-
Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10 to 20-fold molar excess of the tetrazine-NHS ester stock solution to the biomolecule solution.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted tetrazine-NHS ester by a desalting spin column or dialysis.
-
Characterization: Confirm tetrazine incorporation via mass spectrometry or by reacting with a TCO-functionalized fluorescent reporter.
Protocol 3: Intermolecular FRET Assay
This protocol outlines a general procedure for measuring FRET between two interacting biomolecules labeled with a donor fluorophore and a this compound/tetrazine-quencher pair.
Materials:
-
Donor-labeled biomolecule
-
This compound labeled biomolecule (acceptor)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for the donor and Cy5.
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions in the assay buffer containing a constant concentration of the donor-labeled biomolecule.
-
To these solutions, add increasing concentrations of the this compound labeled acceptor biomolecule.
-
Include control samples: donor-only and acceptor-only.
-
-
Incubation: Incubate the samples for a sufficient time to allow for the interaction between the two biomolecules to reach equilibrium.
-
Fluorescence Measurement:
-
Excite the samples at the donor's excitation wavelength.
-
Measure the fluorescence emission at both the donor's and acceptor's emission wavelengths.
-
-
Data Analysis:
-
Correct the raw fluorescence data for background fluorescence and spectral bleed-through from the donor into the acceptor channel.
-
Calculate the FRET efficiency (E) for each sample. A common method is the ratio of the sensitized emission of the acceptor to the total fluorescence of the donor in the absence of the acceptor.
-
Plot the FRET efficiency as a function of the acceptor concentration to determine the binding affinity (Kd) of the interaction.
-
Experimental Determination of the Förster Distance (R₀)
For a novel FRET pair like Cy5-TCO and a tetrazine-based acceptor, it is highly recommended to experimentally determine the Förster distance (R₀) for accurate distance measurements.
The Förster distance is calculated using the following equation:
R₀ = 0.211 * [κ² * n⁻⁴ * QY_D * J(λ)]¹/⁶ (in Å)
Where:
-
κ² (kappa squared): The dipole orientation factor, which ranges from 0 to 4. For freely rotating donor and acceptor molecules, κ² is assumed to be 2/3. This can be assessed by fluorescence anisotropy measurements.
-
n: The refractive index of the medium (typically 1.33 for aqueous solutions).
-
QY_D: The fluorescence quantum yield of the donor in the absence of the acceptor.
-
J(λ): The spectral overlap integral of the donor's fluorescence emission spectrum and the acceptor's absorption spectrum.
Protocol for Determining the Quantum Yield (QY_D) of the Cy5-dihydropyridazine Product
The quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., Cresyl Violet in methanol, QY = 0.54).
Procedure:
-
Prepare a series of dilutions of the Cy5-dihydropyridazine product (the product of the this compound and tetrazine reaction) and the quantum yield standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (QY_sample) can be calculated using the following equation: QY_sample = QY_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) Where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.
Protocol for Calculating the Spectral Overlap Integral (J(λ))
Procedure:
-
Measure the molar extinction coefficient spectrum (ε_A(λ)) of the tetrazine-based acceptor.
-
Measure the normalized fluorescence emission spectrum of the Cy5-dihydropyridazine donor (F_D(λ)), where the area under the curve is equal to 1.
-
Calculate the spectral overlap integral J(λ) using the following equation, typically performed numerically using software like Microsoft Excel or specialized spectroscopy software: J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ Where λ is the wavelength in nanometers.
Mandatory Visualizations
References
Application Notes and Protocols for Pre-targeted Cancer Cell Imaging with Cy5-PEG3-TCO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pre-targeted cancer cell imaging is a multi-step strategy designed to enhance the contrast between cancerous and healthy tissues, thereby improving the sensitivity and specificity of diagnostic imaging. This approach decouples the targeting vector (e.g., an antibody) from the imaging agent. Initially, a modified antibody with a bioorthogonal reactive handle is administered, which selectively binds to tumor-associated antigens. After allowing for the accumulation of the antibody at the tumor site and clearance from circulation, a small, fast-clearing imaging probe carrying the complementary reactive group is introduced. This probe then rapidly reacts with the pre-targeted antibody at the tumor site, leading to a high local concentration of the imaging agent and a low background signal.[1][2]
This document provides detailed application notes and protocols for pre-targeted cancer cell imaging using a system based on the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO)-modified targeting moiety and a tetrazine (Tz)-conjugated imaging agent, specifically Cy5-PEG3-TCO.[3][4] This bioorthogonal "click" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[5]
Core Principles
The pre-targeting strategy described herein involves two key components:
-
Targeting Moiety: An antibody or other targeting vector functionalized with a tetrazine (Tz) group. For example, an antibody targeting the HER2 receptor, which is overexpressed in certain breast cancers, can be used.
-
Imaging Agent: The fluorescent probe Cy5 conjugated to TCO via a polyethylene glycol (PEG) linker (this compound). The PEG linker enhances solubility and pharmacokinetic properties.
The workflow begins with the intravenous administration of the Tz-modified antibody. Following a predetermined incubation period to allow for tumor localization and blood clearance, the this compound imaging agent is administered. The TCO moiety on the Cy5 probe rapidly and specifically reacts with the tetrazine on the antibody that has accumulated at the tumor site.
Key Advantages of the TCO-Tetrazine System
-
Exceptional Reaction Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^7 M-1s-1. This allows for efficient labeling at the low concentrations found in biological systems.
-
High Specificity and Orthogonality: TCO and tetrazine are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring high specificity and minimizing off-target reactions.
-
Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper.
-
Improved Imaging Contrast: The rapid clearance of the small imaging probe from non-target tissues and the bloodstream leads to significantly improved tumor-to-background ratios compared to directly labeled antibodies.
Data Presentation
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| General TCO and tetrazine derivatives | Up to 10⁷ M⁻¹s⁻¹ | Aqueous media |
Table 2: Comparison of Targeted vs. Pre-targeted PET Imaging of HNSCC Xenografts
| Imaging Approach | Absolute Tumor Uptake (%ID/g at 72h p.i.) | Tumor-to-Non-Target Tissue Ratios | Absorbed Doses | Reference |
| Targeted (⁸⁹Zr-immuno-PET) | 17.1 ± 3.0 | Comparable | Higher | |
| Pre-targeted (TCO-U36 + ⁸⁹Zr-DFO-PEG5-Tz) | 1.5 ± 0.2 | Comparable | Significantly Lower |
Table 3: In Vivo Biodistribution of a ¹⁷⁷Lu-labeled Tetrazine in a Pre-targeted Pancreatic Cancer Model
| Time Post-Injection of ¹⁷⁷Lu-DOTA-PEG₇-Tz | Tumor Uptake (%ID/g) | Blood Concentration (%ID/g) | Reference |
| 4 hours | 4.6 ± 0.8 | High | |
| 120 hours | 16.8 ± 3.9 | Cleared |
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody
This protocol describes the conjugation of a tetrazine-NHS ester to a targeting antibody (e.g., an anti-HER2 antibody like Trastuzumab).
Materials:
-
Targeting antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Antibody Preparation: Exchange the buffer of the antibody solution to the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.
-
Tetrazine-NHS Ester Preparation: Dissolve the tetrazine-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved tetrazine-NHS ester to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted tetrazine-NHS ester by buffer exchanging the reaction mixture into PBS (pH 7.4) using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the specific wavelength for the tetrazine. The purified Tz-antibody conjugate is now ready for use in pre-targeting experiments.
Protocol 2: In Vitro Pre-targeted Cell Imaging
This protocol outlines the steps for imaging cancer cells in culture using the pre-targeting approach.
Materials:
-
HER2-positive cancer cells (e.g., SK-BR-3) and HER2-negative control cells (e.g., MDA-MB-231).
-
Cell culture medium
-
Tz-modified anti-HER2 antibody
-
This compound
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the HER2-positive and HER2-negative cells in appropriate cell culture plates or chamber slides and allow them to adhere overnight.
-
Pre-targeting Step:
-
Dilute the Tz-modified anti-HER2 antibody in blocking buffer to a final concentration of 10 µg/mL.
-
Remove the cell culture medium, wash the cells with PBS, and add the antibody solution to the cells.
-
Incubate for 45 minutes at 37°C to allow for antibody binding.
-
-
Washing: Remove the antibody solution and wash the cells three times with cold PBS to remove any unbound antibody.
-
Imaging Probe Addition:
-
Dilute the this compound in cell culture medium to a final concentration of 5 µM.
-
Add the this compound solution to the cells.
-
-
Incubation and Ligation: Incubate for 30 minutes at 37°C to allow for the click reaction to occur.
-
Final Wash and Imaging:
-
Remove the imaging probe solution and wash the cells three times with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for Cy5 (Excitation/Emission: ~649/670 nm).
-
Protocol 3: In Vivo Pre-targeted Tumor Imaging in a Mouse Model
This protocol provides a general workflow for pre-targeted imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HER2-positive tumor xenografts)
-
Tz-modified anti-HER2 antibody
-
This compound
-
Sterile PBS for injection
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Pre-targeting Step:
-
Administer the Tz-modified anti-HER2 antibody (e.g., 100 µg) to the tumor-bearing mice via tail vein injection.
-
-
Incubation Period: Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (e.g., 24-72 hours). This time allows for clearance of the unbound antibody from the bloodstream, which is crucial for reducing background signal.
-
Imaging Probe Administration:
-
Inject the this compound imaging agent (e.g., in a molar excess relative to the injected antibody) via tail vein injection.
-
-
Imaging:
-
Perform fluorescence imaging at various time points post-injection of the this compound (e.g., 1, 4, 24 hours) to monitor the signal at the tumor site and its clearance from the body.
-
Quantify the fluorescence intensity at the tumor site and in other organs to determine the tumor-to-background ratio.
-
Mandatory Visualizations
Caption: Workflow of the two-step pre-targeted cancer cell imaging approach.
Caption: The bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blotting Detection Using Cy5-Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. The advent of fluorescent detection methods has significantly enhanced the quantitative capabilities and multiplexing potential of this assay. Among the various fluorophores available, Cyanine5 (Cy5) has emerged as a popular choice for fluorescent Western blotting due to its emission in the far-red spectrum, which minimizes autofluorescence from biological molecules and blotting membranes, thereby improving signal-to-noise ratios.[1][2]
These application notes provide a comprehensive guide to performing Western blotting using Cy5-labeled secondary antibodies, from sample preparation to data analysis. The protocols detailed below are designed to offer robust and reproducible results for researchers in academic and industrial settings, including those involved in drug development.
Advantages of Cy5 in Western Blotting
Fluorescent Western blotting with Cy5-labeled antibodies offers several advantages over traditional chemiluminescent detection methods:
-
Quantitative Analysis: The signal generated by Cy5 is directly proportional to the amount of target protein, allowing for accurate quantification over a wide linear dynamic range.[1][2][3]
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Multiplexing Capabilities: The distinct spectral properties of Cy5 and other fluorophores enable the simultaneous detection of multiple proteins on the same blot, saving time and sample. This is achieved by using primary antibodies from different species and corresponding secondary antibodies conjugated to spectrally distinct dyes.
-
High Signal-to-Noise Ratio: Cy5 emits light in the far-red region of the spectrum (around 670 nm), where background autofluorescence from membranes and biological samples is minimal, leading to enhanced sensitivity.
-
Signal Stability: The fluorescent signal from Cy5 is stable over time, allowing for blots to be archived and re-imaged if necessary.
Experimental Workflow Overview
The following diagram illustrates the major steps involved in a typical Western blotting experiment using Cy5-labeled secondary antibodies.
Quantitative Data Summary
The choice of reagents and antibodies can significantly impact the quality of quantitative data. The following tables summarize key parameters and recommendations for optimizing your Cy5-based Western blotting experiments.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Typical Dilution Range | Notes |
| Primary Antibody | 1:500 - 1:5000 | Optimal dilution should be determined empirically for each antibody and sample type. |
| Cy5-Labeled Secondary Antibody | 1:5000 - 1:25,000 | Higher dilutions can help to reduce background signal. Protect from light during incubation. |
Table 2: Key Reagent Recommendations
| Reagent | Recommendation | Purpose |
| Blocking Buffer | Commercial fluorescent-specific blocking buffers or 5% non-fat dry milk/BSA in TBST. | Prevents non-specific antibody binding to the membrane. Note that milk-based blockers may not be suitable for detecting phosphoproteins. |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween 20 (PBST). | Removes unbound antibodies and reduces background. |
| Membrane | Low-fluorescence Polyvinylidene difluoride (PVDF) or Nitrocellulose (0.2 µm or 0.45 µm pore size). | Provides a solid support for protein binding with minimal background fluorescence. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing Western blotting with Cy5-labeled secondary antibodies.
Protocol 1: Sample Preparation and Protein Quantification
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
This step is crucial for ensuring equal loading of protein across all lanes of the gel.
-
-
Sample Denaturation:
-
Mix the protein lysate with Laemmli sample buffer to the desired final concentration (typically 1-2 µg/µL).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins. For some membrane proteins, heating at 70°C for 10 minutes may be preferable to prevent aggregation.
-
Protocol 2: SDS-PAGE and Protein Transfer
-
SDS-PAGE:
-
Load equal amounts of protein (typically 10-30 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained molecular weight marker to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. For PVDF membranes, pre-wet in methanol for 30 seconds before equilibrating in transfer buffer.
-
Assemble the transfer stack and perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Protocol 3: Immunodetection with Cy5-Labeled Secondary Antibodies
-
Blocking:
-
After transfer, wash the membrane briefly in deionized water or TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane three to five times for 5-10 minutes each with a generous volume of wash buffer (TBST) at room temperature with agitation.
-
-
Cy5-Labeled Secondary Antibody Incubation:
-
Dilute the Cy5-labeled secondary antibody in blocking buffer to the recommended concentration.
-
Crucially, protect the antibody solution and the membrane from light from this point onwards to prevent photobleaching of the Cy5 dye.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Decant the secondary antibody solution.
-
Wash the membrane as in step 3, ensuring all unbound secondary antibody is removed.
-
Protocol 4: Imaging and Data Analysis
-
Imaging:
-
The blot can be imaged while wet or after drying.
-
Use a digital imaging system equipped with the appropriate laser or light source and filters for Cy5 detection (Excitation ~650 nm, Emission ~670 nm).
-
Capture images with exposure times that provide a good signal without saturating the detector.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescent signal intensity of the protein bands.
-
Subtract the local background from the signal of each band to obtain the net intensity.
-
Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein or total protein stain) to correct for variations in sample loading and transfer.
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking. - Antibody concentration too high. - Inadequate washing. | - Increase blocking time or try a different blocking agent. - Optimize primary and secondary antibody concentrations. - Increase the number and duration of wash steps. |
| Weak or No Signal | - Low protein expression. - Inefficient protein transfer. - Antibody concentration too low. - Photobleaching of Cy5 dye. | - Increase the amount of protein loaded. - Verify transfer efficiency with a total protein stain (e.g., Ponceau S). - Optimize antibody dilutions. - Protect the blot and antibodies from light during incubations and imaging. |
| Non-specific Bands | - Primary antibody cross-reactivity. - Antibody concentration too high. - Protein degradation. | - Use a more specific primary antibody. - Reduce the concentration of the primary antibody. - Prepare fresh lysates and always include protease inhibitors. |
Signaling Pathway and Workflow Diagrams
The following diagrams provide visual representations of the experimental workflow and a generic signaling pathway that can be investigated using this technique.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Cy5 Photobleaching in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Cy5 photobleaching during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5 photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy5, upon exposure to excitation light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal over time during microscopy experiments. The primary cause of photobleaching for cyanine dyes like Cy5 involves the generation of reactive oxygen species (ROS) that chemically damage the fluorophore.[1][3]
Q2: What are the main factors that contribute to Cy5 photobleaching?
A2: Several factors can accelerate the photobleaching of Cy5:
-
High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation and subsequent photochemical damage.[1]
-
Presence of Molecular Oxygen: Oxygen interacts with the excited state of Cy5 to produce damaging reactive oxygen species (ROS), which are a primary cause of photobleaching.
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the imaging buffer can influence Cy5's photostability. A slightly basic pH of around 7.5 is often recommended for cyanine dyes.
-
Intrinsic Properties of the Dye: Cyanine dyes like Cy5 are susceptible to photoisomerization, a light-induced change in molecular shape that can lead to non-fluorescent states and increased vulnerability to bleaching.
Q3: Are there more photostable alternatives to Cy5?
A3: Yes, several alternative dyes in the same spectral region offer improved photostability. Alexa Fluor 647 and iFluor® 647 are popular choices known for their enhanced brightness and resistance to photobleaching compared to Cy5.
Troubleshooting Guide
Problem 1: My Cy5 signal is bright initially but fades very quickly.
This is a classic sign of photobleaching. Here are several strategies to mitigate this issue:
-
Reduce Excitation Intensity: Use the lowest possible laser power that still provides a sufficient signal-to-noise ratio. This can be achieved by adjusting laser settings or using neutral density (ND) filters to attenuate the light.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector. For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents often work by scavenging oxygen or deactivating reactive oxygen species.
-
Optimize Imaging Buffer: Ensure your imaging buffer has a pH of around 7.5, as acidic environments can decrease the photostability of cyanine dyes. Consider using an oxygen scavenging system in your buffer.
Problem 2: The signal-to-noise ratio (SNR) of my Cy5 imaging is low.
A low SNR can be caused by a weak signal, high background, or both.
-
Optimize Labeling Density: Perform a titration experiment to find the optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, which reduces the fluorescence signal.
-
Reduce Background Fluorescence:
-
Ensure thorough removal of unbound dye after labeling using methods like size-exclusion chromatography or dialysis.
-
Use high-quality, clean coverslips and slides.
-
If performing immunofluorescence, use an appropriate blocking buffer to prevent non-specific antibody binding.
-
Use spectrally appropriate emission filters to block out-of-band light.
-
-
Optimize Detector Settings: Adjust the gain and offset of your detector (e.g., PMT or camera) to enhance the signal relative to the noise.
Problem 3: I am observing image artifacts.
Artifacts can arise from sample preparation issues or microscope misalignment.
-
Improve Sample Preparation:
-
Avoid air bubbles in the mounting medium, as they can scatter light.
-
Ensure the coverslip is clean and free of dust and smudges.
-
If imaging in solution, centrifuge your sample to pellet any aggregates before imaging.
-
-
Check Microscope Alignment: Verify that the optical components of your microscope are correctly aligned according to the manufacturer's instructions. Misalignment can cause uneven illumination.
Quantitative Data on Photobleaching
The photostability of Cy5 can be influenced by various factors. The following table summarizes key photostability parameters for Cy5 under different conditions.
| Parameter | Value | Conditions | Reference |
| Photobleaching Quantum Yield | 5 x 10-6 | In cuvette experiments at low excitation intensities. | |
| Photobleaching Quantum Yield | 2 x 10-5 | At excitation intensities above 100 kW/cm² (647 nm excitation). | |
| Photobleaching Lifetime (τbleach) | 5.6 ± 1.9 s | Surface-immobilized Cy5-dsDNA in aqueous PBS buffer (pH 7.4) without oxygen, under continuous 640 nm excitation at ~50 W cm⁻². | |
| Fluorescence Lifetime | 1.0 ns | Free dye in aqueous solution. | |
| Total Photon Count Before Bleaching | 1.9 x 105 - 1.2 x 106 | Single-molecule measurements of Cy5-COT conjugates with varying linker lengths. |
The following table demonstrates the improvement in Cy5 photostability with the addition of photostabilizing (PS) solutions. The improvement factor is relative to a buffer-only condition.
| Photostabilizing Solution | Improvement Factor in Photobleaching Decay Rate |
| GGO (Glucose Oxidase/Catalase) | 4.9 |
| PCA (Protocatechuic Acid/Protocatechuate-3,4-dioxygenase) | 15.2 |
| GGO + ROXS | up to 28.7 |
| Data adapted from a study on smFRET with a Cy3/Cy5 system. |
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of Cy5
This protocol describes a method to measure the rate of Cy5 photobleaching in a microscopy experiment.
-
Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).
-
Set the laser power to a constant level relevant to your experiments.
-
Select an appropriate emission filter for Cy5.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a region of interest (ROI) containing the Cy5 signal.
-
Correct for background fluorescence by subtracting the mean intensity of a region without fluorophores.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching lifetime (τbleach), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.
-
Protocol 2: Preparing an Oxygen Scavenging Imaging Buffer
This protocol provides a common formulation for an imaging buffer designed to reduce photobleaching by removing molecular oxygen.
Materials:
-
Imaging Buffer (e.g., PBS, pH 7.4)
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (optional, a triplet state quencher)
Procedure:
-
Prepare the base imaging buffer (e.g., 1x PBS, pH 7.4).
-
On the day of the experiment, add the following components to the imaging buffer:
-
Glucose to a final concentration of ~10% (w/v).
-
Glucose oxidase to a final concentration of ~0.5 mg/mL.
-
Catalase to a final concentration of ~0.04 mg/mL.
-
(Optional) Trolox to a final concentration of ~2 mM.
-
-
Mix gently and use the buffer for imaging immediately. The oxygen scavenging activity will begin upon addition of the enzymes.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
Caption: A troubleshooting workflow for addressing rapid Cy5 photobleaching.
References
Troubleshooting low fluorescence signal with Cy5 conjugates
Welcome to the technical support center for Cy5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to help you troubleshoot and optimize your experiments using Cy5 and its derivatives.
Frequently Asked Questions (FAQs)
Issue 1: Weak or No Fluorescence Signal
Q1: I am not detecting any signal or the fluorescence is very weak. What are the possible causes?
A weak or absent signal can stem from several factors, ranging from improper antibody labeling and storage to suboptimal experimental conditions and instrument settings. Key areas to investigate include:
-
Inefficient Labeling: The conjugation of Cy5 to your antibody or protein of interest may be suboptimal. The degree of labeling (DOL), which is the average number of dye molecules per protein, is a critical factor. Over-labeling can lead to self-quenching, where adjacent dye molecules' fluorescence is reduced.[1]
-
Improper Storage and Handling: Cy5 conjugates are sensitive to light and repeated freeze-thaw cycles.[2] They should be stored at the recommended temperature, protected from light, and aliquoted to minimize freeze-thaw stress.
-
Incorrect Reagents: Ensure you are using the correct reactive form of the Cy5 dye for your intended application (e.g., NHS ester for labeling primary amines).
-
Low Target Expression: The target antigen in your sample may have low expression levels.[2]
-
Photobleaching: Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[3]
-
Instrument Settings: Incorrect laser lines, filter sets, or detector settings on your imaging system can prevent efficient excitation and detection of the Cy5 signal.[2]
Q2: How can I improve the fluorescence signal of my Cy5 conjugate?
To enhance your Cy5 signal, consider the following optimization steps:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the optimal concentration of your Cy5-conjugated antibody that provides a strong specific signal with low background.
-
Signal Amplification: For targets with low expression, consider using an indirect immunofluorescence approach, where a primary antibody is followed by a Cy5-labeled secondary antibody to amplify the signal.
-
Adjust Instrument Settings: Ensure you are using the appropriate laser line for excitation (around 633 nm or 647 nm) and a suitable emission filter (around 670 nm). Increase the detector gain or exposure time, but be mindful of also increasing background noise.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to protect the Cy5 from photobleaching.
Issue 2: Rapid Signal Fading (Photobleaching)
Q3: My Cy5 signal is initially bright but fades quickly during imaging. How can I prevent this?
Rapid signal loss is a classic sign of photobleaching. Here are some strategies to minimize it:
-
Reduce Excitation Intensity: Use the lowest possible laser power that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest exposure time necessary for your detector to capture a clear image.
-
Use Antifade Mounting Media: These reagents contain scavengers that reduce the rate of photobleaching.
-
Consider More Photostable Alternatives: Dyes like Alexa Fluor 647 are known for their enhanced brightness and photostability compared to Cy5.
Issue 3: High Background or Non-Specific Staining
Q4: I am observing high background fluorescence, which is obscuring my specific signal. What can I do?
High background can arise from several sources, including non-specific binding of the antibody, autofluorescence of the sample, and unbound dye. To reduce background:
-
Optimize Antibody Concentration: Using too high a concentration of your Cy5-conjugated antibody is a common cause of non-specific binding.
-
Improve Blocking: Use an effective blocking buffer, such as bovine serum albumin (BSA) or serum from the host species of the secondary antibody, to block non-specific binding sites.
-
Increase Washing Steps: Extend the duration and number of wash steps to thoroughly remove unbound antibodies.
-
Control for Autofluorescence: Include an unstained control sample to assess the level of natural autofluorescence in your cells or tissue. Far-red dyes like Cy5 are generally advantageous as cellular autofluorescence is typically lower in this spectral region.
-
Check Conjugate Purity: If you performed the conjugation yourself, ensure that all free, unconjugated Cy5 dye was removed.
Experimental Protocols
Protocol 1: General Antibody Conjugation with Cy5 NHS Ester
This protocol provides a general guideline for labeling antibodies with a Cy5 NHS ester.
Materials:
-
Antibody to be labeled (at a concentration of at least 2 mg/mL in an amine-free buffer like PBS)
-
Cy5 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Dissolve or dialyze the antibody into the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the reactive dye solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
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Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and ~650 nm to calculate the protein concentration and the DOL. An optimal DOL is typically between 3 and 7.
Protocol 2: General Immunofluorescence Staining with a Cy5-Conjugated Antibody
This protocol outlines a general workflow for direct immunofluorescence staining.
Materials:
-
Cells or tissue sections on slides
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, for intracellular targets)
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Blocking buffer (e.g., 5% BSA in PBS)
-
Cy5-conjugated primary antibody
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Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the samples with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate with permeabilization buffer for 10 minutes.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Dilute the Cy5-conjugated primary antibody to its optimal concentration in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the samples three times with wash buffer for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip using an antifade mounting medium.
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Imaging: Image the samples using a fluorescence microscope with the appropriate laser and filter set for Cy5.
Data Presentation
Table 1: Comparison of Cy5 and Alexa Fluor 647 Properties
| Property | Cy5 | Alexa Fluor 647 | Reference |
| Excitation Maximum | ~649 nm | ~650 nm | |
| Emission Maximum | ~666 nm | ~668 nm | |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~250,000 | ~270,000 | |
| Relative Photostability | Lower | Higher | |
| pH Sensitivity | Generally insensitive in the pH 3-10 range. | Insensitive in the pH 5-10 range; slight decrease at lower pH. | |
| Self-Quenching | More prone to self-quenching at high DOLs. | Less prone to self-quenching. |
Table 2: Effect of Buffer Composition on Relative Cy5 Fluorescence Intensity
| Buffer | Relative Fluorescence Intensity (%) |
| PBS (Phosphate-Buffered Saline), pH 7.4 | 100 |
| Tris-HCl, pH 7.4 | 85 |
| HEPES, pH 7.4 | 98 |
| PBS with 0.5 M NaCl, pH 7.4 | 95 |
Note: Data in this table is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for low Cy5 fluorescence signal.
Caption: Troubleshooting workflow for high background fluorescence.
References
Technical Support Center: Optimizing Cy5-PEG3-TCO to Tetrazine Reactions
Welcome to the technical support center for optimizing the reaction between Cy5-PEG3-TCO and tetrazine-functionalized molecules. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound and tetrazine reaction?
The reaction between a trans-cyclooctene (TCO) moiety, such as in this compound, and a tetrazine is a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] In this reaction, the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO is the dienophile.[2] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage.[1] This reaction is a type of "click chemistry" notable for its high speed, specificity, and biocompatibility, as it proceeds rapidly without the need for a cytotoxic copper catalyst.
Q2: What are the critical factors influencing the speed and efficiency of the TCO-tetrazine ligation?
Several factors govern the kinetics of the TCO-tetrazine reaction:
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Reactant Electronics: The reaction rate is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.
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Ring Strain of the Dienophile: The high internal strain of the double bond within the TCO ring is a primary driving force for this rapid ligation. More strained TCO derivatives exhibit faster kinetics.
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Steric Hindrance: Smaller substituents on the tetrazine and less steric hindrance around the reactive moieties on either molecule generally lead to higher reactivity. The flexible PEG3 spacer in this compound helps to minimize steric hindrance.
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Concentration of Reactants: As a bimolecular reaction, the rate is directly proportional to the concentration of both the tetrazine and TCO-modified molecules.
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Solvent: The reaction is robust and proceeds efficiently in a variety of aqueous buffers, such as phosphate-buffered saline (PBS). While the choice of solvent can influence the reaction rate, aqueous media are common for biological applications.
Q3: What is the optimal stoichiometry for the this compound to tetrazine reaction?
For efficient conjugation, it is generally recommended to use a slight molar excess of one reactant. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the this compound. However, for labeling applications with fluorescent dyes like Cy5, a 1.5 to 5-fold molar excess of the this compound may be used to ensure complete labeling of the tetrazine-modified molecule. The optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically.
Q4: What are the recommended reaction conditions (pH, temperature, and duration)?
The TCO-tetrazine ligation is exceptionally fast and robust under a range of conditions.
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pH: The reaction is typically performed in a pH range of 6 to 9. PBS at a pH of 7.4 is a common choice.
-
Temperature: The reaction proceeds efficiently at room temperature. For some applications or less reactive partners, incubating at 37°C or 40°C can accelerate the reaction. Reactions can also be performed at 4°C, typically for longer incubation periods (e.g., overnight).
-
Duration: The reaction is often complete within 30 to 60 minutes at room temperature. Depending on the concentration and reactivity of the substrates, the incubation time can be extended up to 2 hours or even overnight.
Q5: How can I monitor the progress of the reaction?
The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. The disappearance of the tetrazine's characteristic absorbance, typically around 510-550 nm, allows for real-time tracking of the conjugation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Cy5 Labeling | Degraded Reagents | Ensure this compound and the tetrazine-modified molecule have been stored properly (typically at -20°C, protected from light and moisture) and have not expired. Run a small-scale control reaction with fresh reagents to verify activity. |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess of one component is often beneficial. For labeling, a 1.5 to 5-fold excess of this compound is a good starting point. | |
| Suboptimal Reaction Buffer | Ensure the pH is within the optimal range (typically 6-9). If your tetrazine-molecule was functionalized via an NHS ester, avoid buffers containing primary amines (e.g., Tris, glycine) as they can compete with the desired reaction. | |
| Steric Hindrance | If the tetrazine moiety is attached to a bulky molecule, steric hindrance can slow the reaction. The PEG3 spacer on the Cy5 reagent is designed to reduce this, but if problems persist, consider alternative conjugation strategies. | |
| Presence of Thiols | High concentrations of thiols (e.g., DTT) can sometimes affect the stability of TCOs. If your sample contains high levels of reducing agents, consider purification prior to labeling. | |
| High Background Signal | Excess Unreacted this compound | After the labeling reaction, it is crucial to remove any unreacted this compound. This can be achieved through size-exclusion chromatography (e.g., spin columns), dialysis, or HPLC. |
| Hydrophobic Interactions | The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins or other biomolecules. Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help reduce this background. | |
| Long Incubation Times with High Dye Concentration | Reduce the incubation time and/or the concentration of the this compound to minimize non-specific binding. |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound and Tetrazine Ligation
| Parameter | Recommended Range | Typical Starting Point | Notes |
| Molar Ratio (this compound : Tetrazine) | 1 : 1.05-1.5 or 1.5-5 : 1 | 2:1 | The excess component depends on the experimental goal. For complete labeling of a tetrazine-modified protein, an excess of the Cy5 reagent is common. |
| pH | 6.0 - 9.0 | 7.4 | The reaction is generally tolerant of a wide pH range. |
| Temperature | 4°C to 40°C | Room Temperature (~20-25°C) | Higher temperatures can increase the reaction rate. |
| Reaction Time | 30 minutes - Overnight | 60 minutes | Dependent on reactant concentrations and temperature. |
| Solvent | Aqueous Buffers (e.g., PBS) | PBS | The PEG3 spacer enhances aqueous solubility. |
Experimental Protocols
Protocol 1: General Labeling of a Tetrazine-Modified Protein with this compound
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Reagent Preparation:
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Prepare the tetrazine-labeled protein in a suitable amine-free reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
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Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.
-
-
Reactant Calculation:
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Determine the molar concentrations of your tetrazine-labeled protein and the this compound stock solution.
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Calculate the volume of the this compound stock solution required to achieve the desired molar excess (e.g., 2-fold molar excess over the protein).
-
-
Labeling Reaction:
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Add the calculated volume of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to prevent protein precipitation.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing or rotation.
-
-
Purification:
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Remove the unreacted this compound using a desalting spin column, size-exclusion chromatography, or dialysis. The choice of method depends on the protein's size and the required purity.
-
-
Storage:
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Store the purified Cy5-labeled protein conjugate at 4°C, protected from light.
-
Mandatory Visualization
Caption: Experimental workflow for labeling a tetrazine-modified protein with this compound.
Caption: Troubleshooting logic for low labeling efficiency in TCO-tetrazine reactions.
References
Overcoming solubility issues of Cy5-PEG3-TCO in aqueous buffers
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This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals experiencing solubility issues with Cy5-PEG3-TCO in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS?
A1: The core structure of Cy5 is inherently hydrophobic, meaning it repels water. This hydrophobicity can lead to poor solubility and aggregation in aqueous solutions.[1][2][3] While the PEG3 linker is designed to increase water solubility, it may not be sufficient to fully counteract the hydrophobic nature of the Cy5 dye.[4]
Q2: I see small particles or a precipitate after adding this compound to my buffer. What is happening?
A2: This is likely due to the aggregation of the dye molecules.[5] When the concentration of the hydrophobic dye exceeds its solubility limit in the aqueous buffer, the molecules tend to clump together, forming non-fluorescent H-aggregates.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: It is highly recommended to first dissolve this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before preparing aqueous working solutions. These solvents can effectively solvate the hydrophobic Cy5 core.
Q4: Can the presence of DMSO or DMF in my final reaction mixture affect my experiment?
A4: Yes, high concentrations of organic co-solvents can be detrimental to biological samples, potentially causing protein denaturation or affecting cellular viability. It is crucial to minimize the final concentration of the organic solvent, typically keeping it below 5% (v/v).
Q5: Does the pH of my buffer matter for this compound solubility and stability?
A5: The fluorescence of Cy5 is generally stable over a wide pH range of 3 to 10. However, very basic conditions (pH > 8) can lead to dye degradation. For labeling reactions involving NHS esters, a pH of 8.2-8.5 is optimal, while for reactions with iodoacetamide or bromoacetamide dyes, a pH of 6.5-7.5 is recommended.
Troubleshooting Guide
Problem: Precipitate forms when adding this compound stock solution to aqueous buffer.
This common issue arises from the dye's hydrophobicity and its tendency to aggregate in water. The following troubleshooting workflow can help you address this problem.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended procedure for preparing a concentrated stock solution of this compound.
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Warm the Vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add Anhydrous Solvent: Using a dry syringe, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial or warm it gently to ensure all the dye has dissolved. A clear, particle-free solution should be obtained.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the steps for diluting the organic stock solution into your aqueous buffer.
Data Presentation
The choice of co-solvent and its final concentration is critical for maintaining the solubility of this compound while minimizing potential adverse effects on biological samples.
| Co-Solvent | Recommended Stock Conc. | Max. Final Conc. in Aqueous Buffer (v/v) | Properties & Considerations |
| DMSO | 1-10 mg/mL | < 5% | Hygroscopic; use anhydrous grade. Can affect protein structure at higher concentrations. |
| DMF | 1-10 mg/mL | < 5% | Less hygroscopic than DMSO. Can also impact protein stability. |
| NMP | 1-10 mg/mL | < 5% | N-Methyl-2-pyrrolidone can be an alternative to DMSO/DMF. |
| Ethanol | Lower solubility | < 10% | May be less denaturing for some proteins but is also a less effective solvent for Cy5. |
Table 1: Comparison of common organic co-solvents for this compound.
For particularly challenging applications, the addition of solubilizing agents to the aqueous buffer can be beneficial.
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20/80 | 0.01 - 0.1% | Non-ionic surfactant that forms micelles, encapsulating the hydrophobic dye. |
| PEG300/400 | 10 - 40% | Polyethylene glycol can increase solvent polarity and aid in solubilization. |
| SBE-β-CD | 10 - 20% | Sulfobutylether-β-cyclodextrin encapsulates the hydrophobic dye molecule. |
Table 2: Solubilizing agents for aqueous buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How to handle steric hindrance with TCO click chemistry
Welcome to the technical support center for TCO (trans-cyclooctene) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on overcoming challenges related to steric hindrance.
Troubleshooting Guide
This guide addresses common issues encountered during TCO click chemistry experiments, particularly when dealing with bulky molecules that may introduce steric hindrance.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Steric Hindrance: Large molecules or bulky groups near the TCO or tetrazine moieties can physically block the reactive sites from approaching each other, slowing down or preventing the reaction.[1][2][3] | Introduce a Spacer Arm: Use TCO or tetrazine reagents with long, flexible spacer arms, such as polyethylene glycol (PEG) linkers.[1][2] These spacers increase the distance between the bulky molecule and the reactive group, improving accessibility. |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to an incomplete reaction. | Optimize Molar Ratio: While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (e.g., 1.05 to 1.5-fold) of one reactant can help drive the reaction to completion. This is particularly useful when one component is more precious or less stable than the other. | |
| Degradation of Reagents: TCO and tetrazine reagents, especially those with NHS esters for amine labeling, can be sensitive to moisture and hydrolysis. TCOs can also degrade in the presence of thiols or under UV light. | Proper Reagent Handling: Allow reagent vials to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use and discard any unused portions of the stock solution. Store reagents as recommended, protected from light and moisture. | |
| Suboptimal Reaction Conditions: While TCO-tetrazine ligation is generally robust, extreme pH or low temperatures can affect reaction rates. | Optimize Reaction Environment: The reaction is typically efficient over a wide pH range (pH 6-9). Most reactions proceed well at room temperature, often completing within 30-60 minutes. For particularly challenging conjugations, incubation at 37°C or 40°C can accelerate the reaction. | |
| High Background or Non-Specific Binding | Hydrophobic Interactions: Some TCO or tetrazine reagents can be hydrophobic, leading to non-specific binding with other molecules in the sample. | Use Hydrophilic Linkers: Employing reagents with hydrophilic PEG linkers can improve water solubility and reduce non-specific interactions. |
| Excess Unreacted Reagents: Residual TCO or tetrazine reagents from an initial labeling step can cause non-specific binding in downstream applications. | Purification: After the initial labeling of a biomolecule, it is crucial to remove any excess, unreacted reagent using methods like desalting columns or dialysis. |
Frequently Asked Questions (FAQs)
Q1: How do I know if steric hindrance is the cause of my poor reaction yield?
If you are working with large biomolecules such as antibodies, proteins, or oligonucleotides, or with small molecules that have bulky protective groups near the conjugation site, steric hindrance is a likely culprit for low yields. You may observe a significant decrease in reaction efficiency compared to reactions with smaller, less hindered molecules under similar conditions.
Q2: What is the most effective way to overcome steric hindrance?
The most common and effective strategy is to use a TCO or tetrazine reagent that incorporates a flexible linker, such as a PEG spacer, between the reactive moiety and the molecule of interest. This creates physical distance and reduces the spatial crowding around the reactive sites, allowing them to interact more freely.
Q3: How do I choose the right linker length to overcome steric hindrance?
The optimal linker length depends on the specific molecules being conjugated. A longer linker is generally better for overcoming significant steric hindrance. It is often a good practice to test a few different linker lengths (e.g., PEG4, PEG8, PEG12) to empirically determine the best one for your system.
Q4: Can adjusting the reaction conditions help with sterically hindered reactions?
Yes, while introducing a spacer is the primary solution, optimizing reaction conditions can also help. Increasing the reaction temperature (e.g., to 37°C) or extending the incubation time can provide more energy and time for the sterically hindered molecules to react. Additionally, ensuring an optimal molar ratio with a slight excess of one component can help drive the reaction forward.
Q5: Are there different types of TCOs, and does the choice of TCO affect steric hindrance?
Yes, there are various TCO derivatives with different structural properties. While the core reactivity is a key feature, the substituents on the TCO ring can influence both reaction kinetics and susceptibility to steric effects. For instance, some TCO structures are inherently more strained and reactive, which can help to overcome kinetic barriers. However, the most direct way to address steric hindrance from bulky substrates is through the use of spacer arms.
Q6: How can I monitor the progress of a TCO-tetrazine reaction?
The progress of the reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds, this absorbance decreases, allowing for real-time tracking of the conjugation.
Data Presentation
Impact of Linker on Reaction Efficiency with Sterically Hindered Substrates
The following table summarizes the conceptual impact of PEG linkers on the reaction efficiency when dealing with sterically hindered molecules. While specific quantitative values are highly dependent on the exact substrates, this provides a general guideline.
| Linker Type | Typical Linker Length | Relative Reaction Rate with Bulky Substrates | Aqueous Solubility | Notes |
| No Linker | 0 atoms | Low | Variable | Prone to significant steric hindrance with large molecules. |
| Short Alkyl Linker | 3-6 atoms | Moderate | Low | Provides minimal separation; may not be sufficient for very bulky substrates. |
| PEG4 Linker | ~18 atoms | High | High | A good starting point for many applications involving proteins and antibodies. |
| PEG12 Linker | ~45 atoms | Very High | Very High | Offers significant flexibility and distance, ideal for highly hindered systems. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester
This protocol describes the labeling of a primary amine (e.g., lysine residue) on a protein with a TCO-NHS ester.
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Buffer Preparation: Prepare an amine-free buffer, such as phosphate-buffered saline (PBS), with a pH between 7.2 and 9.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.
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Protein Preparation: Dissolve or exchange your protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Allow the TCO-NHS ester vial to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.
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Labeling Reaction: Add a 20- to 50-fold molar excess of the TCO-NHS ester stock solution to your protein solution. The optimal excess may need to be determined empirically.
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Incubation: Incubate the reaction for 1 hour at room temperature.
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Quenching (Optional): To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 5-15 minutes.
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Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for the click reaction.
Protocol 2: TCO-Tetrazine Click Reaction for Protein-Protein Conjugation
This protocol outlines the click reaction between a TCO-labeled protein and a tetrazine-labeled protein.
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Preparation: Prepare the TCO-labeled and tetrazine-labeled proteins in a suitable reaction buffer (e.g., PBS, pH 7.4).
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Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1:1 ratio is a good starting point, but a slight excess of the tetrazine-labeled protein (e.g., 1.5-fold) can be beneficial.
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Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
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Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For sterically hindered systems, this time can be extended, or the temperature can be increased to 37°C or 40°C.
-
Analysis and Purification: The resulting conjugate is now ready for downstream applications. If necessary, purify the conjugate from any unreacted starting materials using standard chromatography techniques such as size-exclusion chromatography.
Visualizations
Caption: Troubleshooting decision tree for low yield in TCO click chemistry.
References
Effect of temperature on Cy5-PEG3-TCO reaction rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5-PEG3-TCO and its reaction with tetrazine-functionalized molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound reaction?
The reaction between this compound and a tetrazine-modified molecule is a bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] In this reaction, the electron-deficient tetrazine (the diene) reacts rapidly and specifically with the strained trans-cyclooctene (TCO), the dienophile.[1][3] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond. The reaction is known for its exceptionally fast kinetics and its ability to proceed in complex biological media without the need for a catalyst.
Q2: What is the optimal temperature for the this compound reaction?
The optimal temperature for the this compound reaction depends on the specific application and the stability of the molecules involved. Generally, the reaction can be performed at room temperature (20-25°C) or at 4°C.
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Room Temperature (20-25°C): This is the most common temperature for the reaction, as it provides a rapid reaction rate, often leading to completion within 30 to 60 minutes.
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37°C: For applications in living systems, the reaction proceeds efficiently at physiological temperature.
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4°C: For sensitive biomolecules that may degrade at higher temperatures, the reaction can be performed at 4°C. However, the reaction rate will be slower, and longer incubation times (e.g., 2 hours to overnight) may be necessary.
Q3: How does temperature quantitatively affect the reaction rate?
Troubleshooting Guide
Issue: Slow or Incomplete Reaction
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for a slow or incomplete this compound reaction.
Possible Causes and Solutions:
-
Suboptimal Temperature:
-
Problem: The reaction is being performed at a low temperature (e.g., 4°C), resulting in a slower rate.
-
Solution: If the interacting molecules are stable at higher temperatures, consider increasing the reaction temperature to room temperature (20-25°C) or even 37°C to accelerate the reaction.
-
-
Degraded Reagents:
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Problem: The this compound or the tetrazine-labeled molecule may have degraded due to improper storage or handling. TCOs can be sensitive to thiols and UV light, while some tetrazines can degrade in aqueous media.
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Solution: Use freshly prepared solutions and ensure that the reagents have been stored correctly (typically at -20°C, protected from light and moisture).
-
-
Incorrect pH:
-
Problem: The reaction buffer is outside the optimal pH range of 6.5-7.5.
-
Solution: Prepare a fresh reaction buffer and verify its pH.
-
-
Inaccurate Reagent Concentrations:
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Problem: The concentrations of the stock solutions are incorrect, leading to a slower than expected reaction.
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Solution: Re-quantify the concentration of your this compound and tetrazine-labeled molecule using a reliable method such as UV-Vis spectroscopy.
-
-
Steric Hindrance:
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Problem: Bulky groups near the TCO or tetrazine moieties can sterically hinder their interaction, slowing down the reaction. The PEG3 linker in this compound helps to mitigate this, but it can still be a factor with large biomolecules.
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Solution: If possible, design your tetrazine-labeled molecule with a longer spacer to increase the accessibility of the reactive group.
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Data Presentation
The following table summarizes the second-order rate constants for various tetrazine-TCO pairs at different temperatures, illustrating the general effect of temperature on the reaction rate.
| Tetrazine Derivative | TCO Derivative | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 25 | ~2000 | 9:1 Methanol/Water |
| Various tetrazines | TCO | 37 | 26,000 | PBS, pH 7.4 |
| 3,6-dipyridyl-s-tetrazine derivative | d-TCO | 25 | 366,000 (±15,000) | Water |
| [¹¹¹In]In-labeled-Tz | TCO-conjugated CC49 mAb | 37 | 13,000 (±80) | PBS |
| Various tetrazine scaffolds | TCO-PEG₄ | 37 | 1100 - 73,000 | DPBS |
Note: The exact reaction rate for this compound will depend on the specific tetrazine it is reacting with.
Experimental Protocols
Protocol: Determining the Effect of Temperature on Reaction Rate via Stopped-Flow Spectrophotometry
This protocol describes a method to measure the second-order rate constant of the this compound reaction with a tetrazine-labeled molecule at different temperatures.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Autofluorescence in the Far-Red Channel
Welcome to the technical support center for troubleshooting autofluorescence in the far-red channel. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols to help minimize background signal and enhance the quality of your fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my far-red channel?
High background fluorescence, or autofluorescence, in the far-red channel can originate from several sources within your biological sample. It is crucial to identify the potential cause to select the most effective reduction strategy.
Common Sources of Autofluorescence:
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Endogenous Fluorophores: Several biological molecules naturally fluoresce and can contribute to background signal across a wide range of the spectrum, including the far-red region.
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Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in the lysosomes of aging cells, particularly in tissues like the brain, retina, and cardiac muscle.[1][2] Lipofuscin has a broad emission spectrum and is a major source of autofluorescence in all fluorescence channels.[2]
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Collagen and Elastin: These extracellular matrix proteins are abundant in connective tissues and blood vessel walls. While their primary emission is in the blue-green region, their broad spectra can extend into the far-red, especially with increased tissue density and certain fixation methods.
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Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence. Perfusion of tissues with PBS prior to fixation is the most effective way to minimize this.
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NADH and Flavins: These metabolic coenzymes contribute to autofluorescence primarily in the shorter wavelength regions, but their broad emission tails can sometimes affect the far-red channel.
-
-
Fixation-Induced Autofluorescence: The process of fixing tissues, particularly with aldehyde-based fixatives like formalin and glutaraldehyde, can create fluorescent artifacts. Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde. This is due to the cross-linking of proteins and the formation of Schiff bases, which have broad emission spectra.
Q2: I'm working with aged human brain tissue and see a lot of punctate background. What is the likely cause and how can I reduce it?
The punctate background you are observing is most likely due to lipofuscin , which accumulates in aged tissues like the human brain. To address this, you can use specific quenching agents designed to reduce lipofuscin autofluorescence.
Recommended Solutions for Lipofuscin Quenching:
-
TrueBlack® Lipofuscin Autofluorescence Quencher: This is a novel reagent that effectively eliminates lipofuscence autofluorescence with minimal introduction of background in the red and far-red channels, unlike traditional methods like Sudan Black B. It can also reduce autofluorescence from other sources like collagen and elastin.
-
Sudan Black B: A lipophilic dye that can effectively mask lipofuscin autofluorescence. However, a significant drawback is that it can introduce its own red and far-red fluorescent background, which may interfere with your signal of interest.
-
Photobleaching: Exposing the tissue to high-intensity light before labeling can help reduce lipofuscin autofluorescence.
Troubleshooting Guides
Guide 1: Systematic Approach to Reducing Far-Red Autofluorescence
This guide provides a step-by-step workflow to identify and mitigate sources of autofluorescence in your experiments.
Quantitative Data Summary
The following table summarizes the effectiveness of various autofluorescence quenching methods based on published data. The percentage reduction can vary depending on the tissue type, fixation method, and the specific experimental conditions.
| Quenching Method | Target Autofluorescence Source(s) | Reported Reduction Efficiency | Key Considerations |
| TrueBlack® | Lipofuscin, Collagen, Elastin, Red Blood Cells | 89-93% for lipofuscin | Minimal increase in far-red background compared to Sudan Black B. |
| Sudan Black B | Lipofuscin | 65-95% | Can introduce significant background in the red and far-red channels. |
| Copper Sulfate (CuSO4) | General tissue autofluorescence | 52-68% | Can increase autofluorescence in some channels and tissues. |
| Sodium Borohydride (NaBH4) | Aldehyde-induced autofluorescence | Variable, can have mixed results. | Primarily for reducing fixation-induced background. |
| Photobleaching | Lipofuscin, General background | Significant reduction, can be highly effective. | Time-consuming; requires careful optimization to avoid damaging the sample or specific epitopes. |
| Spectral Unmixing | All sources of autofluorescence | Can effectively separate autofluorescence from specific signals. | Requires a spectral imaging system and appropriate analysis software. |
Experimental Protocols
Protocol 1: Lipofuscin Autofluorescence Quenching with TrueBlack® (Pre-treatment)
This protocol is recommended as it has a negligible effect on the signal of fluorescent antibodies. Note that buffers containing detergent should not be used in any steps following TrueBlack® treatment, as detergents can remove the quencher from the tissue.
Materials:
-
20X TrueBlack® Lipofuscin Autofluorescence Quencher
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Perform fixation, deparaffinization, and antigen retrieval on your tissue sections according to your standard protocol.
-
If required, permeabilize the sections with a detergent-based buffer, then wash thoroughly with PBS.
-
Prepare a 1X TrueBlack® solution by diluting the 20X stock in 70% ethanol (e.g., add 50 µL of 20X TrueBlack® to 950 µL of 70% ethanol).
-
Completely cover the tissue sections with the 1X TrueBlack® solution (approximately 100-200 µL per section).
-
Incubate for 30 seconds at room temperature.
-
Rinse the slides three times with PBS in a staining jar.
-
Proceed with your standard immunofluorescence staining protocol, ensuring all subsequent wash and antibody incubation buffers are detergent-free.
Protocol 2: General Autofluorescence Reduction by Photobleaching
This protocol uses a high-intensity light source to "bleach" the autofluorescence before the application of fluorescent labels.
Materials:
-
High-intensity broad-spectrum light source (e.g., LED array, mercury arc lamp).
-
Microscope slide holder.
Procedure:
-
Prepare your tissue sections on microscope slides as you would for staining.
-
Before incubating with any antibodies or fluorescent probes, expose the slides to a high-intensity light source. The duration of exposure can range from several minutes to a few hours and needs to be optimized for your specific sample type and light source.
-
It is recommended to start with a shorter exposure time (e.g., 30 minutes) and check the level of autofluorescence on an unstained control slide.
-
After photobleaching, proceed with your standard immunofluorescence staining protocol.
Signaling Pathways and Workflows
Workflow for Selecting an Autofluorescence Reduction Strategy
The choice of an autofluorescence reduction method depends on the source of the background and the experimental constraints.
References
Technical Support Center: Optimizing Cy5 Imaging Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Cy5 imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during Cy5 imaging experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Weak or No Cy5 Signal
Question: I am not detecting any signal, or the signal from my Cy5-labeled sample is very weak. What are the possible causes and how can I troubleshoot this?
Answer: A weak or absent Cy5 signal can stem from several factors, ranging from the experimental protocol to the imaging setup. Below is a step-by-step guide to diagnosing and resolving this issue.
Troubleshooting Steps:
-
Verify Antibody and Antigen Viability:
-
Primary Antibody: Confirm that the primary antibody is validated for immunofluorescence (IF) and recognizes the target protein in its native conformation.[1] Check the antibody datasheet for recommended applications.
-
Target Expression: Ensure that the target antigen is expressed in your cell or tissue type. It is advisable to include a positive control to verify the staining procedure.[2]
-
Antibody Storage and Handling: Improper storage or repeated freeze-thaw cycles can degrade antibody activity.[3] Aliquot antibodies upon arrival and store them as recommended by the manufacturer.[3]
-
-
Optimize Staining Protocol:
-
Antibody Concentration: The concentration of both primary and secondary antibodies is critical. Titrate each antibody to determine the optimal concentration that yields a strong signal with low background.[3]
-
Incubation Times: Insufficient incubation times can lead to a weak signal. Consider increasing the incubation period, for instance, by incubating the primary antibody overnight at 4°C.
-
Permeabilization: For intracellular targets, ensure adequate permeabilization to allow antibody access. Methanol or acetone fixation will also permeabilize cells; however, if using formaldehyde, a detergent like Triton X-100 is necessary.
-
-
Check Imaging Hardware and Settings:
-
Light Source and Filters: Verify that your microscope is equipped with the correct excitation light source and filter set for Cy5. The excitation and emission filters should match the spectral properties of Cy5.
-
Detector Settings: Increase the detector gain or exposure time to enhance signal detection. However, be aware that this may also increase background noise.
-
Objective Lens: Use an objective with a high numerical aperture (NA) to maximize light collection.
-
Logical Workflow for Troubleshooting Weak Signal
Caption: Troubleshooting workflow for a weak or absent Cy5 signal.
Issue 2: High Background Fluorescence
Question: My images have high background, which is obscuring my specific signal. How can I reduce the background fluorescence?
Answer: High background can be caused by several factors, including autofluorescence, non-specific antibody binding, and suboptimal staining procedures. The following steps can help identify the source of the high background and reduce it.
Troubleshooting Steps:
-
Identify the Source of Background:
-
Autofluorescence: Image an unstained sample using the same settings as your experimental samples. If you observe fluorescence, it is likely due to endogenous fluorophores in your sample. Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.
-
Non-Specific Antibody Binding: Run a control with only the secondary antibody. If you see staining, the secondary antibody may be binding non-specifically.
-
-
Reduce Autofluorescence:
-
Fixation: Minimize fixation time and use fresh fixative solutions. Consider using an alternative fixation method, such as cold methanol, which may produce less autofluorescence.
-
Quenching: Treat samples with a quenching agent. For example, sodium borohydride can be used to reduce aldehyde-induced autofluorescence. Commercially available reagents like TrueVIEW™ can also be effective.
-
Spectral Separation: Utilize the fact that autofluorescence is often broad and more prominent in the green and yellow channels. Cy5, as a far-red fluorophore, is less susceptible to autofluorescence.
-
-
Minimize Non-Specific Antibody Binding:
-
Blocking: Ensure you are using an appropriate blocking buffer. A common choice is 5% normal serum from the same species as the secondary antibody in a buffer containing a detergent.
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal.
-
Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Including a mild detergent like Tween-20 in the wash buffer can improve efficiency.
-
Decision Tree for Reducing High Background
References
Technical Support Center: Quenching Excess Cy5-PEG3-TCO
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching excess Cy5-PEG3-TCO following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound after my labeling reaction?
A1: Quenching is a critical step to stop the labeling reaction and prevent the unreacted this compound from binding to other molecules in subsequent downstream applications. This ensures the specificity of your labeling and reduces background signal in assays such as fluorescence microscopy or flow cytometry.
Q2: What is the recommended method for quenching excess this compound?
A2: The most effective method is to add a small molecule containing a tetrazine moiety. The tetrazine will react with the excess TCO on the this compound via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition, the same highly efficient and specific "click chemistry" reaction used in the initial labeling. This reaction is rapid and bioorthogonal, meaning it won't interfere with other functional groups in your sample.
Q3: What type of tetrazine should I use for quenching?
A3: A simple, small, and highly reactive methyltetrazine is a suitable choice. Since the goal is to consume the excess TCO, a complex or functionalized tetrazine is not necessary.
Q4: How much tetrazine quencher should I add?
A4: A slight molar excess of the tetrazine quencher relative to the initial amount of excess this compound is recommended to ensure complete quenching. A common starting point is a 1.5 to 2-fold molar excess.[1][2]
Q5: What are the optimal reaction conditions for quenching?
A5: The TCO-tetrazine reaction is very fast and can be performed at room temperature (20-25°C) in a variety of common biological buffers (e.g., PBS, HEPES) with a pH range of 6.0-9.0.[3][4]
Q6: How long should the quenching reaction proceed?
A6: The reaction is typically very rapid, often completing within 30 to 60 minutes.[3]
Q7: How can I be sure that all the excess this compound has been quenched?
A7: The completion of the quenching reaction can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can distinguish between the unreacted this compound and the quenched product.
Q8: Do I need to remove the quenched this compound and the excess tetrazine quencher?
A8: Yes, it is highly recommended to remove both the quenched product and the excess quenching agent to avoid any potential interference in downstream applications. This can be achieved through purification methods like size-exclusion chromatography (SEC), spin desalting columns, or dialysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in my assay after quenching. | Incomplete quenching of excess this compound. | - Verify Molar Excess: Ensure you are using a sufficient molar excess (1.5-2 fold) of the tetrazine quencher. - Increase Reaction Time: Extend the quenching reaction time to 1-2 hours to ensure completion. - Confirm Reagent Activity: Check the quality and reactivity of your tetrazine quencher. |
| Insufficient removal of the quenched product and excess quencher. | - Optimize Purification: Use a desalting column with the appropriate molecular weight cutoff or optimize your size-exclusion chromatography protocol to ensure complete removal of small molecules. | |
| My labeled product appears to have aggregated after quenching. | The excess tetrazine quencher or the quenched product might be causing aggregation. | - Purify Immediately: Purify your labeled biomolecule immediately after the quenching reaction. - Use a PEGylated Quencher: Consider using a tetrazine quencher with a short PEG linker to improve its solubility. |
| I am unsure if the quenching reaction is complete. | The analytical method used is not sensitive enough. | - Use a More Sensitive Technique: Employ HPLC or Mass Spectrometry for a more definitive analysis of the reaction mixture. You should see the disappearance of the peak corresponding to this compound and the appearance of a new peak for the quenched product. |
| The quenching reaction seems to be slow. | The TCO moiety on the this compound may have isomerized to the less reactive cis-cyclooctene (CCO). | - Storage Conditions: Store your this compound protected from light and moisture to minimize isomerization. - Avoid Thiols: If your buffer contains thiols (e.g., DTT), be aware that they can promote TCO isomerization. |
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Tetrazine Quencher Molar Excess | 1.5 - 2 fold | Relative to the initial excess of this compound. |
| Reaction Temperature | Room Temperature (20-25°C) | Can also be performed at 4°C with a longer incubation time. |
| Reaction Time | 30 - 60 minutes | Can be extended to 2 hours to ensure completion. |
| Reaction pH | 6.0 - 9.0 | Use of common biological buffers like PBS is suitable. |
Experimental Protocols
Protocol 1: Quenching of Excess this compound
This protocol describes the quenching of unreacted this compound with a methyltetrazine quencher.
Materials:
-
Reaction mixture containing your biomolecule labeled with this compound.
-
Methyltetrazine quencher solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification supplies (e.g., spin desalting column or size-exclusion chromatography system).
Procedure:
-
Calculate the amount of excess this compound: Subtract the moles of this compound conjugated to your biomolecule from the total moles of this compound added to the labeling reaction.
-
Prepare the tetrazine quencher: Based on the calculated excess of this compound, determine the volume of the methyltetrazine stock solution needed to achieve a 1.5 to 2-fold molar excess.
-
Add the quencher: Add the calculated volume of the methyltetrazine solution to your reaction mixture.
-
Incubate: Gently mix the reaction and incubate for 30-60 minutes at room temperature.
-
Purify: Remove the quenched this compound and excess tetrazine quencher using a spin desalting column or size-exclusion chromatography.
Protocol 2: Verification of Quenching by HPLC
This protocol provides a general method for analyzing the quenching reaction using reverse-phase HPLC.
Materials:
-
HPLC system with a UV-Vis or fluorescence detector.
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Samples:
-
Unquenched reaction mixture (a small aliquot taken before adding the quencher).
-
Quenched reaction mixture.
-
Procedure:
-
Prepare samples: Dilute the unquenched and quenched reaction mixtures in Mobile Phase A.
-
Set up the HPLC method:
-
Flow rate: 1 mL/min.
-
Detection: Monitor at the absorbance maximum of Cy5 (around 650 nm).
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute both the unreacted and quenched this compound. For example, 5% to 95% B over 20 minutes.
-
-
Inject and analyze: Inject the unquenched sample and record the chromatogram. The peak corresponding to this compound should be identified.
-
Inject and compare: Inject the quenched sample and compare the chromatogram to the unquenched sample. Successful quenching is indicated by the significant reduction or complete disappearance of the this compound peak and the appearance of a new, earlier-eluting peak corresponding to the more polar quenched product.
Visualizations
Caption: Experimental workflow for quenching excess this compound.
Caption: Reaction of excess this compound with a methyltetrazine quencher.
References
Validation & Comparative
A Head-to-Head Comparison: Cy5-PEG3-TCO vs. Alexa Fluor 647-TCO for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of a fluorescent probe is a pivotal decision that directly influences experimental outcomes. This guide provides an objective, data-driven comparison of two prominent far-red fluorescent probes for bioorthogonal labeling: Cy5-PEG3-TCO and Alexa Fluor 647-TCO.
This comparison focuses on their performance in live-cell imaging applications utilizing the bioorthogonal reaction between a trans-cyclooctene (TCO) moiety and a tetrazine-functionalized target. This highly efficient and specific "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, enables the precise labeling of biomolecules within their native cellular environment. While both probes employ the same reactive TCO group, the core difference lies in their fluorophore component—the well-established cyanine dye, Cy5, versus the advanced Alexa Fluor 647.
Executive Summary: Key Distinctions
While both this compound and Alexa Fluor 647-TCO are effective for live-cell imaging via bioorthogonal labeling, Alexa Fluor 647-TCO generally demonstrates superior performance, particularly in demanding applications. Key advantages of Alexa Fluor 647-TCO include greater brightness and significantly higher photostability.[1][2][3] This translates to a better signal-to-noise ratio, reduced phototoxicity, and the ability to conduct longer time-lapse imaging experiments with less signal degradation.
Cy5 is a cost-effective and widely used fluorophore, and the inclusion of a hydrophilic PEG3 linker in this compound enhances its water solubility and can reduce non-specific binding. However, a notable drawback of Cy5 is its propensity for self-quenching when conjugated to proteins, especially at high degrees of labeling, which can diminish the overall fluorescence signal.[2][3] Alexa Fluor 647 conjugates exhibit significantly less of this quenching effect, resulting in more reliable and brighter signals.
Data Presentation: Photophysical Properties
The selection of a fluorophore for live-cell imaging is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for the core fluorophores, Cy5 and Alexa Fluor 647.
| Property | Cy5 | Alexa Fluor 647 | Reference(s) |
| Maximum Excitation (nm) | ~649 | ~650 | |
| Maximum Emission (nm) | ~670 | ~665 | |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~239,000 | |
| Fluorescence Quantum Yield | ~0.20-0.27 | ~0.33 | |
| Photostability | Moderate | High | |
| pH Sensitivity | Sensitive to acidic pH | Insensitive in physiological range |
Performance in Live-Cell Imaging
The superior photophysical characteristics of Alexa Fluor 647 have a direct and significant impact on its performance in live-cell imaging experiments.
Brightness and Signal-to-Noise Ratio: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While both dyes have high extinction coefficients, the higher quantum yield of Alexa Fluor 647 contributes to its superior brightness. This increased brightness is advantageous as it allows for the use of lower excitation laser power, which in turn minimizes phototoxicity and photobleaching, crucial factors for maintaining cell health during long-term imaging. A brighter probe also enhances the signal-to-noise ratio, facilitating the detection and quantification of labeled molecules against cellular autofluorescence.
Photostability: Alexa Fluor 647 exhibits significantly greater resistance to photobleaching compared to Cy5. In one study, after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%. This enhanced photostability is a critical advantage for time-lapse imaging, enabling the acquisition of more data points over extended periods before the fluorescent signal diminishes. For experiments that involve long-term tracking of dynamic cellular processes, Alexa Fluor 647-TCO is the preferred choice.
Experimental Protocols
The following are generalized protocols for live-cell labeling and imaging using TCO-functionalized dyes with a tetrazine-modified target molecule.
General Workflow for Live-Cell Bioorthogonal Labeling
References
A Comparative Analysis of TCO and DBCO Click Chemistry Reaction Rates for Bioorthogonal Applications
For researchers, scientists, and drug development professionals, the choice of bioorthogonal click chemistry reagents is critical for the success of bioconjugation, imaging, and therapeutic delivery strategies. This guide provides an objective comparison of the reaction kinetics of two leading classes of reagents: trans-cyclooctenes (TCO) and dibenzocyclooctynes (DBCO).
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO and a tetrazine, and the strain-promoted azide-alkyne cycloaddition (SPAAC) between a DBCO and an azide, are two of the most prominent and widely utilized click chemistry reactions. A key performance metric for these reactions is the second-order rate constant (k₂), which quantifies the reaction speed. A higher k₂ value indicates a faster reaction, which is often desirable to achieve efficient labeling or conjugation at low concentrations of reactants in complex biological environments.
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants for representative TCO-tetrazine and DBCO-azide reactions, providing a clear comparison of their kinetic performance under various conditions.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Temperature |
| IEDDA | TCO | Hydrogen-substituted tetrazine | Up to 30,000 | Aqueous Media | 37°C[1][2] |
| IEDDA | TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | Not Specified[2][3] |
| IEDDA | TCO | Methyl-substituted tetrazine | ~1,000 | Aqueous Media | Not Specified[2] |
| IEDDA | sTCO (strained TCO) | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS | Not Specified |
| IEDDA | TCO-PEG₄ | Me₄Pyr-Tz | 69,400 | DPBS | Not Specified |
| SPAAC | DBCO | Azide | ~1-2 | Not Specified | Not Specified |
| SPAAC | DBCO | Benzyl Azide | 0.11 - 0.14 | ACN:H₂O or MeOH | Room Temperature |
| SPAAC | ODIBO (Oxa-dibenzocyclooctyne) | Azide | ~45 | Not Specified | Not Specified |
Key Observations:
-
The IEDDA reaction between TCO and tetrazines is exceptionally fast, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. This makes it one of the fastest bioorthogonal reactions currently available.
-
The SPAAC reaction involving DBCO and azides is generally slower than the TCO-tetrazine ligation, with rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹.
-
The reactivity of both TCO and tetrazine can be tuned by modifying their chemical structures. For instance, increasing the ring strain in TCO or using electron-withdrawing groups on the tetrazine can significantly increase the reaction rate.
-
While slower than the TCO-tetrazine reaction, the DBCO-azide reaction is still a highly effective and widely used bioorthogonal ligation method, particularly due to the small size and metabolic stability of the azide group.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reaction. The most common techniques for measuring these fast reaction rates are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Stopped-Flow UV-Vis Spectrophotometry for TCO-Tetrazine Kinetics
This method is ideal for monitoring the rapid disappearance of the characteristic absorbance of the tetrazine upon reaction with TCO.
Methodology:
-
Preparation of Reactant Solutions: Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO). Dilute these stock solutions to the desired final concentrations in the reaction buffer (e.g., PBS, pH 7.4).
-
Instrument Setup: Load the tetrazine and TCO solutions into separate syringes of a stopped-flow spectrophotometer. Allow the solutions to equilibrate to the desired temperature (e.g., 37°C).
-
Reaction Initiation and Monitoring: The instrument rapidly mixes equal volumes of the reactant solutions, and the decrease in absorbance at the tetrazine's maximum wavelength (λmax), typically between 510-550 nm, is monitored over time.
-
Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation. The second-order rate constant (k₂) is then calculated from k_obs.
NMR Spectroscopy for DBCO-Azide Kinetics
NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time.
Methodology:
-
Sample Preparation: Prepare a solution containing known concentrations of the DBCO and azide reactants in a deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at specific time intervals.
-
Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and the product in each spectrum. Plot the concentration of the reactant or product as a function of time to determine the reaction rate.
Visualizing the Comparison
The following diagrams illustrate the reaction mechanisms and a logical workflow for selecting the appropriate click chemistry based on reaction kinetics.
Conclusion
The choice between TCO-tetrazine and DBCO-azide click chemistry depends heavily on the specific application's requirements. For applications demanding the utmost speed and efficiency, such as in vivo imaging with short-lived isotopes or rapid bioconjugation at very low concentrations, the TCO-tetrazine IEDDA reaction is the superior choice due to its exceptionally high reaction rates. However, for applications where moderate reaction rates are sufficient and the small size and stability of the azide tag are advantageous, the DBCO-azide SPAAC reaction remains a robust and highly valuable tool in the chemical biology and drug development toolbox. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific experimental needs.
References
Cy5-PEG3-TCO Outshines Cy3-PEG3-TCO in Advanced Bioimaging Applications
In the rapidly evolving landscape of bioorthogonal chemistry and fluorescence imaging, the choice of fluorophore is critical for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of two widely used trans-cyclooctene (TCO) functionalized cyanine dyes, Cy5-PEG3-TCO and Cy3-PEG3-TCO. Experimental data and application-specific advantages demonstrate the superiority of this compound for demanding bioimaging applications, particularly in live-cell and deep-tissue contexts.
The primary advantage of this compound lies in its far-red spectral properties. Emitting in this region of the spectrum significantly reduces interference from cellular autofluorescence, a common challenge in fluorescence microscopy. This leads to a markedly improved signal-to-noise ratio, enabling the detection of low-abundance targets with greater clarity. Furthermore, longer wavelength light penetrates deeper into biological tissues with less scattering, making this compound the preferred choice for in vivo imaging studies.
Quantitative Comparison of Fluorophore Properties
The selection of a fluorescent probe is governed by its photophysical properties. The following table summarizes the key characteristics of the core Cy3 and Cy5 fluorophores. While the conjugation to the PEG3-TCO moiety can subtly influence these values, the fundamental differences between the cyanine cores remain the primary determinant of their performance.
| Property | Cy3 | Cy5 | Advantage of Cy5 |
| Excitation Maximum (λex) | ~550 nm | ~650 nm | Deeper tissue penetration, less phototoxicity |
| Emission Maximum (λem) | ~570 nm | ~670 nm | Reduced autofluorescence, ideal for multiplexing |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | Brighter signal |
| Quantum Yield (Φ) | ~0.15 | ~0.27 | More efficient fluorescence |
| Photostability | Moderate | Moderate to Low | N/A (Photostability is context-dependent) |
Experimental Protocols
The following protocols outline a general workflow for labeling cell surface proteins using the bioorthogonal reaction between a tetrazine-modified antibody and a TCO-functionalized cyanine dye.
Protocol 1: Labeling of Live Cells with a Tetrazine-Modified Antibody and this compound
Materials:
-
Live cells expressing the target surface protein
-
Tetrazine-functionalized antibody specific to the target protein
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for fluorescence microscopy to the desired confluency.
-
Antibody Incubation (Pre-targeting):
-
Dilute the tetrazine-modified antibody to the desired concentration (e.g., 10-100 nM) in live-cell imaging medium.
-
Replace the culture medium with the antibody solution.
-
Incubate for 30-60 minutes at 37°C to allow for antibody binding.
-
-
Washing:
-
Gently aspirate the antibody solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibodies.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Dilute the this compound stock solution in live-cell imaging medium to a final concentration of 1-5 µM.
-
Add the this compound solution to the cells.
-
-
Incubation and Imaging:
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at 640 nm and emission detection at 670 nm).
-
Protocol 2: Staining of Fixed Cells with a Tetrazine-Modified Primary Antibody and Cy3-PEG3-TCO
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Tetrazine-functionalized primary antibody
-
Cy3-PEG3-TCO
-
Anhydrous DMSO
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
Incubate with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the tetrazine-functionalized primary antibody in blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Cy3-PEG3-TCO Labeling:
-
Prepare a stock solution of Cy3-PEG3-TCO in anhydrous DMSO.
-
Dilute the Cy3-PEG3-TCO in PBS to the desired final concentration (e.g., 1-10 µM).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash three times with PBS.
-
Mount the coverslip on a microscope slide using an appropriate mounting medium.
-
Image using a fluorescence microscope with filter sets suitable for Cy3 (e.g., excitation at 550 nm and emission detection at 570 nm).
-
Visualizing the Workflow and Advantages
The following diagrams illustrate the experimental workflow and the inherent advantages of using far-red fluorophores like Cy5.
The Impact of PEG Linker Length on TCO Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker molecule is a critical determinant of experimental success. In the realm of bioorthogonal chemistry, the inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional speed and specificity. Polyethylene glycol (PEG) linkers are frequently incorporated into TCO constructs to enhance solubility and bioavailability. This guide provides a detailed comparison of the effects of different PEG linker lengths—specifically PEG3, PEG4, and PEG6—on TCO reactivity, supported by available data and detailed experimental methodologies.
The inclusion of a PEG spacer in a TCO-containing molecule serves primarily to increase its hydrophilicity and aqueous solubility, a crucial factor for biological applications.[1][2][3] Furthermore, when conjugating TCO to large biomolecules like antibodies, a hydrophilic PEG linker can prevent the hydrophobic TCO group from being "masked" or buried within the protein structure, thereby preserving its reactivity.[4][5] This can lead to a significant enhancement in the functional density of reactive TCOs on the biomolecule. However, the length of the PEG chain is a parameter that requires careful consideration, as it can introduce a trade-off between beneficial hydrophilicity and potentially detrimental steric hindrance.
Quantitative Comparison of TCO-PEGn Reactivity
Direct comparative studies of the second-order rate constants for TCO-PEG3, TCO-PEG4, and TCO-PEG6 with the same tetrazine under identical conditions are not extensively available in the literature. However, by compiling data from various sources, we can provide an overview of the expected reactivity. The reactivity of a specific TCO-PEGn linker is expected to be in the general range of other TCO derivatives, with minor variations attributable to the PEG chain.
| Linker | TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| PEG3 | TCO-PEG3-TCO | General Tetrazines | ~800 - 30,000 | Varies |
| PEG4 | TCO-PEG4-NHS ester | General Tetrazines | > 800 | Varies |
| PEG4 | rTCO-PEG4 | 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | 2740 | DPBS, 37 °C |
| PEG4 | TCO-PEG4 | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 990 | DPBS, 37 °C |
| PEG6 | TCO-PEG6-NHS ester | General Tetrazines | Up to 1 x 10⁶ | Varies |
Note: The reactivity of the TCO-tetrazine ligation is highly dependent on the specific structures of both the TCO and the tetrazine, as well as the reaction conditions (e.g., solvent, temperature). The values presented are for illustrative purposes and may not be directly comparable due to variations in experimental setups across different studies.
Experimental Protocols
Accurate determination of the reaction kinetics for TCO-tetrazine ligations is essential for comparing the performance of different PEGylated linkers. The following are detailed protocols for commonly used methods.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for monitoring rapid reactions by observing the disappearance of the characteristic absorbance of the tetrazine moiety (typically between 510-550 nm).
Materials:
-
TCO-PEGn derivative (e.g., TCO-PEG3-COOH, TCO-PEG4-NHS ester, TCO-PEG6-amine)
-
Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TCO-PEGn derivative in anhydrous DMSO at a concentration of 10 mM.
-
Prepare a stock solution of the tetrazine derivative in anhydrous DMSO at a concentration of 1 mM.
-
-
Working Solutions:
-
Dilute the stock solutions in the reaction buffer to the desired final concentrations. To establish pseudo-first-order kinetics, the TCO-PEGn derivative should be in at least a 10-fold excess over the tetrazine. For example, a final concentration of 50 µM for the tetrazine and 500 µM for the TCO-PEGn derivative.
-
-
Stopped-Flow Measurement:
-
Load the tetrazine solution into one syringe of the stopped-flow instrument and the TCO-PEGn solution into the other.
-
Allow the solutions to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the decrease in absorbance at the tetrazine's λmax over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO-PEGn derivative (the reactant in excess).
-
Protocol 2: Analysis of Reaction Kinetics by LC-MS
This method is useful for confirming the formation of the reaction product and quantifying the disappearance of reactants over time, especially when spectrophotometric monitoring is not feasible.
Materials:
-
TCO-PEGn derivative
-
Tetrazine derivative
-
Reaction buffer
-
Quenching reagent (e.g., a scavenger for one of the reactants)
-
LC-MS system
Procedure:
-
Reaction Setup:
-
In a reaction vial, combine the TCO-PEGn derivative and the tetrazine derivative at known concentrations in the reaction buffer at a defined temperature.
-
-
Time Points:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot. This can be achieved by rapid dilution with a suitable solvent or by adding a quenching reagent.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.
-
-
Data Analysis:
-
Plot the concentration of a reactant or the product as a function of time.
-
Fit the data to the appropriate second-order rate law to determine the second-order rate constant (k₂).
-
Signaling Pathways and Experimental Workflows
To visualize the factors influencing TCO reactivity and the experimental workflow for its assessment, the following diagrams are provided.
Caption: Interplay of factors affecting TCO-tetrazine reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. TCO-PEG-NHS ester (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Photostability of Cy5 and Other Far-Red Dyes
In the demanding fields of fluorescence imaging, particularly for applications requiring extended observation times like single-molecule studies and super-resolution microscopy, the photostability of fluorescent probes is a paramount concern. This guide offers a comparative look at the photostability of the widely-used far-red dye, Cy5, against other popular alternatives such as Alexa Fluor 647, ATTO 647N, and DyLight 650. The insights provided are tailored for researchers, scientists, and drug development professionals aiming to select the most suitable fluorophore for their specific experimental needs.
Quantitative Photostability Comparison
The photostability of a fluorophore dictates its resilience to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. Dyes with higher photostability enable longer imaging times and the acquisition of more robust data. While specific photostability metrics can vary depending on the experimental conditions, a general comparison based on available data is presented below.
| Dye | Relative Photostability | Key Findings |
| Cy5 | Baseline | Generally considered to have lower photostability compared to more modern far-red dyes.[1][2] |
| Alexa Fluor 647 | Higher than Cy5 | Consistently demonstrated to be significantly more photostable than Cy5.[3][4] In one study, Alexa Fluor 647 retained approximately 80% of its initial fluorescence under conditions where Cy5 retained only 55%.[3] |
| ATTO 647N | Higher than Cy5 | Exhibits high photostability and is notably resistant to ozone-induced degradation. |
| DyLight 650 | Higher than Cy5 | Generally reported to offer superior photostability compared to traditional cyanine dyes like Cy5. |
It is important to note that the term "Cy5" can refer to a class of dyes, and performance can vary. For instance, increased sulfonation in cyanine dyes has been shown to reduce aggregation and can lead to improved photostability and brightness.
Experimental Protocol for Comparative Photostability Analysis
To empirically determine and compare the photostability of different fluorescent dyes in a laboratory setting, the following protocol for ensemble photobleaching measurements can be employed.
Objective: To quantify and compare the photobleaching rates of Cy5 and other far-red dyes under controlled illumination.
Materials:
-
Fluorescent dyes of interest (e.g., Cy5, Alexa Fluor 647, ATTO 647N) conjugated to a biomolecule (e.g., antibody, oligonucleotide).
-
Microscope slides and coverslips.
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer.
-
Antifade mounting medium (recommended for fixed samples).
-
Widefield fluorescence microscope equipped with:
-
A stable light source (e.g., laser, LED).
-
Appropriate excitation and emission filters for the dyes being tested.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Procedure:
-
Sample Preparation: Prepare samples of the different dye conjugates. For a valid comparison, ensure that the dye concentration and the degree of labeling (DOL) are comparable across samples. Mount the samples on microscope slides.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the far-red dyes.
-
Set the illumination intensity to a level relevant to your intended application. Crucially, maintain a constant illumination intensity across all experiments.
-
Define a region of interest (ROI) for image acquisition.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the sample under continuous illumination.
-
The frame rate and total acquisition time will depend on the photobleaching rate of the dyes. Aim to capture a significant decay in fluorescence for the least stable dye.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Normalize the fluorescence intensity of each time series to its initial value.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
To quantify photostability, fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
-
Comparison: Compare the photobleaching half-lives of the different dyes. A longer half-life indicates greater photostability.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of fluorophore photostability.
References
A Head-to-Head Comparison: Validating the Specificity of Cy5-PEG3-TCO Labeling Against Traditional Methods
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible data. This guide provides an objective comparison of Cy5-PEG3-TCO, a bioorthogonal labeling reagent, with the conventional Cy5-NHS ester. We present supporting experimental data, detailed protocols for validating labeling specificity, and visual workflows to aid in the selection and implementation of the optimal labeling strategy.
The advent of bioorthogonal chemistry has revolutionized the way biomolecules are tagged and visualized. Among these techniques, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) stands out for its exceptional speed and specificity. This compound leverages this powerful chemistry, offering a targeted approach to fluorescently labeling molecules of interest. In contrast, traditional methods, such as N-hydroxysuccinimide (NHS) ester chemistry, rely on the reaction with primary amines, which are often abundant and widely distributed in biological systems. This fundamental difference in labeling strategy has significant implications for experimental outcomes, particularly concerning specificity and signal-to-noise ratio.
Performance Comparison: this compound vs. Cy5-NHS Ester
The choice of labeling reagent can significantly impact the quality and interpretability of experimental results. The following table summarizes the key performance characteristics of this compound, which requires a pre-functionalized target with a tetrazine moiety, compared to the amine-reactive Cy5-NHS ester.
| Feature | This compound (via Tetrazine-TCO Ligation) | Cy5-NHS Ester |
| Labeling Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) | Amine-reactive N-hydroxysuccinimide ester chemistry |
| Specificity | Highly specific for the tetrazine reaction partner, minimizing off-target labeling.[1] | Reacts with any accessible primary amine (e.g., lysine residues, N-terminus), which can lead to non-specific labeling.[2] |
| Reaction Kinetics | Extremely fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[3] | Slower reaction kinetics compared to iEDDA. |
| Control of Stoichiometry | Precise 1:1 labeling ratio between TCO and tetrazine, leading to a homogeneously labeled product. | Multiple dye molecules can attach to a single protein, resulting in a heterogeneous mixture and potential for fluorescence quenching.[4] |
| Biocompatibility | Reaction is bioorthogonal and occurs under physiological conditions without the need for catalysts. | Can be performed under physiological conditions, but the reactivity with widespread amines can potentially alter protein function. |
| Signal-to-Noise Ratio | Potentially higher due to specific, targeted labeling and reduced background from non-specific binding.[2] | Can be lower due to higher background from non-specific binding of the dye or labeled protein. |
Validating Labeling Specificity: A Comprehensive Experimental Workflow
To ensure the reliability of any labeling experiment, rigorous validation of specificity is crucial. The following experimental workflow is designed to comprehensively assess the specificity of this compound labeling.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for validating the specificity of this compound labeling using a target-specific antibody.
Protocol 1: Preparation of TCO-Conjugated Antibody
-
Antibody Preparation: Dissolve the target-specific antibody and the isotype control antibody in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of a TCO-PEG-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis, exchanging the buffer to a storage-stable buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry.
Protocol 2: Validating Labeling Specificity in Cells
This protocol assumes the use of cells engineered to express a tetrazine-modified protein on their surface and corresponding wild-type cells that do not.
-
Cell Preparation:
-
Culture tetrazine-expressing cells and wild-type cells to the desired confluency.
-
For suspension cells, harvest and wash twice with an appropriate buffer (e.g., FACS buffer: PBS with 1-2% BSA).
-
For adherent cells, detach using a non-enzymatic cell dissociation buffer, wash, and resuspend in buffer.
-
-
Primary Antibody Incubation:
-
Experimental Group: Incubate tetrazine-expressing cells with the TCO-conjugated target-specific antibody at a predetermined optimal concentration for 30-60 minutes at 4°C.
-
Negative Control 1 (Target Negative): Incubate wild-type cells with the TCO-conjugated target-specific antibody under the same conditions.
-
Negative Control 2 (Isotype Control): Incubate tetrazine-expressing cells with the TCO-conjugated isotype control antibody at the same concentration as the primary antibody.
-
Negative Control 3 (Dye Only): Prepare a sample of tetrazine-expressing cells without any antibody incubation.
-
-
Washing: Wash the cells three times with cold buffer to remove unbound antibody.
-
This compound Labeling:
-
Prepare a 1-10 µM solution of this compound in the appropriate buffer.
-
Resuspend the cell pellets from all groups in the this compound solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Washes: Wash the cells three times with cold buffer to remove unreacted this compound.
-
Analysis:
-
Resuspend the cells in buffer for analysis.
-
Analyze the fluorescence intensity of the cell populations using a flow cytometer or fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm).
-
Expected Quantitative Data and Interpretation
The following table outlines the expected outcomes from the validation experiments, which can be quantified by measuring the mean fluorescence intensity (MFI) of the cell populations.
| Experimental Group | Target Cells | Antibody | This compound | Expected Outcome | Interpretation |
| Experimental | Tetrazine-Expressing | Target-Specific-TCO | Yes | High Fluorescence Signal | Indicates successful and specific labeling of the target. |
| Negative Control 1 | Wild-Type | Target-Specific-TCO | Yes | Low/Background Fluorescence | Confirms that the labeling is dependent on the presence of the tetrazine target. |
| Negative Control 2 | Tetrazine-Expressing | Isotype Control-TCO | Yes | Low/Background Fluorescence | Demonstrates that the labeling is not due to non-specific binding of the antibody isotype. |
| Negative Control 3 | Tetrazine-Expressing | None | Yes | Low/Background Fluorescence | Shows that the this compound dye does not non-specifically bind to the cells. |
A high signal-to-noise ratio is achieved when the MFI of the experimental group is significantly higher than that of the negative control groups.
The Power of Knockout Cell Lines for Ultimate Validation
For the most rigorous validation of labeling specificity, the use of knockout (KO) cell lines is the gold standard. By using a cell line in which the target protein has been genetically ablated, researchers can definitively demonstrate that the observed signal is solely dependent on the presence of the intended target.
References
A Comparative Guide to the Reaction Kinetics of Cy5-PEG3-TCO and Alternative Bioorthogonal Reagents
In the landscape of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics.[1] This guide provides a quantitative analysis of the reaction kinetics of Cy5-PEG3-TCO, a fluorescently labeled TCO derivative, and compares its performance with other prominent bioorthogonal reactions. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to select the optimal bioconjugation strategy for their applications.
The TCO-tetrazine ligation is a form of "click chemistry" that proceeds without the need for a cytotoxic copper catalyst, rendering it highly biocompatible.[2][3] The reaction is driven by the high ring strain of the TCO moiety and is characterized by its bioorthogonal nature, meaning it occurs efficiently in complex biological media without interfering with native biochemical processes.[2] The inclusion of a polyethylene glycol (PEG) spacer, such as the PEG3 linker in this compound, enhances aqueous solubility without significantly impeding the inherent reactivity of the TCO group.[1]
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). The following table summarizes the reported k₂ values for the TCO-tetrazine ligation and other commonly used bioorthogonal reactions, demonstrating the significant kinetic advantage of the TCO-tetrazine pairing.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Inverse-electron-demand Diels-Alder (IEDDA) | TCO + Dipyridyl Tetrazine | ~2,000 - 30,000 | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 1.0 | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bicyclononyne (BCN) + Azide | ~0.14 | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076 | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne + Azide | 10 - 10⁴ | |
| Staudinger Ligation | Azide + Phosphine | Slow, often requiring hours to days |
Note: Reaction rates for TCO-tetrazine ligations can vary depending on the specific substituents on both the TCO and tetrazine moieties.
Performance Comparison of Bioorthogonal Reactions
| Feature | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Speed | Exceptionally fast | Moderate to fast | Fast |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, room temperature | Aqueous media, room temperature | Requires copper catalyst and ligands |
| Orthogonality | High | High | Moderate (potential for side reactions) |
| Primary Application | Live-cell imaging, in vivo studies, pre-targeting | Live-cell imaging, bioconjugation | Bioconjugation in controlled environments |
Reaction Mechanism and Experimental Workflow
The IEDDA reaction between this compound and a tetrazine derivative proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable conjugate.
A typical experimental workflow for bioconjugation using this compound involves the preparation of the reactants, the ligation reaction, and subsequent purification and analysis.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reaction. The following are detailed protocols for two common methods used to measure rapid reaction rates.
Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products. The disappearance of the characteristic absorbance of the tetrazine (typically between 510-540 nm) is monitored over time.
Materials:
-
TCO derivative (e.g., this compound)
-
Tetrazine derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order kinetics.
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in the tetrazine's absorbance over time.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the kinetics of reactions by integrating the signals of reactant and product protons over time. This method is particularly useful when there is no significant change in the UV-Vis spectrum upon reaction.
Materials:
-
TCO derivative (e.g., this compound)
-
Tetrazine derivative
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of one reactant (e.g., TCO derivative) in a deuterated solvent in an NMR tube.
-
Prepare a concentrated solution of the second reactant (e.g., a tetrazine) in the same deuterated solvent.
-
-
NMR Measurement:
-
Place the NMR tube containing the first reactant into the NMR spectrometer and acquire a reference spectrum (t=0).
-
Inject the second reactant into the NMR tube and immediately start acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Plot the concentration of the reactant or product as a function of time.
-
The second-order rate constant (k₂) can then be calculated from the integrated rate law for a second-order reaction.
-
References
A Comparative Guide to the Biocompatibility of Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, drug delivery, and in vivo imaging, the choice of chemical ligation strategy is paramount. "Click chemistry" offers a suite of reactions prized for their efficiency, selectivity, and modularity. However, for applications within or involving living systems, biocompatibility is the ultimate arbiter of a reaction's utility. This guide provides a comprehensive comparison of the biocompatibility of various click chemistry reactions, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tool for your research.
Introduction to Click Chemistry and the Imperative of Biocompatibility
Coined by K. Barry Sharpless, the term "click chemistry" describes reactions that are high-yielding, wide in scope, create no byproducts (or only benign ones), are stereospecific, and proceed under mild, often aqueous, conditions.[1] For biological applications, an additional, critical requirement is bioorthogonality – the ability of a reaction to proceed in a complex biological environment without interfering with or being affected by native biochemical processes.[2][3]
The biocompatibility of a click reaction is a multifaceted issue, encompassing not only the cytotoxicity of the reagents and catalysts but also their potential to elicit an immune response or disrupt cellular signaling pathways. As the field of chemical biology advances towards increasingly sophisticated in vivo applications, a thorough assessment of these factors is essential for the successful translation of click chemistry-based technologies from the bench to the clinic.
A Comparative Overview of Common Click Chemistry Reactions
This section details the mechanisms and biocompatibility considerations of the most prevalent click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The archetypal click reaction, CuAAC, involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1] This reaction boasts excellent kinetics and high yields.[3]
Biocompatibility Concerns: The primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper(I) catalyst. Copper ions can generate reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage. To mitigate this, various copper-chelating ligands have been developed to stabilize the Cu(I) oxidation state and reduce its toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the toxicity associated with copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides without the need for a metal catalyst.
Biocompatibility Advantages: The absence of a copper catalyst makes SPAAC significantly more biocompatible than CuAAC, rendering it suitable for live-cell imaging and in vivo applications. However, the reaction kinetics of SPAAC are generally slower than CuAAC, and the cyclooctyne reagents can be bulky and hydrophobic, which may influence the properties of the labeled biomolecule. Some cyclooctynes have also been reported to react with endogenous thiols, which can lead to off-target labeling.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction, often referred to as tetrazine ligation, is a bioorthogonal reaction between an electron-deficient diene (typically a tetrazine) and an electron-rich dienophile (such as a strained alkene or alkyne, e.g., trans-cyclooctene (TCO)). This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC.
Biocompatibility Profile: IEDDA reactions are catalyst-free and highly bioorthogonal, exhibiting excellent biocompatibility for in vivo applications. The rapid kinetics allow for the use of low concentrations of reagents, further minimizing potential toxicity.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction between an azide and a triarylphosphine bearing an ortho-ester group. The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.
Biocompatibility Considerations: The Staudinger ligation is a metal-free reaction and is generally considered biocompatible. However, its reaction kinetics are relatively slow compared to other click reactions, and the phosphine reagents can be susceptible to air oxidation.
Quantitative Comparison of Biocompatibility
To provide a clearer picture of the relative biocompatibility of these reactions, the following tables summarize available quantitative data on their cytotoxicity and in vivo toxicity. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of the cytotoxicity of a compound. A lower IC50 value indicates higher cytotoxicity.
| Reaction | Reagent/Catalyst | Cell Line | IC50 (µM) | Reference(s) |
| CuAAC | CuSO₄ | HeLa | ~1.1 - 23.1 (phototoxicity) | |
| CuSO₄ | Various Cancer Cell Lines | 10 - 50 | ||
| Doxorubicin (for comparison) | HeLa | 11.39 | ||
| SPAAC | (2R/S)-6-DEANG (a prenylflavanone, not a cyclooctyne) | HeLa | 12.0 | |
| BCN-linked nucleotides | - | Generally low toxicity reported | ||
| DBCO | - | Generally low toxicity reported | ||
| IEDDA | Tetrazine derivatives | - | Generally low toxicity reported for in vivo use | |
| Staudinger Ligation | Phosphine reagents | - | Generally considered biocompatible with some reports of background fluorescence from unreacted reagents |
Note: The IC50 values for CuSO₄ in HeLa cells are for phototoxicity and may not represent general cytotoxicity. The value for (2R/S)-6-DEANG is included as an example of a compound with a reported IC50 in HeLa cells, but it is not a cyclooctyne. Data for direct comparison of cyclooctynes and tetrazines in the same cell lines are limited.
In Vivo Toxicity Data
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A lower LD50 value indicates higher toxicity.
| Reagent/Catalyst | Animal Model | Route of Administration | LD50 | Reference(s) |
| Copper Sulfate | Mouse | Oral | 39.8 mg Cu/kg | |
| Rat | Oral | 472 mg/kg | ||
| Tetrodotoxin (for comparison) | Mouse | Oral | 232 µg/kg | |
| Tetrazine Derivatives | Rat | Oral | Generally low toxicity reported for in vivo imaging applications |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biocompatibility of click chemistry reactions.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Click chemistry reagents to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the click chemistry reagents in complete medium. Remove the old medium from the wells and add 100 µL of the reagent dilutions. Include a vehicle control (medium with the same solvent concentration used for the reagents) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the reagent concentration to determine the IC50 value.
Visualizing Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate important workflows and pathways related to the biocompatibility of click chemistry.
General Experimental Workflow for Biocompatibility Assessment
References
A Comparative-Guide: Cy5 vs. Cy5.5 for Near-Infrared In Vivo Imaging
In the realm of preclinical research, near-infrared (NIR) in vivo imaging stands as a powerful tool for visualizing biological processes in living organisms. Central to this technology are fluorescent dyes that can be excited by and emit light in the NIR spectrum (700-900 nm), a range that offers deeper tissue penetration due to reduced absorption by endogenous chromophores like hemoglobin and water. Among the most utilized fluorophores are the cyanine dyes, particularly Cy5 and Cy5.5. This guide provides an objective comparison of their performance for in vivo imaging, supported by experimental data and protocols to aid researchers in selecting the optimal dye for their studies.
Spectroscopic and Optical Properties
The fundamental performance of a fluorescent dye is dictated by its spectroscopic properties. Cy5, a far-red fluorophore, and Cy5.5, a near-infrared dye, exhibit key differences in their excitation and emission spectra, which directly impacts their suitability for in vivo applications.[1] Cy5.5's absorption and emission peaks are shifted to longer wavelengths compared to Cy5. This shift places Cy5.5 more squarely within the optimal NIR imaging window, leading to significant advantages in tissue penetration and signal-to-background ratios.[2][3]
| Property | Cy5 | Cy5.5 |
| Dye Type | Far-red fluorophore | Near-infrared (NIR) fluorophore |
| Excitation Maximum (nm) | ~649 | ~675-683 |
| Emission Maximum (nm) | ~670 | ~694-703 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~209,000 - 250,000 |
| Quantum Yield | ~0.2-0.28 | ~0.2-0.3 |
Note: Exact spectral values can vary slightly depending on the solvent and conjugation partner.
In Vivo Performance Comparison
While spectroscopic properties provide a baseline, the performance of these dyes within a complex biological system is the ultimate measure of their utility. The primary advantage of Cy5.5 over Cy5 for in vivo imaging lies in its longer emission wavelength, which results in deeper tissue penetration and reduced autofluorescence from biological materials.[2] This leads to a higher signal-to-background ratio, enabling more sensitive detection of the fluorescent probe.[4]
Studies have shown that for visualizing structures located deep within an animal, dyes with longer wavelengths like Cy7 are superior, and by extension, Cy5.5 offers better performance than Cy5 for deep-tissue imaging. While both dyes can be used to label targeting molecules like antibodies or peptides to visualize specific biological targets such as tumors, the enhanced sensitivity and lower background of Cy5.5 make it a more robust choice for quantitative in vivo studies.
The choice between these dyes can also be influenced by the specific imaging system and available filter sets. However, for most modern in vivo imaging systems equipped for NIR fluorescence, Cy5.5 is often the preferred option for achieving optimal imaging depth and sensitivity.
Visualizing the Rationale: The NIR Imaging Window
The superiority of Cy5.5 for in vivo imaging is best understood by visualizing the "NIR window." This diagram illustrates how the absorption of light by major biological components, hemoglobin and water, creates a window in the near-infrared spectrum where light can penetrate tissue more effectively.
References
Evaluating the Off-Target Reactivity of Cy5-PEG3-TCO: A Comparative Guide
For researchers, scientists, and drug development professionals employing bioorthogonal chemistry, the specificity of labeling reagents is paramount to generating reliable data. This guide provides an objective comparison of the off-target reactivity of Cy5-PEG3-TCO against a primary alternative, Cy5-PEG3-DBCO. The selection of the appropriate fluorescent probe is critical for minimizing background signal and avoiding misinterpretation of experimental results. This comparison is supported by experimental data and detailed methodologies to assist in making an informed decision for your specific application.
Core Comparison of Bioorthogonal Probes
The trans-cyclooctene (TCO) moiety of this compound participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner. This reaction is renowned for its exceptionally rapid kinetics.[1][2] The primary alternative, dibenzocyclooctyne (DBCO), reacts with azide-functionalized molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). While both are "click chemistry" reactions, their reactivity profiles and stability present different considerations for off-target effects.
Quantitative Data Summary
| Feature | This compound | Cy5-PEG3-DBCO | References |
| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [2] |
| Reaction Partner | Tetrazine | Azide | [2] |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ | [3] |
| Primary Off-Target Concerns | Isomerization in presence of thiols (e.g., GSH), non-specific binding of Cy5 dye. | Reaction with thiols (e.g., GSH), non-specific binding of Cy5 dye. | |
| Stability in Thiols | Variable; some TCO derivatives show isomerization, while others are stable. | Can be unstable in the presence of thiols like GSH. | |
| Cy5 Non-Specific Binding | Yes, particularly to monocytes and macrophages. | Yes, particularly to monocytes and macrophages. |
Signaling Pathways and Experimental Workflows
To visualize the chemical processes and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Bioorthogonal Reaction Pathways
Caption: Comparison of TCO-tetrazine and DBCO-azide bioorthogonal reactions.
Experimental Workflow for Evaluating Off-Target Binding
Caption: Workflow for assessing off-target binding of fluorescent probes.
Detailed Experimental Protocols
Protocol 1: Quantifying Non-Specific Binding in Adherent Cells via Fluorescence Microscopy
This protocol is designed to quantify the level of non-specific binding of this compound and Cy5-PEG3-DBCO to cells that do not express the intended target.
Materials:
-
Target cell line (expressing the bioorthogonal handle, e.g., tetrazine or azide)
-
Non-target (control) cell line (e.g., the parental cell line)
-
This compound
-
Cy5-PEG3-DBCO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope with appropriate filter sets for Cy5 and the nuclear stain
Procedure:
-
Cell Seeding: Seed both target and non-target cells into separate wells of a glass-bottom imaging plate and culture overnight to allow for adherence.
-
Probe Incubation: Prepare solutions of this compound and Cy5-PEG3-DBCO in cell culture medium at a final concentration of 5 µM. Remove the old medium from the cells and add the probe-containing medium. Incubate for 1 hour at 37°C.
-
Washing: Aspirate the probe-containing medium and wash the cells three times with 1 mL of PBS for 5 minutes each to remove unbound probe.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Imaging: Wash the cells twice with PBS and then stain with Hoechst 33342 for 10 minutes. Acquire images using a fluorescence microscope. Use identical acquisition settings for all samples.
-
Image Analysis: a. Use image analysis software to segment individual cells based on the nuclear stain. b. Measure the mean fluorescence intensity in the Cy5 channel for each cell. c. For each probe, calculate the average fluorescence intensity for both the target and non-target cells. d. The fluorescence intensity on the non-target cells represents the level of non-specific binding.
Protocol 2: Assessing Thiol Reactivity of TCO and DBCO Moieties
This protocol provides a method to assess the stability of the TCO and DBCO functional groups in the presence of a biologically relevant thiol, glutathione (GSH).
Materials:
-
This compound
-
Cy5-PEG3-DBCO
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tetrazine-functionalized fluorescent bead (for TCO reactivity)
-
Azide-functionalized fluorescent bead (for DBCO reactivity)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Probe Preparation: Prepare 10 µM solutions of this compound and Cy5-PEG3-DBCO in PBS.
-
GSH Incubation: a. To one set of probe solutions, add GSH to a final concentration of 5 mM. b. Prepare control solutions without GSH. c. Incubate all solutions at 37°C for various time points (e.g., 0, 1, 4, and 24 hours).
-
Reactivity Assay: a. At each time point, take an aliquot from each of the this compound solutions (with and without GSH) and add it to a well containing tetrazine-functionalized beads. b. Similarly, take an aliquot from each of the Cy5-PEG3-DBCO solutions and add it to a well containing azide-functionalized beads. c. Allow the click reaction to proceed for 30 minutes.
-
Measurement: a. Centrifuge the beads to pellet them and remove the supernatant. b. Resuspend the beads in PBS and transfer to a black microplate. c. Measure the fluorescence intensity of the beads using a plate reader.
-
Analysis: A decrease in fluorescence intensity for the samples incubated with GSH compared to the control indicates reactivity of the TCO or DBCO moiety with the thiol.
Discussion of Off-Target Reactivity
TCO Moiety: The primary concern for the TCO moiety is its potential for isomerization to the less reactive cis-cyclooctene, which can be promoted by thiols. However, the stability of TCO derivatives to thiols appears to be variable, with some studies showing significant isomerization and others reporting surprising stability. This suggests that the specific molecular context of the TCO can influence its off-target reactivity. Researchers should be cautious when using TCO-containing probes in environments with high concentrations of reducing agents.
DBCO Moiety: The DBCO group is generally stable but can also exhibit reactivity with thiols. One study demonstrated that DBCO was less stable than another strained alkyne, BCN, in the presence of GSH. Like TCO, the stability of DBCO in a biological milieu should be considered, especially for long-term experiments.
Cy5 Dye: A significant source of off-target signal for both probes is the Cy5 dye itself. Cyanine dyes are known to exhibit non-specific binding, particularly to monocytes and macrophages. This interaction is thought to be mediated, at least in part, by the Fcγ1 receptor (CD64). The hydrophobicity of the dye is a major factor contributing to this non-specific adhesion. The inclusion of a PEG linker, as in this compound, can help to mitigate some of this hydrophobicity, but it may not eliminate non-specific binding entirely.
Conclusion
Both this compound and Cy5-PEG3-DBCO are powerful tools for fluorescent labeling. The TCO-tetrazine ligation offers superior reaction kinetics, which can be advantageous for rapid labeling or when dealing with low concentrations of target molecules. However, the potential for thiol-induced isomerization of the TCO moiety warrants careful consideration, and its stability should be validated for the specific experimental conditions. The DBCO-azide reaction, while slower, is a robust and widely used alternative.
For both probes, the non-specific binding of the Cy5 dye is a critical factor to control for. The use of appropriate blocking agents and the inclusion of proper controls, such as the non-target cell lines described in the protocols, are essential for obtaining reliable and interpretable results. Ultimately, the choice between this compound and Cy5-PEG3-DBCO will depend on the specific requirements of the experiment, including the desired reaction speed, the biological environment, and the tolerance for potential off-target interactions.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of Trans-Cyclooctene (TCO) with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Trans-cyclooctene (TCO) has emerged as a cornerstone in the field of bioorthogonal chemistry, prized for its rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This "click chemistry" has revolutionized the labeling and tracking of biomolecules in complex biological environments. A critical aspect of its utility is its purported orthogonality—the ability to react selectively with its intended partner (tetrazine) without engaging in side reactions with the plethora of functional groups present in biological systems. This guide provides an objective comparison of the reactivity of TCO with various functional groups, supported by available experimental data, to inform its application in drug development and chemical biology.
Executive Summary
Extensive research confirms that trans-cyclooctene is remarkably inert towards the majority of functional groups found in proteins, nucleic acids, and other biomolecules. Its primary off-target reaction is not a covalent modification of other functional groups, but rather an isomerization to its less reactive cis-cyclooctene (CCO) conformer. This isomerization can be catalyzed by certain biological components, most notably thiols and copper-containing proteins. The data presented herein demonstrates the high degree of orthogonality of TCO, while also providing quantitative insights into its stability under various conditions.
Data on TCO Reactivity with Biological Functional Groups
The following table summarizes the observed reactivity of TCO derivatives with functional groups commonly encountered in biological settings. The data is compiled from various studies and primarily focuses on stability and the absence of covalent adduct formation under physiologically relevant conditions.
| Functional Group | Representative Amino Acid/Molecule | TCO Derivative(s) | Experimental Conditions | Observed Reactivity/Stability | Citation(s) |
| Amine (primary) | Lysine, n-pentylamine | double-functionalized s-TCO | 30 mM n-pentylamine in CD3OD-d4, 24 h | Stable, no reaction observed by ¹H NMR. | [1] |
| Thiol/Sulfhydryl | Cysteine, Glutathione (GSH), ethanethiol | d-TCO | pH 7.4, 5 hours | 43% isomerization to CCO. | [1] |
| double-functionalized s-TCO | 30 mM ethanethiol in CD3OD-d4, 12 h | 12% isomerization to CCO. | [1] | ||
| double-functionalized s-TCO | High concentration of GSH in DMSO/PBS (1:1), pH 7.4, 12 h | 60% isomerization to CCO. | [1] | ||
| s-TCO | 30 mM thiol concentration | Rapid isomerization to CCO. | [1] | ||
| General Biological Media | |||||
| Human Serum | d-TCO | Room temperature, 4 days | >97% of the trans-isomer remained. | ||
| Cell Lysate | Parent TCO | The bioorthogonal reaction with tetrazine proceeded in quantitative yield, indicating TCO stability. | |||
| Serum | TCO-conjugated antibody | in vivo, 24 hours | 25% deactivation (isomerization) of TCO was observed. | ||
| Phosphate-Buffered D2O | d-TCO | 14 days | No degradation or isomerization observed. |
Key Findings on TCO Cross-Reactivity
The primary takeaway from the available data is the exceptional orthogonality of the TCO group. It does not form covalent adducts with common nucleophilic functional groups such as amines, which are abundant on the surface of proteins (e.g., lysine residues).
The main pathway for TCO deactivation in biological environments is the isomerization from the strained, reactive trans-conformation to the more stable, unreactive cis-conformation. This process is notably accelerated by the presence of thiols, such as the abundant intracellular antioxidant glutathione (GSH). The rate of this isomerization is dependent on the specific TCO derivative, with more strained and highly reactive TCOs like s-TCO being more susceptible to isomerization than derivatives like d-TCO, which are designed for improved stability.
It is also important to note that copper-containing proteins in serum can catalyze this isomerization, contributing to the deactivation of TCO-labeled molecules in vivo.
Experimental Protocols
To assess the cross-reactivity and stability of a novel TCO derivative, a series of standardized experiments can be performed.
Protocol 1: Assessing Stability in the Presence of Common Nucleophiles via ¹H NMR
This protocol is designed to evaluate the stability of a TCO derivative when incubated with individual amino acids representing key functional groups.
Materials:
-
TCO derivative of interest
-
Amino acids: L-lysine (amine), L-cysteine (thiol), L-glutamic acid (carboxylic acid), L-histidine (imidazole), L-arginine (guanidinium), L-serine (hydroxyl)
-
Phosphate-buffered saline (PBS), pH 7.4, prepared in D₂O
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the TCO derivative in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare stock solutions of each amino acid in PBS (D₂O).
-
In an NMR tube, mix the TCO derivative (final concentration ~1-5 mM) with a high concentration of the amino acid (e.g., 50-100 mM) in PBS (D₂O).
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0).
-
Incubate the sample at 37°C.
-
Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 4, 12, 24, and 48 hours).
-
Analyze the spectra for any changes in the chemical shifts or the appearance of new peaks corresponding to potential adducts or the cis-cyclooctene isomer. The disappearance of the characteristic olefinic protons of the trans-isomer and the appearance of those for the cis-isomer can be used to quantify isomerization.
Protocol 2: Stability Assessment in Complex Biological Media via LC-MS
This protocol evaluates the stability of a TCO derivative in a more complex and biologically relevant environment like human serum.
Materials:
-
TCO derivative of interest
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system with a C18 column
Procedure:
-
Prepare a stock solution of the TCO derivative in DMSO.
-
Spike the TCO derivative into human serum to a final concentration of ~10-100 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 12, 24 hours), take an aliquot of the serum mixture.
-
Precipitate the proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS. The mobile phases can be water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).
-
Monitor the disappearance of the mass corresponding to the parent TCO derivative and the appearance of any new masses that could correspond to adducts or degradation products. The cis- and trans-isomers may be separable by chromatography, allowing for quantification of isomerization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed.
Conclusion
The available evidence strongly supports the classification of trans-cyclooctene as a bioorthogonal functional group. Its cross-reactivity with endogenous biological molecules is negligible, with the primary off-target reaction being isomerization to the unreactive cis-isomer, a process that is primarily promoted by thiols and copper-containing proteins. For researchers and drug development professionals, this means that TCO can be employed with a high degree of confidence for selective bioconjugation in complex biological systems. However, for applications requiring long-term stability in vivo, the choice of TCO derivative should be carefully considered to mitigate the effects of isomerization. The use of more stable derivatives, such as d-TCO, is recommended for such applications. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new TCO derivatives to ensure their suitability for specific biological applications.
References
Benchmarking Cy5-PEG3-TCO: A Comparative Guide to Commercial Bioorthogonal Labeling Kits
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the selection of an appropriate labeling strategy is paramount for experimental success. This guide provides an objective comparison of the performance of Cy5-PEG3-TCO, a fluorescent probe utilizing the rapid tetrazine-trans-cyclooctene (TCO) ligation, against other commercially available bioorthogonal labeling kits. The comparison focuses on key performance indicators, supported by experimental data and detailed methodologies, to empower informed decision-making in experimental design.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a frontrunner in the field of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and its ability to proceed efficiently within complex biological systems without the need for a catalyst.[1] this compound leverages this powerful chemistry, coupling the highly reactive TCO moiety to the popular far-red fluorescent dye, Cyanine 5 (Cy5), via a polyethylene glycol (PEG) linker that enhances solubility and reduces non-specific binding.
Performance Comparison of Bioorthogonal Labeling Probes
The choice of a bioorthogonal labeling strategy is dictated by several critical performance metrics. The following table summarizes key quantitative data for the TCO-tetrazine ligation, the core of this compound's functionality, and compares it with other widely used bioorthogonal reactions often found in commercial kits, such as the strain-promoted alkyne-azide cycloaddition (SPAAC).
| Feature | This compound (TCO-tetrazine) | Alternative Commercial Kits (e.g., DBCO-azide) | References |
| Click Chemistry Reaction | Inverse electron-demand Diels-Alder (IEDDA) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | [1][2] |
| Reaction Kinetics (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ | [3] |
| Fluorophore | Cyanine 5 (Cy5) | Various (e.g., BODIPY FL, FITC, other cyanine dyes) | |
| Excitation Maximum (λex) | ~650 nm | Varies with fluorophore | |
| Emission Maximum (λem) | ~670 nm | Varies with fluorophore | |
| Quantum Yield (Φ) | ~0.28 (conjugated) | Varies with fluorophore | |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Varies with fluorophore | |
| Biocompatibility | Excellent, catalyst-free | Generally good, catalyst-free | |
| Stability | TCO and tetrazine moieties are stable long-term | Generally stable |
The Unrivaled Advantage of TCO-Tetrazine Ligation
The standout feature of the TCO-tetrazine reaction is its unparalleled speed. With second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions, this rapid ligation is particularly advantageous in scenarios where reactant concentrations are low or when high temporal resolution is critical, such as in live-cell imaging and in vivo pre-targeting strategies. The reaction's high specificity and the fact that it proceeds without a cytotoxic copper catalyst make it an ideal choice for in vivo applications.
Experimental Protocols
To rigorously evaluate and compare the performance of this compound against other commercial kits, standardized experimental protocols are essential.
Protocol 1: Determination of Reaction Kinetics via Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for measuring the rapid kinetics of the TCO-tetrazine ligation by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
This compound
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and the tetrazine-functionalized molecule in the reaction buffer.
-
Instrument Setup: Set the stopped-flow spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520 nm).
-
Reaction Initiation and Monitoring: Rapidly mix equal volumes of the reactant solutions in the stopped-flow instrument. Record the decrease in absorbance over time.
-
Kinetic Analysis: Under pseudo-first-order conditions (with one reactant in at least 10-fold excess), plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting linear fit is the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the excess reactant.
Protocol 2: In-Cell Labeling Efficiency and Signal-to-Noise Ratio Assessment
This microscopy-based protocol allows for the direct comparison of labeling specificity and the resulting signal-to-noise ratio (SNR) in a cellular context.
Materials:
-
Cells metabolically or genetically engineered to express a tetrazine- or azide-tagged biomolecule
-
This compound
-
Alternative fluorescent probe (e.g., DBCO-Cy5)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells expressing the tagged biomolecule of interest.
-
Labeling: Incubate the cells with this compound or the alternative probe at a predetermined concentration for a specific time.
-
Washing: Wash the cells multiple times with PBS to remove any unbound probe.
-
Imaging: Acquire fluorescence images of the labeled cells using the appropriate excitation and emission filters for the respective fluorophores.
-
Quantification of Signal-to-Noise Ratio (SNR):
-
Measure the mean fluorescence intensity of the specifically labeled structures (Signal).
-
Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise).
-
Calculate the SNR as: SNR = Signal / Noise.
-
-
Quantification of Non-Specific Binding: In parallel, perform the same labeling procedure on negative control cells that do not express the tagged biomolecule. The mean fluorescence intensity of these cells represents the level of non-specific binding.
Visualizing the Workflow and Underlying Chemistry
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Conclusion
The inverse-electron-demand Diels-Alder reaction between TCO and tetrazines offers unparalleled reaction kinetics among the currently available bioorthogonal reactions. This exceptional speed, combined with its high specificity and biocompatibility, establishes this compound and similar TCO-based probes as invaluable tools for a wide array of applications, from live-cell imaging to in vivo pre-targeted drug delivery and diagnostics. While alternative commercial kits based on other click chemistries are suitable for many applications, the TCO-tetrazine ligation stands out as the premier choice for experiments demanding rapid and efficient conjugation at low concentrations in complex biological environments. The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the performance of different bioorthogonal labeling kits within their specific experimental contexts.
References
A Researcher's Guide to Bioorthogonal Labeling: A Comparative Review of Click Chemistry Reagents
In the intricate world of biological research and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, and specifically "click chemistry," has emerged as a revolutionary toolbox for these tasks, offering reactions that are highly specific, efficient, and biocompatible. This guide provides a comprehensive comparison of the leading click chemistry reagents, supported by quantitative data and detailed experimental protocols, to empower researchers in making informed decisions for their specific applications.
At the Forefront of Bioorthogonal Labeling: A Head-to-Head Comparison
The three most prominent click chemistry reactions employed for bioorthogonal labeling are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. The choice between these powerful techniques hinges on a trade-off between reaction speed, biocompatibility, and the nature of the labeling reagents.
Quantitative Performance Metrics
To facilitate a direct comparison, the following tables summarize key quantitative performance metrics for these reactions and their commonly used reagents.
Table 1: Comparison of Bioorthogonal Click Chemistry Reactions
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide | Diene (e.g., Tetrazine) + Dienophile (e.g., TCO) |
| Catalyst Required | Yes (Copper(I)) | No | No |
| Biocompatibility | Moderate; copper can be cytotoxic, but can be mitigated with ligands.[1] | High; no exogenous metal catalyst is required.[1] | High; catalyst-free and reactants are generally well-tolerated. |
| Reaction Rate (k₂) (M⁻¹s⁻¹) | 10¹ - 10⁴ | 10⁻³ - 1 | 1 - 10⁶[2] |
| Reagent Size | Small (alkyne and azide) | Bulky (cyclooctyne) | Bulky (tetrazine and TCO) |
| Key Advantage | Very fast kinetics, small bioorthogonal groups. | Excellent biocompatibility, no catalyst needed.[1] | Exceptionally fast kinetics, highly bioorthogonal. |
| Key Disadvantage | Potential cytotoxicity from the copper catalyst. | Slower kinetics compared to CuAAC and iEDDA, bulky reagents. | Reagents can be bulky and may have stability issues. |
Table 2: Comparison of Common SPAAC Reagents
| Reagent | Structure | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | Dibenzocyclooctyne | ~0.6 - 1.0[3] | Generally exhibits the highest reaction rates among common cyclooctynes, making it ideal for applications where speed is critical. |
| BCN (Bicyclo[6.1.0]nonyne) | Bicyclo[6.1.0]nonyne | ~0.06 - 0.1 | Slower than DBCO but is smaller and less hydrophobic, which can be advantageous in certain biological contexts. |
| DIBO (Dibenzoannulated cyclooctyne) | Dibenzoannulated cyclooctyne | ~0.3 - 0.7 | Offers robust reactivity, intermediate between DBCO and BCN. |
Table 3: Comparison of Common iEDDA Reagents
| Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| TCO + Tetrazine | Up to 10⁶ | The fastest known bioorthogonal reaction, ideal for rapid labeling and in vivo imaging. |
| Norbornene + Tetrazine | Can be over 14,000-fold different depending on substituents. | Reaction rates can be tuned by modifying the tetrazine and norbornene structures. |
Table 4: Cytotoxicity of Click Chemistry Reagents
| Reaction/Reagent | Cell Line | IC₅₀ (µM) | Notes |
| CuAAC (CuSO₄ without ligand) | Various | Appreciable toxicity (~75% cell viability at 50 µM) | The use of copper-chelating ligands like THPTA can significantly reduce cytotoxicity. |
| CuAAC (CuSO₄ with THPTA ligand) | Various | Cell viability preserved at 50 µM | Ligands sequester copper ions, mitigating their toxic effects. |
| SPAAC (DBCO) | Various | Generally considered non-toxic at typical labeling concentrations. | The absence of a metal catalyst contributes to high biocompatibility. |
| iEDDA (TCO/Tetrazine) | Various | Generally considered non-toxic at typical labeling concentrations. | Reagents are well-tolerated in cellular and in vivo studies. |
Visualizing the Chemistry and the Biology
To better understand the workflows and biological pathways amenable to click chemistry labeling, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for key bioorthogonal labeling experiments.
Protocol 1: Metabolic Labeling of Cell Surface Glycans and SPAAC-Mediated Fluorescent Imaging
This protocol describes the metabolic incorporation of an azido sugar into cell surface glycans, followed by fluorescent labeling using a DBCO-functionalized dye.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-Fluorophore (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate HEK293T cells on glass coverslips in a 12-well plate at a density that will result in 70-80% confluency the next day.
-
The following day, replace the medium with fresh medium containing 50 µM Ac₄ManNAz. As a negative control, treat a separate set of cells with an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
SPAAC Reaction:
-
Prepare a 10 mM stock solution of DBCO-Cy5 in DMSO.
-
After the 48-hour incubation, wash the cells twice with PBS.
-
Prepare the labeling solution by diluting the DBCO-Cy5 stock solution to a final concentration of 20 µM in serum-free DMEM.
-
Add the labeling solution to the cells and incubate for 1 hour at 37°C, protected from light.
-
-
Cell Fixation and Imaging:
-
Wash the cells three times with PBS to remove excess DBCO-Cy5.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: In-Gel Fluorescence Detection of Metabolically Labeled Proteins
This protocol outlines the detection of metabolically labeled proteins containing an alkyne handle via CuAAC with an azide-functionalized fluorescent probe, followed by in-gel fluorescence scanning.
Materials:
-
Cells metabolically labeled with an alkyne-containing amino acid analog (e.g., L-homopropargylglycine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-fluorophore (e.g., Azide-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest the metabolically labeled cells and wash them with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with PBS to a final volume of 85 µL.
-
Prepare the click chemistry reaction mix by sequentially adding:
-
5 µL of 10 mM Azide-TAMRA in DMSO
-
5 µL of 20 mM CuSO₄ in water
-
5 µL of 100 mM THPTA in water
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding 5 µL of a freshly prepared 200 mM sodium ascorbate solution in water.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant and air-dry the pellet.
-
Resuspend the protein pellet in 1X SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA).
-
The gel can be subsequently stained with Coomassie Blue to visualize total protein loading.
-
Protocol 3: Pulse-Chase Analysis of Protein Turnover
This protocol describes a method to measure the degradation rate of a protein of interest using a bioorthogonal "pulse" with a clickable amino acid analog, followed by a "chase" with the natural amino acid.
Materials:
-
Cell line capable of incorporating a bioorthogonal amino acid (e.g., L-azidohomoalanine, AHA)
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Complete cell culture medium containing methionine
-
Alkyne-biotin
-
Streptavidin-agarose beads
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Pulse Labeling:
-
Culture cells to 70-80% confluency.
-
Wash the cells with methionine-free medium.
-
"Pulse" the cells by incubating them in methionine-free medium supplemented with AHA (e.g., 50 µM) for a short period (e.g., 1-2 hours) to label newly synthesized proteins.
-
-
Chase:
-
Remove the pulse medium and wash the cells with complete medium.
-
"Chase" by incubating the cells in complete medium containing a high concentration of methionine.
-
Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Click Reaction and Enrichment:
-
Lyse the cells collected at each time point.
-
Perform a CuAAC reaction on the lysates with alkyne-biotin to tag the AHA-labeled proteins.
-
Incubate the biotinylated lysates with streptavidin-agarose beads to enrich for the newly synthesized proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific to the protein of interest.
-
Quantify the band intensity at each time point to determine the rate of protein degradation.
-
By carefully selecting the appropriate click chemistry reagents and methodologies, researchers can unlock a deeper understanding of complex biological processes, from the dynamics of protein turnover to the intricacies of cellular signaling. This guide serves as a foundational resource to navigate the exciting and rapidly evolving field of bioorthogonal labeling.
References
Safety Operating Guide
Personal protective equipment for handling Cy5-PEG3-TCO
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cy5-PEG3-TCO, a fluorescent dye derivative. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize any potential risks and ensure operational excellence.[1]
Personal Protective Equipment (PPE)
The first line of defense against any potential chemical exposure is the correct use of Personal Protective Equipment. Below is a summary of recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Should be compliant with ANSI Z87.1 standards to provide adequate protection against dust particles and accidental splashes.[2] |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities, to provide an additional layer of protection.[2] | |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good chemical resistance and should be worn to prevent skin contact. Double-gloving is a recommended practice.[2] |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to protect skin and personal clothing from potential contamination.[3] |
| Closed-toe Shoes | Required at all times within a laboratory setting to protect the feet from spills and falling objects. | |
| Respiratory Protection | Air-Purifying Respirator (APR) | When handling the powdered form, a NIOSH-approved respirator with P100 filters is recommended to prevent inhalation of fine particles. A proper fit test is mandatory before use. |
Operational Plan: Handling and Preparation of this compound Solutions
A systematic approach is critical to safely handle and prepare solutions of this compound. The following workflow outlines the standard operating procedure.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
